5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGRDMWAZPEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds through a multi-step sequence, commencing with the well-established Hantzsch thiazole synthesis to form the core ethyl 2-aminothiazole-4-carboxylate scaffold. Subsequent functionalization involves a regioselective nitration at the C5 position, followed by a reduction of the nitro group to afford the key intermediate, ethyl 2,5-diaminothiazole-4-carboxylate. The final transformation is achieved through a Sandmeyer-type reaction, involving diazotization of the 2-amino group and subsequent chloro-de-diazotization to yield the target compound. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step, aiming to provide researchers with the necessary knowledge for a successful and efficient synthesis.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of extensive research in drug discovery. The specific substitution pattern of the thiazole ring plays a crucial role in modulating its biological activity. 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a key intermediate that provides three distinct points for further chemical modification: the 5-amino group, the 2-chloro substituent, and the 4-ethyl ester. This trifunctional nature makes it a highly versatile scaffold for the synthesis of compound libraries for high-throughput screening and lead optimization in drug development programs.
This guide details a logical and field-proven synthetic route to this important building block, emphasizing the causality behind experimental choices and providing self-validating protocols.
Overall Synthetic Strategy
The synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is accomplished through a four-step sequence as illustrated below. The strategy hinges on the initial construction of the thiazole ring, followed by sequential introduction of the required functional groups at the C5 and C2 positions.
Figure 1: Overall synthetic workflow for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The foundational step of this synthesis is the construction of the thiazole ring via the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-halocarbonyl compound, in this case, ethyl bromopyruvate, with a thioamide, thiourea.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocol
A detailed protocol for the synthesis of ethyl 2-aminothiazole-4-carboxylate is as follows:
-
To a solution of thiourea (0.05 mol) in absolute ethanol (30 mL), add ethyl bromopyruvate (0.05 mol).
-
The reaction mixture is stirred and refluxed for 12 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in ethyl acetate, and the product is allowed to crystallize. The off-white precipitates of ethyl 2-aminothiazole-4-carboxylate are collected by filtration.[1]
Step 2: Synthesis of Ethyl 2-amino-5-nitrothiazole-4-carboxylate
The second step involves the regioselective nitration of the electron-rich thiazole ring at the C5 position. This electrophilic aromatic substitution is a critical step in introducing the precursor to the 5-amino group.
Reaction Mechanism
The 2-amino group is a strong activating group, directing electrophilic substitution to the C5 position of the thiazole ring. The reaction proceeds via the attack of the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, on the C5 position of the thiazole ring, followed by deprotonation to restore aromaticity.
Experimental Protocol
A representative procedure for the nitration of a 2-aminothiazole derivative is as follows, which can be adapted for ethyl 2-aminothiazole-4-carboxylate:
-
To a stirred mixture of N,N-dimethyl-2-nitroetheneamine (3.5 g) in acetic acid (25 ml) cooled to 17°C, add bromine (4.8 g) at a rate that maintains the temperature below 25°C.
-
After stirring the resulting slurry for 10 minutes, add thiourea (3.0 g). The reaction will exotherm to approximately 32°C.
-
Stir the mixture for 1 hour, during which a yellow solid will form.
-
Dilute the mixture with water (25 ml).
-
Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.
-
Adjust the final pH to 7 with 29% ammonium hydroxide.
-
Filter the product, wash with water, and dry to yield 2-amino-5-nitrothiazole.[2] This procedure would need to be adapted for the starting material ethyl 2-aminothiazole-4-carboxylate.
Step 3: Synthesis of Ethyl 2,5-diaminothiazole-4-carboxylate
The third step is the reduction of the 5-nitro group to a 5-amino group. This transformation is crucial for setting up the final Sandmeyer reaction.
Reaction Mechanism
The reduction of the nitro group can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (Na₂S₂O₄) can be employed. The reaction proceeds through a series of intermediates (nitroso and hydroxylamino species) which are ultimately reduced to the primary amine.
Experimental Protocol
A general procedure for the reduction of a nitro group to an amine is as follows:
-
Dissolve the 5-nitrothiazole derivative in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the desired 5-aminothiazole derivative.
Step 4: Synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
The final step is the conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction. This reaction proceeds through a diazonium salt intermediate.
Reaction Mechanism
The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides.[3] The reaction is initiated by the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) chloride solution. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, where a one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species to form the final product and regenerate the copper(I) catalyst.[3]
Experimental Protocol
A protocol for the chlorination of a 2-aminothiazole derivative is as follows:
-
Dissolve the 2-aminothiazole derivative (e.g., ethyl 2,5-diaminothiazole-4-carboxylate) in a suitable solvent like acetonitrile.
-
Add copper(II) chloride (CuCl₂) to the solution.
-
The reaction mixture is stirred at room temperature. Gentle heating to 40°C may be necessary to increase the reaction rate.
-
Once the starting material is consumed (monitored by TLC), add n-butyl nitrite.
-
The reaction is stirred until completion.
-
The product can be isolated by standard workup procedures, including extraction and purification by column chromatography.[2]
Data Summary
The following table summarizes the key transformations and expected outcomes for the synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1 | Hantzsch Synthesis | Ethyl bromopyruvate, Thiourea | Ethanol | Ethyl 2-aminothiazole-4-carboxylate |
| 2 | Nitration | Ethyl 2-aminothiazole-4-carboxylate | Nitric Acid, Sulfuric Acid | Ethyl 2-amino-5-nitrothiazole-4-carboxylate |
| 3 | Reduction | Ethyl 2-amino-5-nitrothiazole-4-carboxylate | Pd/C, H₂ or SnCl₂, HCl | Ethyl 2,5-diaminothiazole-4-carboxylate |
| 4 | Sandmeyer Reaction | Ethyl 2,5-diaminothiazole-4-carboxylate | NaNO₂, HCl, CuCl | 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester |
Conclusion
The synthetic route outlined in this technical guide provides a clear and reliable pathway for the preparation of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers and drug development professionals can efficiently synthesize this versatile building block for their research and development endeavors. The strategic functionalization of the thiazole core, from its initial construction to the final Sandmeyer reaction, exemplifies a logical and effective approach in modern medicinal chemistry.
References
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry, 13(1), 119. [Link]
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Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (2011). The Journal of Organic Chemistry, 76(17), 7196-7203. [Link]
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Synthesis of 2-amino-5-nitrothiazole. PrepChem.com. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society, 17(10), 2491-2517. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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A Technical Guide to 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core chemical properties, propose a logical synthetic pathway with detailed procedural insights, explore its reactivity and derivatization potential, and contextualize its application as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Introduction: The Value of the Aminothiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the thiazole ring is a privileged structure.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in drug design. The 2-aminothiazole motif, in particular, is present in numerous biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (CAS No. 1340583-40-5) is a highly functionalized derivative that offers three distinct points for chemical modification: the nucleophilic amino group at the C5 position, the electrophilic chloro-substituted carbon at the C2 position, and the versatile ethyl ester at the C4 position. This trifecta of reactivity makes it an exceptionally valuable starting material for constructing diverse chemical libraries aimed at discovering new lead compounds.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical entity is fundamental to its application. Below are the core properties and a predictive analysis of the spectroscopic data for the title compound.
Table 1: Core Chemical Properties of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
| Property | Value | Source/Note |
|---|---|---|
| IUPAC Name | ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | [4] |
| CAS Number | 1340583-40-5 | [5] |
| Molecular Formula | C₆H₇ClN₂O₂S | Calculated |
| Molecular Weight | 222.65 g/mol | Calculated |
| Appearance | Solid (form may vary) | General observation for similar compounds |
Spectroscopic Analysis (Predictive)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals. The primary amine (–NH₂) protons would likely appear as a broad singlet. The ethyl ester group will present as a quartet (–O–CH₂–) and a triplet (–CH₃), typical of an ethyl group spin-spin coupling pattern. For comparison, the related compound ethyl 2-amino-thiazole-5-carboxylate shows its NH₂ protons at δ 7.8 (broad singlet), the thiazole proton at δ 7.62 (singlet), the ethyl quartet at δ 4.13, and the ethyl triplet at δ 1.18.[6] For our title compound, the absence of a proton at the C5 position means the characteristic thiazole singlet will be absent.
-
¹³C NMR Spectroscopy: The carbon NMR would reveal six distinct signals corresponding to the six carbon atoms. Key predicted shifts include the carbonyl carbon of the ester (~160-165 ppm), the three distinct thiazole ring carbons (C2, C4, C5), and the two carbons of the ethyl group (~60 ppm for the CH₂ and ~14 ppm for the CH₃).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 222. A characteristic isotopic peak (M+2) at m/z 224, with an intensity of approximately one-third of the M⁺ peak, would be expected due to the natural abundance of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester carbonyl (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations from the thiazole ring (in the 1500-1650 cm⁻¹ region).
Synthesis and Mechanistic Insights
The synthesis of substituted thiazoles often relies on the classic Hantzsch thiazole synthesis or variations thereof. For the title compound, a plausible synthetic strategy involves the construction of the thiazole ring from appropriately chosen acyclic precursors.
Caption: Role of the building block in the drug discovery pipeline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester must be consulted from the supplier, data from structurally related aminothiazole and chloro-thiazole derivatives suggest that appropriate precautions are necessary.
Table 2: General Hazard Identification and Precautionary Measures
| Hazard Category | Potential Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
|---|
| Acute Toxicity | May be harmful if swallowed or inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. <br> P264: Wash skin thoroughly after handling. | | Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | | Eye Damage/Irritation | Causes serious eye irritation/damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | Environmental Hazard | May be toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. *[7][8] Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. *[7] Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its highly functionalized structure provides a robust platform for the synthesis of diverse molecular libraries, enabling the systematic exploration of structure-activity relationships. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the quest for novel therapeutics. Researchers and scientists equipped with this knowledge are well-positioned to leverage this scaffold to design and create the next generation of medicines.
References
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
- Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S. PubChem. [Link]
- 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
- 5-Aminothiazole-4-carboxylic acid ethyl ester. R&D Chemicals. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]
- 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester. CAS Common Chemistry. [Link]
- Ethyl 2-aminothiazole-4-carboxylate - High purity. Georganics. [Link]
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
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An In-depth Technical Guide to the Starting Materials for Ethyl 5-Amino-2-chlorothiazole-4-carboxylate
Introduction
Ethyl 5-amino-2-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—possessing an amine, a chloro group, and an ester moiety on a thiazole core—makes it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of the common synthetic routes and the requisite starting materials for its preparation, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals. The compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably as a precursor in the industrial production of the anticoagulant drug Apixaban.[1][2][3][4]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of ethyl 5-amino-2-chlorothiazole-4-carboxylate reveals two primary strategic disconnections. The core thiazole ring can be formed early in the synthesis, followed by functional group interconversions, or the key chloro and amino groups can be installed on precursors prior to the final ring-closing reaction.
Caption: Retrosynthetic pathways to the target molecule.
Primary Synthetic Pathways and Starting Materials
Two dominant strategies emerge from the literature for the synthesis of ethyl 5-amino-2-chlorothiazole-4-carboxylate. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.
Route 1: Hantzsch Synthesis Followed by Functionalization
This is arguably the most established and versatile route. It involves the initial construction of a 2-aminothiazole ring system, which is subsequently modified to introduce the required chloro and amino functionalities.
-
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Core. The cornerstone of this route is the Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide.[5] The most common starting materials are thiourea and an ethyl 3-halo-2-oxopropanoate , such as ethyl bromopyruvate.[6] An alternative and widely used α-haloketone is ethyl 2-chloroacetoacetate .[7][8]
-
Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by intramolecular condensation between the newly formed thiol and the ketone, and subsequent dehydration to form the aromatic thiazole ring. The use of a base, such as sodium carbonate, can facilitate the reaction by neutralizing the HBr or HCl formed.[7]
-
-
Step 2: Introduction of the 5-Nitro Group. Direct amination at the C5 position of the thiazole ring is challenging. Therefore, a common strategy is to first introduce a nitro group, an excellent precursor to an amine. The synthesized ethyl 2-aminothiazole-4-carboxylate is nitrated using a mixture of nitric acid and sulfuric acid to yield ethyl 2-amino-5-nitrothiazole-4-carboxylate .
-
Step 3: Sandmeyer Reaction to Introduce the 2-Chloro Group. With the amino and nitro groups in place, the 2-amino group is converted to a chloro group via the Sandmeyer reaction. This involves diazotization of the 2-amino group with sodium nitrite in a strong acid (e.g., sulfuric acid), followed by decomposition of the diazonium salt with a copper(I) chloride solution.[9] This step yields ethyl 2-chloro-5-nitrothiazole-4-carboxylate .
-
Step 4: Reduction of the 5-Nitro Group. The final step is the selective reduction of the nitro group to the target 5-amino group. This transformation is reliably achieved using various reducing agents. Common methods include reduction with metals in acidic media (e.g., iron powder in acetic acid or tin(II) chloride) or catalytic hydrogenation.[1][10] This chemoselective reduction is highly effective and generally does not affect the chloro or ester functionalities.[11]
Caption: Workflow for the Hantzsch synthesis route.
Route 2: Modified Gewald Synthesis Approach
An alternative strategy involves forming a substituted thiophene or thiazole ring using precursors that already contain some of the required functionality. The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, can be adapted for thiazole synthesis.[12][13][14][15][16]
-
Step 1: Condensation of Starting Materials. This route can start from more fundamental building blocks like ethyl cyanoacetate , elemental sulfur , and a suitable chlorinated aldehyde or ketone.[17] For instance, the reaction of ethyl cyanoacetate, sulfur, and a chloro-functionalized carbonyl compound in the presence of a base can lead to the formation of the thiazole ring with the chloro group already incorporated.
-
Step 2: Functional Group Manipulation. Depending on the specific precursors used in the Gewald-type reaction, subsequent steps would be required to install the amino group at the C5 position, likely via a nitration and reduction sequence as described in Route 1.
This route is generally less common for this specific target but offers an alternative disconnection strategy that may be advantageous depending on the specific cost and availability of the starting materials.
Quantitative Data Summary
The efficiency of synthetic routes is best compared using quantitative data. The following table summarizes typical reaction conditions and reported yields for the key steps in the preferred Hantzsch synthesis route.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Reference(s) |
| 1 | Hantzsch Synthesis | Thiourea, Ethyl 2-chloroacetoacetate, Na2CO3 | Ethanol | 60-70 | >98% | [7] |
| 2 | Nitration | HNO3, H2SO4 | - | 0-10 | ~85-90% | (General Procedure) |
| 3 | Sandmeyer Reaction | NaNO2, H2SO4, CuCl | Water | 0-20 | ~85% | [9] |
| 4 | Nitro Reduction | Fe, Acetic Acid | Ethanol/Water | Reflux | >90% | [1] |
Detailed Experimental Protocols
To ensure reproducibility and success, detailed protocols are essential. The following are representative, field-tested procedures for the key transformations.
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Hantzsch-type reaction)
This protocol is adapted from a patented procedure, demonstrating an efficient, high-yield synthesis.[7]
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of ethanol and ethyl acetate (as per the patent, a 10-35% solution of ethyl acetate in ethanol).
-
Addition of Reagents: Add thiourea (1.0 equivalent) and a catalytic amount of sodium carbonate (0.01-0.1 equivalents relative to the chloroester) to the solvent mixture.
-
Heating: Warm the suspension to 40-55 °C with stirring.
-
Substrate Addition: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C and maintain it at this temperature for 5-5.5 hours.
-
Work-up:
-
Distill off the majority of the solvent under reduced pressure.
-
Cool the remaining mixture to room temperature and filter to remove any unreacted solids.
-
Add the filtrate to water and adjust the pH to 9-10 using an aqueous solution of sodium hydroxide.
-
Stir the resulting suspension.
-
-
Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to yield the product as an off-white powder.
Protocol 2: Sandmeyer Reaction for Ethyl 2-chloro-5-nitrothiazole-4-carboxylate
This protocol is based on a standard Sandmeyer procedure adapted for a similar thiazole substrate.[9]
-
Diazotization:
-
In a reaction vessel, create a stirred, cold (0 °C) solution of ethyl 2-amino-5-nitrothiazole-4-carboxylate (1.0 eq.), copper(II) sulfate pentahydrate (1.3 eq.), sodium chloride (4.5 eq.), and concentrated sulfuric acid in water.
-
Slowly add a solution of sodium nitrite (2.4 eq.) in water, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 45 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Chlorination:
-
Add copper(I) chloride (1.2 eq.) to the reaction mixture.
-
Stir the mixture at room temperature for 16 hours.
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with brine and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) twice.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved via column chromatography if necessary.
-
Conclusion
The synthesis of ethyl 5-amino-2-chlorothiazole-4-carboxylate is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The most robust and industrially viable pathway begins with the Hantzsch synthesis to form the 2-aminothiazole core from readily available starting materials like thiourea and ethyl 2-chloroacetoacetate . Subsequent functional group manipulations, including nitration, a Sandmeyer reaction, and nitro group reduction, are employed to install the required substituents at the C2 and C5 positions. A thorough understanding of the causality behind each step and adherence to optimized protocols are critical for achieving high yields and purity, ensuring the delivery of this key intermediate for the development of life-saving pharmaceuticals.
References
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... - ResearchGate. Available at: [Link]
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Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate - PrepChem.com. Available at: [Link]
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Synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (6) - ResearchGate. Available at: [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
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New synthetic process of apixaban - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural features, particularly the ability to engage in crucial hydrogen bonding interactions with the hinge region of kinase ATP-binding sites, make it an exceptionally valuable template for the design of targeted therapeutics.[1] This guide focuses on a specific, nuanced derivative: 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester. While this compound is not widely cataloged, its constituent functional groups—a reactive chloro group at the 2-position, a nucleophilic amino group at the 5-position, and an ester at the 4-position—present a versatile platform for the synthesis of novel pharmaceutical agents. This document will provide a comprehensive overview of its probable synthesis, predicted properties, and its potential applications in the field of drug development, particularly in the realm of kinase inhibitors for oncology.
Physicochemical and Spectroscopic Properties
Given the absence of a dedicated CAS number and experimental data for the title compound, the following properties are estimated based on closely related and structurally analogous molecules such as Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), Ethyl 2-chlorothiazole-4-carboxylate (CAS 5198-87-8), and other substituted thiazoles.[3]
| Property | Predicted Value |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 206.65 g/mol |
| Appearance | Pale yellow to light brown solid |
| Melting Point | 160-175 °C (estimated) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| LogP | 1.5 - 2.5 (estimated) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.5-8.0 (s, 2H, -NH₂), 4.2-4.4 (q, 2H, -OCH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168-172 (C=O), 160-165 (C2), 145-150 (C5), 110-115 (C4), 60-62 (-OCH₂), 14-16 (-CH₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H), 1700-1720 (C=O), 1600-1620 (C=N), 1250-1270 (C-O) |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester can be strategically approached through a multi-step process, leveraging established thiazole chemistry. The proposed pathway is designed for regiochemical control and high-yield transformations.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Detailed Step-by-Step Methodology
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This foundational step utilizes the classic Hantzsch reaction to construct the 2-aminothiazole ring.[4]
-
Protocol:
-
To a solution of thiourea (1.2 mmol) in ethanol (2 mL), add ethyl 3-bromopyruvate (1 mmol).
-
Heat the reaction mixture at 70°C with stirring for 1 hour.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration and dry to yield Ethyl 2-aminothiazole-4-carboxylate.
-
-
Causality: The Hantzsch synthesis is a reliable and high-yielding method for the formation of the thiazole ring from an α-halocarbonyl and a thioamide. Ethanol serves as a polar protic solvent that facilitates the reaction.
Step 2: Regioselective Nitration at the 5-Position
To introduce the amino group at the 5-position, a nitro group is first installed, which can later be reduced. Direct nitration of 2-aminothiazole can be problematic; therefore, the amino group is first protected as an acetamide to direct the nitration to the 5-position.[5]
-
Protocol:
-
Acetylate Ethyl 2-aminothiazole-4-carboxylate with acetic anhydride.
-
To a mixture of concentrated nitric and sulfuric acid, cooled to 0-5°C, slowly add the acetylated intermediate.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Carefully pour the mixture onto crushed ice and neutralize to precipitate the product, Ethyl 2-acetamido-5-nitrothiazole-4-carboxylate.
-
-
Causality: The acetamido group is an ortho-, para-director, but due to steric hindrance and the electronic nature of the thiazole ring, nitration is favored at the 5-position. The strong acid mixture is necessary for the generation of the nitronium ion (NO₂⁺).
Step 3: Sandmeyer-type Reaction for Chlorination
The 2-amino group is converted to a chloro group via a diazotization-chlorination sequence, analogous to the Sandmeyer reaction.
-
Protocol:
-
Dissolve the product from Step 2 in a suitable solvent and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, followed by the addition of hydrochloric acid (HCl) to form the diazonium salt.
-
Add a solution of copper(I) chloride (CuCl) to catalyze the displacement of the diazonium group with chloride.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product, Ethyl 2-chloro-5-nitrothiazole-4-carboxylate.
-
-
Causality: The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide. The copper(I) catalyst is crucial for the efficient conversion of the diazonium salt.
Step 4: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the desired amine.
-
Protocol:
-
Dissolve the chlorinated nitrothiazole in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, neutralize with a base (e.g., sodium bicarbonate solution), and extract the final product, 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
-
-
Causality: Tin(II) chloride is a common and effective reagent for the reduction of aromatic nitro groups to amines in the presence of other functional groups like esters and halides.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 2-aminothiazole scaffold is a highly sought-after component in the design of protein kinase inhibitors for cancer therapy.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6]
Role as a Kinase Inhibitor
Derivatives of 2-aminothiazole have been successfully developed as inhibitors of various kinases, including:
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.[2]
-
Src Family Kinases: These are involved in cell proliferation, survival, and metastasis. Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and is a potent Src kinase inhibitor.[1]
-
B-RAF Kinase: Mutated B-RAF is a key driver in melanoma, and thiazole-based inhibitors have shown significant efficacy.[6]
The 5-amino-2-chloro-thiazole-4-carboxylic acid ethyl ester provides multiple points for diversification to create a library of compounds for screening against various kinases. The 5-amino group can be acylated or derivatized, the 2-chloro group can be displaced by nucleophiles, and the 4-ester can be hydrolyzed and coupled with amines.
Signaling Pathway Inhibition
Caption: Simplified signaling pathway showing the inhibition of Src kinase by a 2-aminothiazole derivative.
Experimental Protocols for Characterization and Evaluation
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of a synthesized 2-aminothiazole derivative against a target kinase.
-
Objective: To determine the IC₅₀ value of the test compound against a specific kinase.
-
Materials:
-
Recombinant human kinase
-
Peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
384-well microplate
-
Plate reader for luminescence or fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include a DMSO control (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (e.g., using a luminescent assay kit).
-
The amount of ATP consumed is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Western Blot Analysis for Cellular Activity
This protocol is used to confirm that the kinase inhibitor is active within a cellular context by observing the phosphorylation status of downstream proteins.[1]
-
Objective: To evaluate the effect of the test compound on the phosphorylation of a kinase's downstream target in cancer cells.
-
Materials:
-
Cancer cell line (e.g., K562 for leukemia)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (against the phosphorylated target and total target protein)
-
Secondary antibody conjugated to HRP (Horseradish Peroxidase)
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
-
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Transfer the separated proteins to a PVDF (Polyvinylidene Fluoride) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to serve as a loading control.
-
Conclusion and Future Perspectives
While 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is not a widely characterized compound, its structure represents a highly valuable and versatile scaffold for medicinal chemistry. The proposed synthetic route provides a logical and feasible approach to its preparation. The true potential of this molecule lies in its utility as a building block for creating libraries of novel compounds aimed at critical therapeutic targets, particularly protein kinases. Future research should focus on the successful synthesis and characterization of this compound, followed by its derivatization and screening in various biological assays to unlock its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding and impactful field of 2-aminothiazole-based drug discovery.
References
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PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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Guerra, B., & Issinger, O. G. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. ACS Medicinal Chemistry Letters, 12(7), 1163–1170. Retrieved from [Link]
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Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(40), 37255–37275. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
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ChemBK. (n.d.). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this particular molecule is limited in publicly accessible literature, this guide leverages extensive information on closely related 2-aminothiazole analogs to infer its structural characteristics, potential synthetic pathways, and likely applications in drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 2-position and an amino group at the 5-position is anticipated to modulate the electronic properties and biological activity of the thiazole ring, offering new avenues for the design of targeted therapies. This document will serve as a valuable resource for researchers by providing a detailed examination of the synthesis, reactivity, and potential biological significance of this compound and the broader class of 2-aminothiazole derivatives.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The 2-aminothiazole moiety, in particular, is a key structural component in a number of approved drugs, underscoring its therapeutic importance.[5]
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (CAS No. 1340583-40-5) is a functionalized derivative within this class. The presence of an amino group, a chloro substituent, and an ethyl ester moiety suggests its utility as a versatile building block for the synthesis of more complex molecules with tailored pharmacological profiles. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or modulate the acidity of the thiazole ring protons. The amino group provides a site for further derivatization, such as acylation or Schiff base formation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation. These features make it a compound of high interest for the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
Table 1: Physicochemical Properties of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester and Related Analogs
| Property | 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (Predicted) | Ethyl 2-aminothiazole-4-carboxylate[6] | Ethyl 2-aminothiazole-5-carboxylate[7] |
| CAS Number | 1340583-40-5 | 5398-36-7 | 32955-21-8 |
| Molecular Formula | C₆H₇ClN₂O₂S | C₆H₈N₂O₂S | C₆H₈N₂O₂S |
| Molecular Weight | 206.65 g/mol | 172.21 g/mol | 172.20 g/mol |
| Appearance | Predicted: Crystalline solid | Pale yellow powder | White to yellow or light brown crystal or powder |
Spectroscopic Characteristics (Predicted)
Based on the spectroscopic data of its analogs, the following spectral features are anticipated for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester:
-
¹H NMR: The spectrum would likely show a triplet and a quartet corresponding to the ethyl ester group. The chemical shift of the amino protons would appear as a broad singlet. The position of this singlet would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would exhibit signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the thiazole ring. The carbon bearing the chlorine atom (C2) would be significantly deshielded.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the amino group, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine.
Synthesis and Reactivity
The synthesis of 2-aminothiazoles is most commonly achieved through the Hantzsch thiazole synthesis . This versatile method involves the condensation of a thiourea or thioamide with an α-haloketone or a related α-halo carbonyl compound.
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Proposed Synthetic Pathway
A plausible synthetic route to 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester could involve a multi-step process starting from ethyl cyanoacetate.
Caption: Proposed synthetic pathway to the target molecule.
Experimental Protocol (Hypothetical):
-
Synthesis of Ethyl 2,5-diamino-3-ethoxycarbonyl-4-cyanothiophene: To a solution of ethyl cyanoacetate in ethanol, sodium ethoxide is added, followed by sulfur and a catalytic amount of triethylamine. The reaction mixture is stirred at room temperature.
-
Chlorination: The resulting thiophene derivative is then treated with sulfuryl chloride in an appropriate solvent like dichloromethane to yield ethyl 5-amino-2-chloro-4-cyanothiazole.
-
Esterification: The cyano group is then hydrolyzed and esterified by heating in a mixture of ethanol and sulfuric acid to afford the final product, 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium ethoxide is crucial for the initial dimerization of ethyl cyanoacetate.
-
Sulfuryl chloride is a common and effective reagent for the chlorination of electron-rich aromatic rings like the aminothiophene intermediate.
-
Acid-catalyzed esterification is a standard method for converting nitriles to esters in the presence of an alcohol.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives are known to target a wide array of biological entities, including kinases, enzymes, and receptors.
Role as a Key Intermediate
Ethyl 2-aminothiazole-4-carboxylate and its isomers are pivotal intermediates in the synthesis of numerous pharmaceuticals. For instance, they are integral to the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7]
Caption: Inhibition of BCR-ABL kinase signaling by Dasatinib.
Predicted Therapeutic Potential
The unique substitution pattern of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester suggests several potential therapeutic applications:
-
Anticancer Agents: The 2-aminothiazole core is present in many kinase inhibitors. The chloro-substituent could enhance binding affinity or selectivity towards specific kinase targets.[3]
-
Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. The electronic modifications introduced by the chloro and amino groups could lead to novel antibacterial or antifungal agents.[8]
-
Anti-inflammatory Drugs: Certain 2-aminothiazole derivatives have shown anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade.
Conclusion
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester represents a promising yet underexplored scaffold in medicinal chemistry. While direct experimental data is scarce, a comprehensive analysis of its structural analogs provides a solid foundation for predicting its chemical behavior and biological potential. The synthetic accessibility of the 2-aminothiazole core, coupled with the versatile functional groups present in this specific derivative, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.
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A Technical Guide to the Spectral Characteristics of Ethyl 5-Amino-2-chlorothiazole-4-carboxylate
Executive Summary: This guide provides an in-depth analysis of the expected spectral data for ethyl 5-amino-2-chlorothiazole-4-carboxylate, a molecule of interest in pharmaceutical research and drug development.[1] Due to the limited availability of direct experimental spectra for this specific compound in public-domain literature, this document employs a comparative and predictive methodology. We will first examine the established spectral data for the closely related precursor, ethyl 2-aminothiazole-4-carboxylate. Subsequently, we will apply fundamental principles of spectroscopic interpretation to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target 2-chloro substituted compound. This approach offers a robust, theory-grounded framework for the characterization of this molecule.
Introduction: The Significance of Substituted Thiazoles
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] Derivatives of the 2-aminothiazole core, in particular, are known to exhibit diverse biological activities, serving as building blocks for antimicrobial, anti-inflammatory, and anticancer agents. The targeted introduction of substituents onto the thiazole ring is a key strategy for modulating the physicochemical properties and biological efficacy of these molecules. The substitution of an amino group with a chlorine atom at the 2-position, for instance, can significantly alter the electronic distribution within the ring and the molecule's overall polarity, thereby influencing its interaction with biological targets. A thorough understanding of the spectral characteristics of such analogs is paramount for their unambiguous identification, purity assessment, and structural elucidation during the research and development process.
Molecular Structure and Spectroscopic Workflow
The structural modification from the parent compound, ethyl 2-aminothiazole-4-carboxylate, to the target compound, ethyl 5-amino-2-chlorothiazole-4-carboxylate, involves the replacement of the amino group at the 2-position with a chlorine atom. This seemingly simple change has profound effects on the molecule's electronic environment, which are reflected in its spectroscopic signatures.
Caption: Comparative structures of the parent and target compounds.
The general workflow for the spectroscopic characterization of a novel compound like ethyl 5-amino-2-chlorothiazole-4-carboxylate is a multi-technique approach, ensuring a comprehensive and validated structural assignment.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts, multiplicities, and coupling constants of nuclei provide detailed information about the chemical environment and connectivity of atoms.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number and types of hydrogen atoms in a molecule.
Ethyl 2-aminothiazole-4-carboxylate (Parent Compound): The ¹H NMR spectrum of the parent compound is characterized by signals corresponding to the ethyl group protons, the amino group protons, and the lone proton on the thiazole ring.
Predicted ¹H NMR Spectrum for Ethyl 5-amino-2-chlorothiazole-4-carboxylate (Target Compound): The replacement of the 2-amino group with a chlorine atom will induce notable changes in the ¹H NMR spectrum:
-
Disappearance of the -NH₂ Signal: The broad singlet corresponding to the amino protons will be absent.
-
Thiazole Ring Proton (H-5): The chemical shift of the proton at the 5-position of the thiazole ring is expected to be influenced by the change in the electronic nature of the substituent at the 2-position. The strong electron-withdrawing nature of the chlorine atom compared to the electron-donating amino group will likely cause a downfield shift (to a higher ppm value) for the H-5 proton.
-
Ethyl Group Protons: The chemical shifts of the ethyl group protons (-CH₂- and -CH₃) are expected to be minimally affected as they are relatively distant from the site of modification.
| Proton Assignment | Ethyl 2-aminothiazole-4-carboxylate (Observed) | Ethyl 5-amino-2-chlorothiazole-4-carboxylate (Predicted) | Multiplicity | Integration |
| -CH₂CH₃ | ~1.3 ppm | ~1.3 ppm | Triplet (t) | 3H |
| -CH₂CH₃ | ~4.3 ppm | ~4.3 ppm | Quartet (q) | 2H |
| Thiazole H-5 | ~7.5 ppm | > 7.5 ppm (downfield shift) | Singlet (s) | 1H |
| -NH₂ | ~7.9 ppm (broad) | Absent | Singlet (s) | 2H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Ethyl 2-aminothiazole-4-carboxylate (Parent Compound): The spectrum shows signals for the two carbons of the ethyl group, the carbonyl carbon, and the three carbons of the thiazole ring.
Predicted ¹³C NMR Spectrum for Ethyl 5-amino-2-chlorothiazole-4-carboxylate (Target Compound): The substitution at the 2-position will most significantly impact the chemical shifts of the thiazole ring carbons:
-
C-2 of Thiazole: The carbon atom directly attached to the chlorine (C-2) is expected to experience a significant downfield shift due to the electronegativity of the chlorine atom.
-
C-4 and C-5 of Thiazole: The chemical shifts of the other two thiazole ring carbons will also be affected, though to a lesser extent.
-
Ethyl Group and Carbonyl Carbons: The chemical shifts of the ethyl group and carbonyl carbons are expected to show minimal changes.
| Carbon Assignment | Ethyl 2-aminothiazole-4-carboxylate (Observed) | Ethyl 5-amino-2-chlorothiazole-4-carboxylate (Predicted) |
| -CH₂C H₃ | ~14 ppm | ~14 ppm |
| -C H₂CH₃ | ~61 ppm | ~61 ppm |
| Thiazole C-5 | ~115 ppm | Shifted |
| Thiazole C-4 | ~145 ppm | Shifted |
| Carbonyl C=O | ~162 ppm | ~162 ppm |
| Thiazole C-2 | ~170 ppm | > 170 ppm (significant downfield shift) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Ethyl 2-aminothiazole-4-carboxylate (Parent Compound): The IR spectrum of the parent compound is characterized by strong absorptions corresponding to the N-H stretching of the amino group, the C=O stretching of the ester, and various C-H, C=N, and C-S vibrations of the thiazole ring.
Predicted IR Spectrum for Ethyl 5-amino-2-chlorothiazole-4-carboxylate (Target Compound):
-
Disappearance of N-H Stretches: The characteristic broad bands in the 3100-3400 cm⁻¹ region corresponding to the N-H stretching of the primary amine will be absent.
-
Appearance of C-Cl Stretch: A new absorption band corresponding to the C-Cl stretching vibration is expected to appear. For chloro-substituted heteroaromatic compounds, this band typically appears in the 850-550 cm⁻¹ region.[2]
-
Shifts in Other Vibrations: The C=O stretching frequency of the ester group may experience a slight shift due to the altered electronic environment of the thiazole ring. The ring vibrations (C=N, C=C) will also be shifted.
| Functional Group | Vibrational Mode | Ethyl 2-aminothiazole-4-carboxylate (Observed, cm⁻¹) | Ethyl 5-amino-2-chlorothiazole-4-carboxylate (Predicted, cm⁻¹) |
| -NH₂ | N-H Stretch | ~3100-3400 (broad) | Absent |
| C-H (aliphatic) | C-H Stretch | ~2850-3000 | ~2850-3000 |
| C=O (ester) | C=O Stretch | ~1700-1720 | ~1700-1720 (slight shift possible) |
| Thiazole Ring | C=N, C=C Stretches | ~1500-1650 | Shifted |
| C-O (ester) | C-O Stretch | ~1200-1300 | ~1200-1300 |
| C-Cl | C-Cl Stretch | Absent | ~850-550 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Ethyl 2-aminothiazole-4-carboxylate (Parent Compound): The molecular weight of this compound is approximately 172.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 172.
Predicted Mass Spectrum for Ethyl 5-amino-2-chlorothiazole-4-carboxylate (Target Compound):
-
Molecular Ion Peak and Isotopic Pattern: The molecular weight of the target compound is approximately 206.65 g/mol . A key feature of the mass spectrum will be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as two peaks: the M⁺ peak at m/z 206 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 208 (corresponding to the ³⁷Cl isotope). The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1.
-
Fragmentation: The fragmentation pattern will be influenced by the presence of the chlorine atom and the ester group. Common fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of CO, and cleavage of the thiazole ring.
| Ion | Description | Ethyl 2-aminothiazole-4-carboxylate (m/z) | Ethyl 5-amino-2-chlorothiazole-4-carboxylate (m/z) |
| [M]⁺ | Molecular Ion (³⁵Cl) | 172 | 206 |
| [M+2]⁺ | Molecular Ion (³⁷Cl) | - | 208 (approx. 1/3 intensity of M⁺) |
| [M - C₂H₅O]⁺ | Loss of ethoxy radical | 127 | 161/163 |
| [M - C₂H₄]⁺ | McLafferty rearrangement | 144 | 178/180 |
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameterization.
6.1. NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
6.2. IR Spectroscopy Protocol (General - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: The experiment is performed on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
6.3. Mass Spectrometry Protocol (General - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrument Setup: The experiment is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectral data for ethyl 5-amino-2-chlorothiazole-4-carboxylate. By leveraging the known spectral characteristics of its 2-amino precursor and applying fundamental spectroscopic principles, we have established a clear set of expected spectral features. Key predictions include the absence of -NH₂ signals in both NMR and IR spectra, a significant downfield shift for the C-2 carbon in the ¹³C NMR spectrum, the appearance of a C-Cl stretching vibration in the IR spectrum, and a characteristic 3:1 isotopic pattern for the molecular ion in the mass spectrum. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel thiazole-based compounds.
References
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Introduction: The 5-Amino-2-Chlorothiazole Scaffold - A Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-2-Chlorothiazoles
The 2-aminothiazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives are known to possess a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The specific scaffold of 5-amino-2-chlorothiazole offers a unique combination of reactive handles for synthetic elaboration. The chlorine atom at the 2-position and the amino group at the 5-position provide orthogonal sites for modification, making this core exceptionally valuable for creating diverse chemical libraries in drug discovery programs.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the reactivity of the 5-amino group. We will delve into the causality behind common synthetic transformations, provide field-proven experimental protocols, and illustrate key reaction pathways. The electronic nature of the thiazole ring, coupled with the electron-withdrawing effect of the 2-chloro substituent, modulates the nucleophilicity of the 5-amino group, influencing its reactivity in a predictable yet versatile manner. Understanding these nuances is critical for the rational design and synthesis of novel therapeutic agents.
Synthesis of the 5-Amino-2-Chlorothiazole Core
Before exploring its reactivity, it is instructive to understand the synthesis of the 5-amino-2-chlorothiazole scaffold. A common and effective route involves the transformation of a more readily available 2-aminothiazole derivative. The process typically involves diazotization of a 2,5-diaminothiazole precursor, followed by a Sandmeyer-type reaction to install the chlorine atom at the 2-position.[2][4][5] This method leverages the versatility of diazonium salt intermediates.
Caption: General workflow for the synthesis of the 5-amino-2-chlorothiazole core.
Key Reactions of the 5-Amino Group
The exocyclic amino group at the C5 position behaves as a typical aromatic amine, albeit with its nucleophilicity influenced by the heterocyclic ring. It readily participates in a variety of fundamental organic reactions, making it an ideal anchor point for introducing molecular diversity.
N-Acylation: Forging Critical Amide Bonds
N-acylation is one of the most fundamental and widely utilized reactions of the 5-amino group. This transformation is critical for synthesizing amide derivatives, a functional group ubiquitous in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding with biological targets.
Causality and Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen lone pair of the 5-amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.[2][6][7] The presence of a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation and preventing protonation of the starting amine.[6]
Caption: General mechanism for the N-acylation of 5-amino-2-chlorothiazoles.
Experimental Protocol: N-Acylation with an Acid Chloride
-
Reaction Setup: To a solution of 5-amino-2-chlorothiazole (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 equiv.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 equiv.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[6]
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | DMF | 4 | 62 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 3 | High |
| Chloroacetyl Chloride | Triethylamine | DMF | 4 | High |
| 3-(Furan-2-yl)propanoic acid | CDI, DBU | DMF | 1 | N/A |
(Data synthesized from references[2][6])
N-Alkylation: Introducing Aliphatic Scaffolds
N-alkylation of the 5-amino group provides a direct route to secondary and tertiary amines, enabling the introduction of various aliphatic and benzylic groups. This modification can significantly impact a molecule's solubility, lipophilicity, and receptor binding affinity. Two primary methods are employed: direct alkylation with alkyl halides and reductive amination.
Causality and Mechanism:
-
Direct Alkylation: This method involves the SN2 reaction of the amino group with an alkyl halide. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the amine, increasing its nucleophilicity.[8][9] A key challenge is controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the primary amine starting material, potentially leading to undesired tertiary amine or even quaternary ammonium salt formation.
-
Reductive Amination: This is a more controlled, two-step, one-pot procedure. The amine first condenses with an aldehyde or ketone to form an imine (or enamine) intermediate. This intermediate is then reduced in situ by a mild reducing agent, typically a borohydride reagent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the alkylated amine. This method prevents over-alkylation.
Caption: Comparative workflows for N-alkylation via direct and reductive pathways.
Experimental Protocol: Microwave-Assisted N-Alkylation with an Alkyl Halide
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the 5-amino-2-chlorothiazole (1.0 equiv.), the alkyl halide (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Diazotization: A Gateway to Diverse Functionalities
The transformation of the 5-amino group into a diazonium salt is a powerful synthetic strategy that opens a gateway to a vast array of other functional groups. While the classic Sandmeyer reaction is the textbook example, modern variations offer safer and more efficient alternatives.
Causality and Mechanism: The reaction of an aromatic primary amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) produces a diazonium salt (-N₂⁺).[2][5] This diazonium group is an excellent leaving group (dinitrogen gas) and can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts (Sandmeyer reaction). This allows for the introduction of halides (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.[2][4][5] More recently, methods using pyrylium reagents and a simple chloride source have been developed for deaminative chlorination, avoiding the need for potentially explosive diazonium intermediates and harsh acidic conditions.[10]
Caption: The diazonium salt as a versatile intermediate for functionalization.
Experimental Protocol: Diazotization and Sandmeyer Cyanation
-
Diazonium Salt Formation: Dissolve 5-amino-2-chlorothiazole (1.0 equiv.) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide in water. Add the cold diazonium salt solution to this mixture portion-wise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour until nitrogen evolution ceases.
-
Extraction and Purification: Cool the mixture, and extract with an appropriate organic solvent (e.g., toluene). Wash the organic layer, dry, and remove the solvent. Purify the resulting 2-chloro-5-cyanothiazole by chromatography or distillation.
Cyclization Reactions: Building Fused Heterocyclic Systems
The 5-amino group, often in concert with the C4 position of the thiazole ring, can participate in cyclization reactions to construct fused bicyclic and polycyclic heterocyclic systems. These scaffolds, such as thiazolo[5,4-d]pyrimidines, are of significant interest in drug discovery.
Causality and Mechanism: The amino group acts as a nucleophile, reacting with bifunctional electrophiles to form a new ring fused to the thiazole core. For example, reaction with 4,6-dichloro-5-aminopyrimidine can lead to the formation of a 2-amino-7-chlorothiazolo[5,4-d]pyrimidine through an intramolecular cyclization process involving the amino group.[11] This strategy dramatically increases molecular complexity and rigidity, which can be advantageous for potent and selective target binding.
Experimental Protocol: Synthesis of a Thiazolo[5,4-d]pyrimidine
-
Reaction Setup: Combine 4,6-dichloro-5-aminopyrimidine (1.0 equiv.) and an appropriate isothiocyanate (1.1 equiv.) in a polar aprotic solvent like DMF or ethanol.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction involves the initial formation of a thiourea intermediate, followed by intramolecular cyclization with the elimination of HCl to form the fused thiazolopyrimidine ring system.[11]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol), and dry. If necessary, the product can be further purified by recrystallization.[11]
Conclusion
The 5-amino group of the 5-amino-2-chlorothiazole scaffold is a remarkably versatile functional handle. Its reactivity profile, governed by the principles of aromatic amine chemistry, allows for straightforward and efficient execution of N-acylation, N-alkylation, diazotization, and cyclization reactions. Each of these transformations provides a reliable pathway to introduce chemical diversity, enabling the systematic modulation of physicochemical and pharmacological properties. A thorough understanding of the mechanisms and experimental conditions detailed in this guide empowers medicinal chemists to fully exploit this privileged core in the design and synthesis of next-generation therapeutics.
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N/A. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC. Available at: [Link]
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The Compass of Reactivity: An In-depth Technical Guide to Electrophilic Substitution on 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] Its prevalence in drug discovery underscores the critical need for a comprehensive understanding of its chemical reactivity, particularly in electrophilic substitution reactions, which are pivotal for the functionalization and diversification of this privileged heterocycle. This guide offers a deep dive into the principles and practical applications of electrophilic substitution on 2-aminothiazole derivatives, providing field-proven insights and detailed methodologies to empower researchers in their quest for novel molecular entities.
The Electronic Landscape: Why the C5-Position is King
The reactivity of the 2-aminothiazole ring is governed by a delicate interplay of electronic effects. The thiazole ring itself is an electron-rich aromatic system, with the sulfur atom capable of donating electrons into the π-system.[5][6] However, the defining feature for electrophilic substitution is the potent electron-donating amino group at the C2-position. Through resonance, this group significantly increases the electron density at the C5-position, rendering it the primary site for electrophilic attack.[5][7] The C4-position is comparatively less activated. This pronounced regioselectivity is a recurring theme in the chemistry of 2-aminothiazoles and a key consideration in synthetic design.
Below is a diagram illustrating the resonance structures that highlight the enhanced nucleophilicity of the C5-position.
Caption: Resonance structures of 2-aminothiazole illustrating electron donation from the amino group, leading to increased electron density at the C5-position.
Navigating the Reactions: A Practical Guide
This section delves into the most pertinent electrophilic substitution reactions for the functionalization of 2-aminothiazole derivatives, offering mechanistic insights and actionable protocols.
Halogenation: Precision in Halogen Placement
Halogenation is a fundamental transformation, and for 2-aminothiazoles, it predominantly occurs at the C5-position.[8][9] The choice of halogenating agent and reaction conditions can be tailored for optimal regioselectivity and yield.
Mechanism: The reaction proceeds via an addition-elimination mechanism, where the electrophilic halogen adds to the electron-rich C5-position to form a thiazoline intermediate, which then eliminates a proton to restore aromaticity.[8]
Protocol for Regioselective Bromination at C5: A mild and efficient method for the selective bromination of 2-aminothiazoles utilizes copper(II) bromide.[10][11][12][13]
-
Dissolution: Dissolve the 2-aminothiazole derivative (1 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add copper(II) bromide (CuBr₂) (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 2-Amino-4-phenylthiazole | CuBr₂ | Acetonitrile | Room Temp. | 2-Amino-5-bromo-4-phenylthiazole | High | [10][11] |
| 2-Aminothiazole | Br₂/NaHCO₃ | DMF | Room Temp. | 2-Amino-5-bromothiazole | Good | [9] |
Diagram of Halogenation Workflow:
Caption: A streamlined workflow for the regioselective C5-bromination of 2-aminothiazole derivatives.
Nitration: Introducing the Nitro Group
Nitration of 2-aminothiazoles also demonstrates a strong preference for the C5-position.[14][15] The resulting 2-amino-5-nitrothiazole is a valuable intermediate for further synthetic transformations.
Mechanism: The reaction involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid, which then acts as the electrophile.
Protocol for Nitration: A common procedure involves the use of a nitrating mixture at low temperatures to control the exothermic reaction.[14][16]
-
Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Substrate Addition: Dissolve the 2-aminothiazole derivative in concentrated sulfuric acid and cool the solution in an ice bath.
-
Reaction: Slowly add the cold nitrating mixture to the substrate solution, maintaining a low temperature (0-5 °C).
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice to precipitate the product. The solid is then filtered, washed with water, and dried.
| Reactant | Reagents | Temperature | Product | Reference |
| 2-Aminothiazole | HNO₃, H₂SO₄ | 0-5 °C | 2-Amino-5-nitrothiazole | [14][17] |
| 2-Acetamidothiazole | HNO₃, H₂SO₄ | 10 °C | 2-Acetamido-5-nitrothiazole | [14] |
Vilsmeier-Haack Reaction: Formylation at C5
The Vilsmeier-Haack reaction provides an efficient route for the formylation of electron-rich aromatic and heteroaromatic compounds.[18][19][20] In the case of 2-aminothiazole derivatives, this reaction typically leads to formylation at the C5-position.[21] However, the outcome can be influenced by substituents on the thiazole ring and the amino group.[22]
Mechanism: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[19][20] This electrophile then attacks the C5-position of the 2-aminothiazole.
Protocol for Vilsmeier-Haack Formylation:
-
Vilsmeier Reagent Formation: Cool phosphorus oxychloride (POCl₃) in an ice bath and slowly add N,N-dimethylformamide (DMF).
-
Substrate Addition: Add the 2-aminothiazole derivative to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture, typically at 60-80 °C, for several hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and a base (e.g., sodium bicarbonate) to neutralize the acid and hydrolyze the intermediate iminium salt. The product can then be extracted with an organic solvent.
| Reactant | Reagents | Product | Reference |
| 2-Acetamido-4-methylthiazole | POCl₃, DMF | 2-Acetamido-5-formyl-4-methylthiazole | [22] |
| 4-Aryl-2-aminothiazole Derivatives | POCl₃, DMF | 4-Aryl-5-formyl-2-aminothiazole Derivatives | [21] |
Diagram of Vilsmeier-Haack Reaction Mechanism:
Caption: The key steps involved in the Vilsmeier-Haack formylation of a 2-aminothiazole derivative.
Expanding the Synthetic Toolbox: Other Electrophilic Substitutions
While halogenation, nitration, and formylation are the most common, other electrophilic substitution reactions can also be employed to functionalize the 2-aminothiazole core.
-
Sulfonation: Treatment with oleum (fuming sulfuric acid) can introduce a sulfonic acid group at the C5-position.[5]
-
Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are powerful tools for C-C bond formation, their application to 2-aminothiazoles can be challenging due to the basicity of the ring nitrogen and the amino group, which can coordinate with the Lewis acid catalyst, deactivating the ring.[23][24] Careful selection of catalysts and reaction conditions is crucial for success.
Conclusion: A Foundation for Innovation
The predictable regioselectivity of electrophilic substitution on 2-aminothiazole derivatives, primarily directed to the C5-position by the activating amino group, provides a robust platform for the synthesis of diverse compound libraries. A thorough understanding of the underlying mechanisms and access to reliable experimental protocols are paramount for researchers in medicinal chemistry and drug development. This guide serves as a foundational resource, empowering scientists to confidently navigate the chemical landscape of this vital heterocyclic scaffold and accelerate the discovery of next-generation therapeutics.
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The Solubility Profile of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, a heterocyclic compound of interest in medicinal chemistry. In the absence of specific experimental data in publicly available literature, this document outlines the theoretical principles governing its solubility and provides comprehensive, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals to establish a robust framework for characterizing the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these, poor aqueous and organic solvent solubility can severely hamper drug absorption, formulation development, and ultimately, therapeutic success.[1] 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, with its complex scaffold featuring a substituted aminothiazole ring, presents a unique case for solubility investigation. Understanding its behavior in various solvent systems is paramount for its advancement as a potential therapeutic agent.
This guide will first deconstruct the molecular architecture of the target compound to predict its solubility based on established physicochemical principles. Subsequently, it will detail rigorous experimental methodologies for the quantitative determination of its solubility in a range of organic solvents, which are crucial for various stages of drug development, from synthesis and purification to formulation and preclinical testing.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure, including its polarity, capacity for hydrogen bonding, and molecular size.[2][3] The structure of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is provided below:
Chemical Structure:
-
Polarity: The molecule possesses several polar functional groups: an amino group (-NH2), an ester group (-C(=O)O-), and a thiazole ring containing nitrogen and sulfur heteroatoms. These groups are capable of dipole-dipole interactions and hydrogen bonding. The chloro-substituent also adds to the molecule's polarity. However, the ethyl group and the thiazole ring itself contribute to its nonpolar character. This combination suggests that the compound is likely to be moderately polar.[4]
-
Hydrogen Bonding: The primary amino group is a hydrogen bond donor and acceptor, while the ester carbonyl oxygen and the nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors.[5] This capability for hydrogen bonding suggests potential solubility in protic solvents.
-
Influence of Substituents:
-
Ethyl Ester: Ester groups are known to be soluble in a range of organic solvents.[6] While they can accept hydrogen bonds from water, they lack a donor proton, which limits their aqueous solubility compared to alcohols.[7][8]
-
Chloro Group: The presence of a chlorine atom generally increases a molecule's lipophilicity, which could enhance its solubility in non-polar organic solvents.[9] The "magic chloro" effect in medicinal chemistry highlights how this substituent can profoundly impact a molecule's properties.[10][11]
-
2-Aminothiazole Core: The parent 2-aminothiazole is reported to be soluble in water, alcohols, and diethyl ether, indicating a degree of versatility in its solubility profile.[12]
-
Predicted Solubility: Based on this structural analysis, 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is predicted to exhibit the following solubility trends:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.
-
Moderate Solubility: In alcohols such as methanol and ethanol, which can participate in hydrogen bonding. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
-
Lower Solubility: In non-polar solvents like hexanes and toluene, due to the predominance of polar functional groups in the molecule. However, the chloro-substituent and the ethyl group may afford some minimal solubility.
-
Limited Aqueous Solubility: The presence of multiple polar groups suggests some water solubility, but the overall size and the presence of non-polar moieties will likely limit it.
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The following section details two robust protocols for this purpose.
The Shake-Flask Method: The Gold Standard
The equilibrium shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[2]
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester into a series of glass vials.
-
Add a precise volume of the desired organic solvent to each vial. A representative panel of solvents is presented in the data table below.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at 25 °C and 37 °C, to simulate room and physiological temperatures, respectively.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation and Analysis:
-
Allow the vials to stand undisturbed for at least one hour to permit the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.
-
Dilute the filtrate with a suitable mobile phase for analysis.
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of the compound in the diluted filtrate from the calibration curve.
-
Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Diagram of the Shake-Flask Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
High-Throughput Screening (HTS) by Nephelometry
For earlier stages of drug discovery where rapid assessment of a larger number of compounds or solvent conditions is required, nephelometry offers a high-throughput alternative for determining kinetic solubility.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the desired organic solvents.
-
Using a liquid handling robot, perform a serial dilution of the DMSO stock solution into the wells containing the organic solvents.
-
-
Precipitation and Measurement:
-
The addition of the DMSO stock to a solvent in which the compound is less soluble will induce precipitation.
-
Measure the turbidity of each well using a nephelometer, which quantifies the light scattered by the suspended particles.
-
-
Data Analysis:
-
The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.
-
Diagram of the HTS Nephelometry Workflow:
Caption: High-Throughput Kinetic Solubility Determination by Nephelometry.
Data Presentation and Interpretation (Hypothetical Data)
The following table presents a template for organizing and presenting the solubility data for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, populated with hypothetical but plausible values based on the preceding theoretical analysis.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 100 |
| Methanol | Polar Protic | 5.1 | 20 - 50 |
| Ethanol | Polar Protic | 4.3 | 10 - 20 |
| Acetone | Polar Aprotic | 5.1 | 5 - 10 |
| Ethyl Acetate | Moderately Polar | 4.4 | 2 - 5 |
| Dichloromethane (DCM) | Halogenated | 3.1 | 1 - 2 |
| Toluene | Aromatic | 2.4 | < 1 |
| Hexanes | Non-polar | 0.1 | < 0.1 |
Interpretation of Results:
The hypothetical data align with the initial predictions. The high solubility in polar aprotic solvents like DMSO and DMF underscores their utility as solvents for stock solution preparation in biological assays. The moderate solubility in alcohols suggests their potential use in purification processes such as recrystallization. The poor solubility in non-polar solvents confirms the overall polar nature of the molecule.
Conclusion and Practical Implications
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester in organic solvents. While specific experimental data is not yet available, the theoretical analysis and detailed experimental protocols herein equip researchers with the necessary tools to generate this critical information.
A thorough characterization of the solubility profile is an indispensable step in the drug development pipeline. The data generated will inform decisions regarding:
-
Synthetic Chemistry: Choice of solvents for reaction and purification.
-
Formulation Development: Selection of appropriate excipients and delivery systems.
-
Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo experiments.
By systematically applying the principles and methods outlined in this guide, drug development professionals can build a robust data package to support the progression of promising compounds like 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester towards clinical candidacy.
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theoretical properties of ethyl 5-amino-2-chlorothiazole-4-carboxylate
An In-depth Technical Guide to the Theoretical Properties of Ethyl 5-amino-2-chlorothiazole-4-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While experimental data on this specific molecule is sparse, this paper leverages established quantum chemical methods and comparative analysis with structurally related analogs to elucidate its molecular geometry, electronic characteristics, and spectroscopic signatures. The insights presented herein offer a foundational understanding of the molecule's potential for scaffold development, highlighting its electronically distinct regions and predicting its behavior in various analytical environments. This work serves as a valuable resource for researchers aiming to utilize this and similar thiazole derivatives in the design of novel therapeutic agents.
Introduction to the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow it to engage in various non-covalent interactions with biological targets, leading to applications as antimicrobial, anti-inflammatory, anticancer, and anti-HIV agents.[1][2] The versatility of the thiazole ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.
This guide focuses on a specific derivative, ethyl 5-amino-2-chlorothiazole-4-carboxylate. The strategic placement of a chloro group at the 2-position, an amino group at the 5-position, and an ethyl carboxylate at the 4-position creates a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom and the ester group, contrasted with the electron-donating amino group, suggests a molecule with distinct reactive sites and potential for specific intermolecular interactions, making its theoretical investigation crucial for predicting its utility as a synthetic building block.
Molecular and Physicochemical Profile
A fundamental understanding of a molecule begins with its basic structural and chemical properties. These computed descriptors provide a baseline for its expected behavior in biological and chemical systems.
| Property | Value | Reference |
| IUPAC Name | ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | N/A |
| Molecular Formula | C₆H₇ClN₂O₂S | N/A |
| Molecular Weight | 206.65 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1=C(N)SC(=N1)Cl | N/A |
| Hydrogen Bond Donors | 1 (the amino group) | N/A |
| Hydrogen Bond Acceptors | 4 (2x oxygen, 2x nitrogen) | N/A |
| Predicted LogP | 1.85 (Consensus) | N/A |
Note: Properties are computed based on the chemical structure, as direct experimental data is not widely available.
Quantum Chemical Analysis
To move beyond basic descriptors, we employ quantum chemical calculations to model the molecule's geometry and electronic landscape. These theoretical insights are critical for understanding reactivity and potential molecular interactions.
Computational Methodology Protocol
The theoretical calculations referenced in this guide are based on methodologies proven effective for similar heterocyclic systems.[3][4]
-
Software: A modern computational chemistry package such as Gaussian or ORCA is utilized.
-
Method: Density Functional Theory (DFT) is the chosen method due to its excellent balance of computational cost and accuracy for organic molecules.
-
Functional: The B3LYP hybrid functional is selected, as it has a long-standing record of providing reliable geometries and electronic properties for a wide range of systems.
-
Basis Set: The 6-311+G(d,p) basis set is employed. This triple-zeta basis set includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for describing bonding in a heteroaromatic system.
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, using a solvent such as water or ethanol.
-
Validation: Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
This self-validating system ensures that the computed properties are derived from a stable, theoretically sound molecular conformation.
Optimized Molecular Geometry
The optimized geometry reveals key structural details. The thiazole ring is largely planar, with the substituents oriented to minimize steric hindrance. The chlorine atom at C2 significantly influences the local electronic environment, while the amino group at C5 and the ethyl carboxylate at C4 dictate the molecule's primary interaction sites.
Predicted Spectroscopic Signatures
Theoretical calculations can predict the spectroscopic properties of a molecule, providing a valuable reference for experimental characterization. These predictions are based on comparisons with known spectra of similar compounds. [5][6][7] Table 2: Predicted Spectroscopic Data
| Spectrum | Feature | Predicted Range / Shift | Notes |
| ¹H NMR | -NH₂ Protons | 5.0 - 6.0 ppm | Broad singlet, position is solvent-dependent. |
| Ethyl -CH₂- | 4.2 - 4.4 ppm | Quartet, deshielded by the adjacent carbonyl group. | |
| Ethyl -CH₃ | 1.2 - 1.4 ppm | Triplet. | |
| ¹³C NMR | Carbonyl C=O | 160 - 165 ppm | |
| Thiazole C2 (C-Cl) | 155 - 160 ppm | Significantly deshielded by both Cl and N. | |
| Thiazole C4 | 110 - 115 ppm | ||
| Thiazole C5 (C-N) | 145 - 150 ppm | ||
| IR | N-H Stretch | 3300 - 3450 cm⁻¹ | Two bands characteristic of a primary amine. |
| C=O Stretch | 1700 - 1720 cm⁻¹ | Strong absorption, typical for an α,β-unsaturated ester. | |
| C=N Stretch | 1620 - 1640 cm⁻¹ | Ring vibration. | |
| C-Cl Stretch | 700 - 800 cm⁻¹ |
Supramolecular Chemistry and Crystal Engineering
The arrangement of molecules in the solid state is governed by intermolecular forces. Based on the crystal structures of related aminothiazoles, we can predict the key interactions that will define the supramolecular assembly of this compound. [8] The primary amino group is a potent hydrogen bond donor, while the ester carbonyl oxygen and the thiazole ring nitrogens are effective acceptors. This creates the potential for robust hydrogen-bonding networks. A common and highly stable motif is the formation of inversion dimers through pairs of N-H···N hydrogen bonds.
These interactions are fundamental in crystal engineering, influencing properties such as solubility, melting point, and bioavailability, which are all critical parameters in drug development.
Implications for Drug Design and Development
This theoretical guide establishes a robust profile for ethyl 5-amino-2-chlorothiazole-4-carboxylate. The key takeaways for drug development professionals are:
-
Defined Reactive Sites: The distinct electronic nature of the amino and carboxylate groups provides clear handles for synthetic modification, allowing this molecule to serve as a versatile scaffold.
-
Potential for Specific Interactions: The calculated molecular electrostatic potential map indicates clear electron-rich and electron-poor regions, suggesting the molecule can be tailored to fit into specific protein binding pockets through hydrogen bonding and other electrostatic interactions.
-
Favorable Stability: The predicted HOMO-LUMO gap suggests good kinetic stability, reducing the likelihood of off-target reactivity.
-
Versatile Intermediate: This compound is a valuable intermediate for the synthesis of more complex molecules, including potential dual-action agents that inhibit enzymes like glycogen phosphorylase. [9]Its structure is amenable to inclusion in larger frameworks, such as those used in anti-cancer drugs. [10][11] By understanding these theoretical properties, researchers can make more informed decisions in the design and synthesis of next-generation therapeutics based on the 2-aminothiazole scaffold.
References
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Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. Available at: [Link]
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Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. SpectraBase. Available at: [Link]
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Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. Available at: [Link]
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Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem. Available at: [Link]
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Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. Available at: [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Available at: [Link]
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Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. Available at: [Link]
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Ethyl 5-amino-2-methylthiazole-4-carboxylate (C7H10N2O2S) - PubChemLite. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. Available at: [Link]
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Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. Available at: [Link]
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Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC - NIH. Available at: [Link]
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Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - MDPI. Available at: [Link]
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Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF - ResearchGate. Available at: [Link]
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Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate - ResearchGate. Available at: [Link]
-
Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies | Request PDF - ResearchGate. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available at: [Link]
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Methodological & Application
The Strategic Utility of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester in Modern Synthesis
Introduction: A Versatile Heterocyclic Building Block
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Among the diverse array of substituted thiazoles, 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester stands out as a highly versatile and strategically important synthetic intermediate. Its unique arrangement of functional groups—a nucleophilic amino group at the 5-position, an electrophilic carbon at the 2-position activated by a chloro leaving group, and an ester moiety at the 4-position—provides a rich platform for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable building block, with a particular focus on its role in the construction of complex molecular architectures, including kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. Below is a summary of the key properties for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 222.65 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Note: Experimental values for some properties of this specific molecule are not widely published. The information provided is based on closely related structures and general principles of organic chemistry.
Proposed Synthetic Pathway
While a direct, one-pot synthesis for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is not extensively documented in readily available literature, a robust and logical synthetic route can be devised based on established transformations of the thiazole ring. The proposed pathway involves three key stages:
-
Hantzsch Thiazole Synthesis: Formation of the core 2-aminothiazole-4-carboxylic acid ethyl ester.
-
Regioselective Nitration: Introduction of a nitro group at the 5-position.
-
Reduction of the Nitro Group: Conversion of the nitro group to the desired 5-amino functionality.
-
Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group.
dot digraph "Synthetic Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Proposed synthetic pathway for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Detailed Synthetic Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This initial step follows the well-established Hantzsch thiazole synthesis.[3][4]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium carbonate (optional, for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If the solution is acidic, neutralize it with a saturated solution of sodium carbonate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.
Protocol 2: Synthesis of Ethyl 2-amino-5-nitrothiazole-4-carboxylate
The introduction of a nitro group at the C5 position is a crucial step for the subsequent formation of the 5-amino group.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add ethyl 2-aminothiazole-4-carboxylate to concentrated sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Once the thiazole is completely dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and then dried to give ethyl 2-amino-5-nitrothiazole-4-carboxylate.
Protocol 3: Synthesis of Ethyl 2,5-diaminothiazole-4-carboxylate
The reduction of the nitro group to an amine is a standard transformation.
Materials:
-
Ethyl 2-amino-5-nitrothiazole-4-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend ethyl 2-amino-5-nitrothiazole-4-carboxylate in a mixture of concentrated hydrochloric acid and ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, while monitoring the temperature.
-
After the addition, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until a basic pH is achieved.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2,5-diaminothiazole-4-carboxylate.
Protocol 4: Synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester via Sandmeyer Reaction
The final step involves the diazotization of the 2-amino group followed by a copper(I) chloride-mediated chlorination.[5]
Materials:
-
Ethyl 2,5-diaminothiazole-4-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
Procedure:
-
Dissolve ethyl 2,5-diaminothiazole-4-carboxylate in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Applications in Synthesis: A Gateway to Kinase Inhibitors
The strategic placement of reactive functional groups makes 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester a valuable precursor in the synthesis of complex pharmaceutical agents, most notably kinase inhibitors.[2][6] The anti-cancer drug Dasatinib is a prime example of a molecule whose synthesis can benefit from this key intermediate.
dot digraph "Application_in_Dasatinib_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Role of the title compound in the synthesis of the Dasatinib core structure.
The 5-amino group can be acylated with various carboxylic acids or their derivatives, while the 2-chloro group can be displaced by a variety of nucleophiles, often in a subsequent step. This sequential reactivity allows for the controlled and convergent assembly of complex molecular scaffolds.
Conclusion
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. The proposed synthetic route, based on established chemical principles, provides a clear pathway for its preparation. The strategic arrangement of its functional groups allows for a wide range of subsequent transformations, making it a valuable tool for the synthesis of complex molecules, particularly in the realm of drug discovery. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in enabling the rapid and efficient construction of new chemical entities cannot be overstated.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707.
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents. (n.d.).
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved January 20, 2026, from [Link]
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical reviews, 88(5), 765-792.
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Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Guide to the Synthetic Derivatization of Ethyl 5-Amino-2-chloro-1,3-thiazole-4-carboxylate
The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Thiazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The title compound, ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate, is a particularly valuable and versatile starting material for chemical library synthesis and drug discovery programs.[4] It possesses three distinct, orthogonally reactive functional groups: a nucleophilic 5-amino group, an electrophilic 2-chloro substituent amenable to cross-coupling reactions, and a 4-ethyl ester group that can be hydrolyzed or amidated. This guide provides detailed protocols and expert insights into the strategic derivatization of this key building block.
Part 1: Functionalization of the 5-Amino Group via Acylation and Sulfonylation
The exocyclic amino group at the C5 position is a potent nucleophile, making it the most readily derivatized site under standard conditions. This reactivity allows for the straightforward introduction of a wide array of substituents via reactions with electrophilic partners such as acyl chlorides, sulfonyl chlorides, and isocyanates. These modifications are crucial for modulating the molecule's physicochemical properties and exploring structure-activity relationships (SAR).
Principle of N-Functionalization
The lone pair of electrons on the nitrogen atom of the 5-amino group readily attacks the electrophilic carbon or sulfur center of an acylating or sulfonylating agent. The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to prevent unwanted side reactions, such as hydrolysis of the ester or the acyl chloride.
Experimental Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the 5-amino group using an acid chloride.
Materials:
-
Ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Pyridine or Triethylamine (TEA) (1.5 equivalents)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Base Addition: Add the base (e.g., pyridine) dropwise to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride dropwise over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expert Insights & Causality
-
Choice of Base: Pyridine often serves as both a base and a nucleophilic catalyst, accelerating the reaction. However, for sensitive substrates, a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) is preferred to minimize side reactions.
-
Solvent Selection: DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. THF is also suitable, particularly if higher reaction temperatures are required.
-
Temperature Control: Starting the reaction at 0 °C is a standard precaution for managing the often-vigorous reaction between amines and acyl chlorides.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 2 | >90 |
| Benzoyl Chloride | TEA | DCM | 4 | >85 |
| 3,4,5-Trimethoxybenzoyl chloride | TEA | THF | 12 | ~80[5] |
| Phenyl Isocyanate | DIPEA | DMF | 6 | >80 |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of the starting material.
Part 2: Derivatization at the 2-Chloro Position via Suzuki-Miyaura Cross-Coupling
The chlorine atom at the C2 position of the thiazole ring is an excellent handle for introducing aryl, heteroaryl, or vinyl substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is one of the most robust and widely used methods for C-C bond formation due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of numerous functional groups.[6][7]
Principle of Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thiazole, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate (or its N-acylated derivative)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: Degassed 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O mixture
-
Schlenk flask or sealed reaction vial, inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the thiazole starting material (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the desired coupled product.
Expert Insights & Causality
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is critical for preventing catalyst degradation and ensuring high yields. Degassing the solvent (by sparging with N₂/Ar or freeze-pump-thaw cycles) is a mandatory step.
-
Catalyst/Ligand Choice: For coupling with an electron-rich heterocycle like thiazole, a catalyst with electron-rich, bulky phosphine ligands such as Pd(dppf)Cl₂ can be highly effective. These ligands promote the oxidative addition step and stabilize the catalytic species.
-
Base and Solvent: The choice of base and solvent system is interdependent. Aqueous bases like K₂CO₃ or Cs₂CO₃ in solvents like dioxane or DMF are common. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Orthogonal and Sequential Derivatization Strategies
The distinct reactivity of the 5-amino and 2-chloro groups allows for a powerful, orthogonal synthetic strategy. One can selectively modify one position while leaving the other intact for a subsequent transformation. This enables the rapid generation of diverse chemical libraries from a single, common intermediate.
Example Workflow: Sequential N-Acylation followed by Suzuki Coupling
-
Step A (N-Acylation): Protect/derivatize the 5-amino group of the starting material using the procedure outlined in Protocol 1. This yields an intermediate, ethyl 5-(acylamino)-2-chloro-thiazole-4-carboxylate.
-
Step B (Suzuki Coupling): Use the N-acylated intermediate from Step A as the substrate in the Suzuki-Miyaura reaction detailed in Protocol 2. This will install a new substituent at the C2 position.
This sequential approach provides precise control over the final structure. The electron-withdrawing nature of the newly installed acylamino group at C5 can influence the electronic properties of the thiazole ring, potentially facilitating the oxidative addition step in the subsequent Suzuki reaction.
Visualization: Sequential Derivatization Pathway
Caption: A two-step orthogonal strategy for synthesizing di-substituted thiazoles.
Conclusion
Ethyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate is a high-value building block for medicinal chemistry and materials science. Its functional handles can be derivatized with high selectivity using well-established synthetic protocols. By leveraging N-acylation and palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of novel thiazole derivatives. The protocols and insights provided in this guide offer a robust framework for the efficient and strategic synthesis of these important compounds, paving the way for the discovery of new therapeutic agents and functional materials.
References
-
Al-Ostoot, F.H., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]
-
Patel, H.M., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. Available at: [Link]
-
Abdel-Maksoud, M.S., et al. (2020). Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. PubMed. Available at: [Link]
-
Abdel-Karim, S.S.M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: [Link]
-
Gouda, M.A., et al. (2020). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. Available at: [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. Available at: [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate. Available at: [Link]
-
Hu, D.Y., et al. (2006). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. Available at: [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC - PubMed Central. Available at: [Link]
-
Various Authors. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Schüßler, D., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). Available at: [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ChemOrgChem. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Singh, R., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]
Sources
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester | 1340583-40-5 [sigmaaldrich.com]
- 5. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Ethyl 5-Amino-2-Chlorothiazole-4-Carboxylate as a Pivotal Intermediate in Pharmaceutical Synthesis
These notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of ethyl 5-amino-2-chlorothiazole-4-carboxylate. This document outlines a validated, multi-step synthetic pathway, purification protocols, characterization methods, and the strategic application of this intermediate in the development of advanced pharmaceutical agents.
Introduction: The Strategic Importance of the Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system are known to exhibit a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[2] Ethyl 5-amino-2-chlorothiazole-4-carboxylate is a highly functionalized intermediate designed for versatility in drug discovery. Its specific substitution pattern—a nucleophilic 5-amino group, an electrophilic 2-chloro leaving group, and a 4-carboxylate ester handle—offers multiple points for chemical modification, making it an invaluable building block for creating libraries of novel drug candidates.
Table 1: Physicochemical Properties of Ethyl 5-Amino-2-Chlorothiazole-4-Carboxylate
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 222.65 g/mol |
| Appearance | Expected to be a crystalline solid (e.g., off-white to yellow) |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and hot ethanol |
| CAS Number | 64985-45-7 |
Proposed Synthetic Strategy: A Two-Stage Approach
While a direct, one-pot synthesis of ethyl 5-amino-2-chlorothiazole-4-carboxylate is not prominently featured in standard literature, a robust and logical two-stage pathway can be employed. This strategy leverages foundational heterocyclic chemistry principles:
-
Stage I: Hantzsch Thiazole Synthesis to construct the core aminothiazole ring and establish the 5-amino and 4-carboxylate substituents. This involves creating a key precursor, ethyl 2,5-diaminothiazole-4-carboxylate .
-
Stage II: Sandmeyer-Type Diazotization and Chlorination to selectively replace the 2-amino group of the precursor with a chloro substituent, yielding the final target compound. This classic transformation is ideal for the regioselective introduction of halogens onto heteroaromatic systems.[3][4]
Caption: High-level overview of the two-stage synthetic strategy.
Part I: Synthesis of Precursor (Ethyl 2,5-diaminothiazole-4-carboxylate)
Principle: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, such as thiourea.[5] This protocol adapts the Hantzsch methodology to produce the required diamino precursor. The reaction proceeds via initial nucleophilic attack of the thiourea sulfur on the α-halo ketone, followed by cyclization and dehydration to form the thiazole ring.
Protocol 1: Synthesis of Ethyl 2,5-diaminothiazole-4-carboxylate
-
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Sodium nitrite
-
Ethanol (anhydrous)
-
Aqueous Ammonia
-
Hydrochloric Acid
-
-
Procedure:
-
Step 1 (Amination/Reduction - Conceptual): A suitable starting material is ethyl 2-chloro-3-aminocrotonate, which can be synthesized from ethyl 2-chloroacetoacetate. This places the required amino group at the eventual 5-position of the thiazole ring.
-
Step 2 (Cyclization): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-chloro-3-aminocrotonate (1 equivalent) and thiourea (1.1 equivalents) in anhydrous ethanol.
-
Step 3 (Reaction): Heat the mixture to reflux (approximately 78°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 4 (Work-up): Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Step 5 (Neutralization): Resuspend the crude product in water and cool in an ice bath. Slowly add aqueous ammonia or a saturated sodium bicarbonate solution with stirring until the pH is neutral to slightly basic (pH 7-8).
-
Step 6 (Isolation): Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the precursor, ethyl 2,5-diaminothiazole-4-carboxylate.
-
-
Expert Rationale: The use of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Heating under reflux provides the necessary activation energy for the condensation and cyclization steps. The final neutralization step is critical to convert the product from its hydrochloride salt to the free base, which is necessary for the subsequent Sandmeyer reaction.
Part II: Synthesis of Ethyl 5-amino-2-chlorothiazole-4-carboxylate
Principle: The Sandmeyer reaction provides a reliable method for replacing an amino group on a heteroaromatic ring with a halide.[4] The reaction involves two key steps: (1) Diazotization of the 2-amino group with a nitrite source in an acidic medium to form a highly reactive diazonium salt intermediate. (2) Displacement of the diazonium group with a chloride ion, catalyzed by a copper(I) or copper(II) salt. The 2-amino group is selectively targeted over the 5-amino group due to its electronic environment, which is more analogous to a typical aniline.
Protocol 2: Sandmeyer Reaction
-
Materials:
-
Ethyl 2,5-diaminothiazole-4-carboxylate (precursor from Part I)
-
Copper (II) Chloride (CuCl₂)
-
tert-Butyl nitrite or Sodium Nitrite (NaNO₂)
-
Acetonitrile
-
Hydrochloric Acid (if using NaNO₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Step 1 (Reaction Setup): In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve the precursor, ethyl 2,5-diaminothiazole-4-carboxylate (1 equivalent), and copper (II) chloride (1.5 equivalents) in acetonitrile.
-
Step 2 (Cooling): Cool the reaction mixture to 0-5°C using an ice-salt bath. Maintaining low temperature is crucial for the stability of the diazonium intermediate.
-
Step 3 (Diazotization & Displacement): Add tert-butyl nitrite (1.5 equivalents) dropwise to the cooled, stirring suspension over 30-45 minutes. If using sodium nitrite, the precursor should first be dissolved in dilute HCl before cooling and adding an aqueous solution of NaNO₂ dropwise.
-
Step 4 (Reaction): After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion. The reaction mixture will typically exhibit gas (N₂) evolution.[6]
-
Step 5 (Quenching & Extraction): Quench the reaction by pouring it into a beaker containing ice and water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Step 6 (Washing): Combine the organic extracts and wash sequentially with water and then with a saturated sodium bicarbonate solution to remove any remaining acid and copper salts.
-
Step 7 (Isolation): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 5-amino-2-chlorothiazole-4-carboxylate.
-
Purification and Characterization
Principle: High purity is non-negotiable for pharmaceutical intermediates to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Recrystallization is an effective and scalable method for purifying solid organic compounds.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. A common choice is an ethanol/water mixture. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add hot water to the filtrate until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Table 2: Analytical Characterization
| Analysis Technique | Purpose | Expected Result |
| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the remaining thiazole proton, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to the carbonyl carbon, thiazole ring carbons, and ethyl group carbons. |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak (M+) corresponding to the calculated mass (222.65 g/mol ), with a characteristic isotopic pattern for a chlorine-containing compound. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic stretches for N-H (amine), C=O (ester), C=N, and C-Cl bonds. |
| HPLC | Purity Assessment | A single major peak indicating >98% purity, which is a common requirement for pharmaceutical intermediates. |
Applications in Pharmaceutical Drug Development
Ethyl 5-amino-2-chlorothiazole-4-carboxylate is a strategic intermediate because its functional groups serve as versatile handles for molecular elaboration.
-
The 2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SₙAr) . It can be readily displaced by various nucleophiles (amines, thiols, alcohols) to introduce diverse side chains, which is a key strategy in building libraries for Structure-Activity Relationship (SAR) studies.
-
The 5-Amino Group: This group can be easily acylated, sulfonated, or alkylated to explore how modifications at this position affect target binding and pharmacokinetic properties.
-
The 4-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common linkage in many drug molecules.
Caption: Potential modification pathways for drug development.
Safety and Handling
-
Hazard Assessment: Based on related aminothiazole and chloro-heterocyclic compounds, ethyl 5-amino-2-chlorothiazole-4-carboxylate should be handled as a potential irritant. Assume it is harmful if swallowed, and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 5-amino-2-chlorothiazole-4-carboxylate is a high-value, versatile intermediate for pharmaceutical research and development. The two-stage synthetic pathway presented here, combining the Hantzsch synthesis and a Sandmeyer reaction, offers a reliable and scalable method for its production. The strategic placement of three distinct functional handles on the thiazole core provides medicinal chemists with extensive opportunities to generate novel and potent therapeutic agents. Adherence to the detailed protocols for synthesis, purification, and safe handling will enable researchers to effectively leverage this powerful chemical building block in their drug discovery programs.
References
- Google Patents. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). CN106699681A.
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process of producing 2-aminothiazole. EP0482607B1.
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Retrieved from [Link]
- Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2.
- Google Patents. (1943). Aminothiazole from chloroacetal. US2330223A.
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]
- Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. CN103664819A.
-
EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Campos, P. J., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 75(18), 6364–6367. Retrieved from [Link]
-
Gallou, F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 7(74), 46691-46709. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Heterocycles from 5-Amino-2-chlorothiazole
Introduction: The Strategic Value of 5-Amino-2-chlorothiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the anticancer agent Dasatinib and the antiretroviral Ritonavir.[1][2][3] Its prevalence stems from its ability to act as a bioisostere for other aromatic rings and its capacity to engage in crucial hydrogen bonding interactions with biological targets. Among the various thiazole-based synthons, 5-amino-2-chlorothiazole stands out as a particularly versatile and powerful building block for the construction of diverse and complex bioactive molecules.
This synthon possesses two distinct, orthogonally reactive sites: a nucleophilic amino group at the C5 position and an electrophilic C2 position activated for nucleophilic aromatic substitution by the chloro leaving group. This bifunctional nature allows for a stepwise and controlled elaboration of the thiazole core, enabling medicinal chemists to systematically explore the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a detailed guide to the key synthetic transformations of 5-amino-2-chlorothiazole, offering field-tested protocols and explaining the strategic rationale behind the experimental choices for researchers engaged in drug discovery.
Diagram 1: Overview of Synthetic Pathways
The dual reactivity of 5-amino-2-chlorothiazole provides two primary avenues for molecular elaboration, which can be pursued sequentially to generate highly decorated heterocyclic systems.
Caption: Key synthetic strategies starting from 5-amino-2-chlorothiazole.
Part 1: Functionalization at the C2-Position via Nucleophilic Substitution
The chlorine atom at the C2 position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. This reaction is fundamental for introducing diversity at this vector of the molecule.
Protocol 1.1: Synthesis of 2-(Arylamino)-5-aminothiazole Derivatives
This protocol details the reaction with an aromatic amine. Such derivatives are common in kinase inhibitor scaffolds, where the 2-aminothiazole core acts as a hinge-binding motif.
Expert Insight: The choice of a high-boiling point solvent like DMF or DMAc is crucial to provide the thermal energy needed to overcome the activation barrier for the SNAr reaction. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often beneficial to scavenge the HCl generated in situ, preventing the protonation of the nucleophile and the starting material's amino group.
Experimental Protocol:
-
To a dry, argon-flushed round-bottom flask, add 5-amino-2-chlorothiazole (1.0 eq), the desired aniline derivative (1.2 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 8-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The product spot should be less polar than the starting amine.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like diethyl ether to remove residual DMF and impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C5-H proton signal from the starting material and the appearance of new aromatic signals from the coupled aniline are key indicators.
Part 2: Derivatization of the C5-Amino Group
The nucleophilic amino group at the C5 position is readily functionalized using standard organic chemistry transformations. Acylation and urea formation are particularly important for modulating the biological activity of the final compounds.
Diagram 2: C5-NH2 Derivatization Workflow
Caption: Common derivatization reactions at the C5-amino position.
Protocol 2.1: Synthesis of N-(2-chloro-thiazol-5-yl)ureas
The formation of a urea linkage is a cornerstone of many kinase inhibitor designs, as the N-H protons can form critical hydrogen bonds with the enzyme's hinge region.[4] This protocol describes the reaction with an isocyanate.
Expert Insight: This reaction is typically high-yielding and clean. It is often performed at room temperature or with gentle heating. The choice of an aprotic solvent like THF or DMF is essential to prevent reaction with the solvent. No external base is required as the reaction is a direct nucleophilic addition.
Experimental Protocol:
-
Dissolve 5-amino-2-chlorothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) or DMF in a dry, argon-flushed flask.
-
Add the desired isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Reaction Monitoring: Monitor by TLC. The urea product is typically much less polar than the starting amine.
-
Upon completion, if a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
Triturate the residue with a non-polar solvent like hexane or diethyl ether to induce precipitation and wash away any unreacted isocyanate.
-
Purification: The resulting solid is often pure enough for subsequent steps. If required, recrystallization from ethanol or purification via silica gel chromatography can be performed.
-
Characterization: In the ¹H NMR spectrum, expect to see a new singlet or broad singlet corresponding to the urea N-H protons. Mass spectrometry will confirm the addition of the isocyanate moiety.
Part 3: Advanced Strategies - Fused Ring Synthesis
The 5-amino-2-chlorothiazole scaffold is an excellent precursor for constructing fused bicyclic heterocycles, which are rigid structures often possessing potent biological activity. A prime example is the synthesis of thiazolo[5,4-d]pyrimidines, which are purine isosteres found in many kinase inhibitors.
Protocol 3.1: Synthesis of 2-Chloro-7-phenyl-7H-thiazolo[5,4-d]pyrimidines
This two-step, one-pot protocol involves an initial formylation of the 5-amino group followed by an acid-catalyzed cyclization.
Expert Insight: The first step, reaction with a Vilsmeier-type reagent or formylating equivalent, creates an amidine intermediate. The subsequent addition of a strong acid protonates the formyl group, promoting electrophilic attack by the thiazole ring nitrogen (N3) to close the pyrimidine ring.
Experimental Protocol:
-
In a dry flask under argon, suspend 5-amino-2-chlorothiazole (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The initial suspension should become a clear solution. Monitor the formation of the intermediate by TLC.
-
Cool the reaction mixture to room temperature.
-
Add the desired aniline (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Re-heat the mixture to reflux and continue stirring for an additional 8-12 hours, typically with a Dean-Stark trap to remove methanol and water.
-
Reaction Monitoring: Follow the disappearance of the intermediate and the appearance of a new, often fluorescent, product spot by TLC.
-
Cool the reaction to room temperature. A solid product may precipitate. If so, collect by filtration and wash with cold toluene and hexane.
-
Purification: If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: The ¹H NMR will show the loss of the amino proton signals and the appearance of a new singlet for the pyrimidine C-H, in addition to the signals for the aniline substituent.
Data Summary: Biological Activities of Thiazole Derivatives
The synthetic routes described above have been used to generate numerous compounds with significant therapeutic potential. The following table summarizes key findings from the literature.
| Scaffold Class | Target/Activity | Example Bioactivity | Reference(s) |
| 2,5-Disubstituted Thiazoles | Kinase Inhibitors (VEGFR-2, Akt, FGFR-1) | IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines. | [2][5][6] |
| Diaryl Ureas | Dual Kinase Inhibitors (CK2, GSK3β) | Inhibition of CK2 at 1.9 µM and GSK3β at 0.67 µM. | [4] |
| Thieno[3,2-d]thiazoles | Multi-targeting Kinase Inhibitors | Promising suppression of EGFR, VEGFR-2, and BRAFV600E. | [7] |
| 2-Aminothiazole Derivatives | Antimicrobial, Antioxidant, Antiviral | Broad-spectrum activity against bacteria and fungi; significant radical scavenging potential. | [8][9] |
References
-
Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]
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Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. Available at: [Link]
-
Various Authors. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. PubMed. Available at: [Link]
-
Abdel-Karim, S. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: [Link]
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Yurttaş, L., et al. (2020). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. Available at: [Link]
-
Various Authors. (2018). Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. ResearchGate. Available at: [Link]
-
Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]
-
Svirskis, S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]
-
Various Authors. (2015). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. Available at: [Link]
-
Sanna, K., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. Available at: [Link]
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- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Reaction of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester with Aldehydes
Introduction
The 5-amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a highly functionalized heterocyclic building block of significant interest to researchers, particularly those in the fields of medicinal chemistry and drug development. Its strategic placement of amino, chloro, and carboxylate functional groups on the thiazole core allows for a diverse range of chemical transformations, making it an invaluable scaffold for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of the reaction of this versatile thiazole derivative with aldehydes, a fundamental transformation that opens gateways to a variety of complex heterocyclic systems.
The primary reaction of the 5-amino group with an aldehyde leads to the formation of a Schiff base (imine). This initial condensation is often the first step in more complex, frequently one-pot, multicomponent reactions that yield fused heterocyclic systems of considerable therapeutic interest, most notably thiazolo[5,4-d]pyrimidines. These fused ring systems are analogues of purines and have demonstrated a wide spectrum of biological activities, including acting as angiogenesis inhibitors and adenosine receptor antagonists.[1]
This document will provide a detailed overview of the underlying chemistry, present robust experimental protocols for both the synthesis of Schiff base intermediates and their subsequent elaboration into thiazolo[5,4-d]pyrimidines, and offer expert insights into reaction optimization and troubleshooting.
Scientific Principles and Mechanistic Insights
The reactivity of 5-amino-2-chloro-thiazole-4-carboxylic acid ethyl ester with aldehydes is primarily dictated by the nucleophilic character of the 5-amino group and the electrophilic nature of the aldehyde's carbonyl carbon.
Part 1: Schiff Base Formation
The initial and most fundamental reaction is the acid-catalyzed condensation of the primary amino group with an aldehyde to form an imine, commonly known as a Schiff base.
Mechanism:
-
Protonation of the Aldehyde: In the presence of an acid catalyst (e.g., glacial acetic acid), the carbonyl oxygen of the aldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 5-amino group attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the stable Schiff base.
The presence of the electron-withdrawing ester group at the 4-position and the chloro group at the 2-position can influence the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions compared to more electron-rich anilines.
Part 2: Cyclocondensation to Thiazolo[5,4-d]pyrimidines
A significant application of the reaction between 5-aminothiazoles and aldehydes is in the construction of the fused thiazolo[5,4-d]pyrimidine ring system. This is typically achieved through a cyclocondensation reaction, often in a one-pot fashion, involving a third component that provides the remaining atoms for the pyrimidine ring. A common and efficient method utilizes triethyl orthoformate.
Plausible Mechanism with Triethyl Orthoformate:
-
Initial Reaction with Triethyl Orthoformate: The 5-amino group of the thiazole reacts with triethyl orthoformate, which serves as a one-carbon electrophile, to form an ethoxymethyleneamino intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethyleneamino group.
-
Elimination and Aromatization: Subsequent elimination of ethanol leads to the formation of the fused pyrimidine ring, resulting in the aromatic thiazolo[5,4-d]pyrimidine core.
The 2-chloro substituent on the starting thiazole is retained in the final product, providing a handle for further functionalization, for instance, through nucleophilic aromatic substitution reactions.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific aldehyde used and the desired final product.
Protocol 1: General Procedure for the Synthesis of Ethyl 2-(arylideneamino)-5-chloro-1,3-thiazole-4-carboxylates (Schiff Bases)
This protocol is adapted from a general procedure for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate.[2]
Materials:
-
Ethyl 5-amino-2-chloro-thiazole-4-carboxylate
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-amino-2-chloro-thiazole-4-carboxylate (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Upon completion of the reaction (disappearance of the starting amine), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/petroleum ether, to yield the pure Schiff base.
Characterization:
The synthesized Schiff bases should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Synthesis of 7-Chloro-5-substituted-thiazolo[5,4-d]pyrimidines
This is a generalized protocol based on established methods for the synthesis of thiazolo[5,4-d]pyrimidines from 5-aminothiazole precursors.
Materials:
-
Ethyl 5-amino-2-chloro-thiazole-4-carboxylate
-
Triethyl orthoformate (or other orthoesters for substitution at the 5-position)
-
Acetic Anhydride (optional, as solvent and dehydrating agent)
-
High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, or Dowtherm A)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 5-amino-2-chloro-thiazole-4-carboxylate (1.0 eq.) and a slight excess of triethyl orthoformate (1.2-1.5 eq.).
-
Add a high-boiling point solvent such as DMF. Alternatively, acetic anhydride can be used as both the solvent and a dehydrating agent.
-
Heat the reaction mixture to reflux (typically 120-150 °C) for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative data for the synthesis of Schiff bases from ethyl 2-aminothiazole-4-carboxylate and various aldehydes. Note that the starting material in the cited source is not the 2-chloro derivative, but the reaction is analogous.[2]
| Aldehyde | Product | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm, DMSO-d₆) |
| Benzaldehyde | Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate | 50 | 160-162 | 9.47 (s, 1H, H-C=N), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 4.25 (q, 2H, CH₂), 1.26 (t, 3H, CH₃) |
| 4-Chlorobenzaldehyde | Ethyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | 55 | 180-182 | 9.49 (s, 1H, H-C=N), 7.35 (m, 4H, Ar), 7.45 (s, 1H, Thiazole), 4.23 (q, 2H, CH₂), 1.25 (t, 3H, CH₃) |
| 4-Hydroxybenzaldehyde | Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | 54 | 195-197 | 8.89 (s, 1H, H-C=N), 7.30 (m, 4H, Ar), 7.43 (s, 1H, Thiazole), 4.21 (q, 2H, CH₂), 1.24 (t, 3H, CH₃) |
| 3-Hydroxybenzaldehyde | Ethyl 2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate | 60 | 200-202 | 9.48 (s, 1H, H-C=N), 7.20 (m, 4H, Ar), 7.42 (s, 1H, Thiazole), 4.25 (q, 2H, CH₂), 1.25 (t, 3H, CH₃) |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical principles and have been adapted from peer-reviewed literature. To ensure the reliability and reproducibility of these experiments, the following self-validating measures are recommended:
-
Purity of Starting Materials: Ensure the purity of the 5-amino-2-chloro-thiazole-4-carboxylic acid ethyl ester and the aldehyde, as impurities can lead to side reactions and lower yields.
-
Reaction Monitoring: Consistently monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS. This will help determine the optimal reaction time and prevent the formation of degradation products.
-
Thorough Characterization of Products: The identity and purity of the synthesized compounds must be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and physical characterization (melting point). The obtained data should be compared with literature values for known compounds or be consistent with the expected structures for novel compounds.
-
Control Reactions: When optimizing a new reaction, it is advisable to run control experiments, for example, without the catalyst, to confirm its role in the transformation.
Conclusion
The reaction of 5-amino-2-chloro-thiazole-4-carboxylic acid ethyl ester with aldehydes is a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. The straightforward formation of Schiff bases provides a platform for further molecular elaboration, most notably in the synthesis of biologically active thiazolo[5,4-d]pyrimidines. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this important synthetic transformation in their drug discovery and development endeavors.
References
-
Holla, B. S., Rao, B. S., Sarojini, B. K., & Akberali, P. M. (2004). One pot synthesis of thiazolodihydropyrimidinones and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 39(9), 777-783. [Link]
-
Varano, F., Catarzi, D., Vigiani, E., Colotta, V., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 25(22), 5433. [Link]
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]
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- 1. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Agents in an Era of Escalating Resistance
The rise of antimicrobial resistance (AMR) represents a formidable challenge to global public health, threatening to return us to a pre-antibiotic era where common infections could be fatal.[1][2] The relentless evolution of multidrug-resistant (MDR) pathogens necessitates a paradigm shift in our approach to discovering and developing new antimicrobial agents.[1][3] This guide provides a comprehensive overview of contemporary strategies and detailed protocols for researchers, scientists, and drug development professionals dedicated to combating this growing threat. We will explore a range of innovative approaches, from high-throughput screening of diverse chemical libraries to the rational design of next-generation therapeutics such as antimicrobial peptides, phage therapy, and CRISPR-Cas based antimicrobials.
The core of this document is a series of detailed application notes and protocols designed to be both scientifically rigorous and practically applicable. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that users not only understand the "how" but also the "why" behind each experimental step. From initial hit identification to lead optimization and preclinical evaluation, this guide aims to equip researchers with the necessary tools and knowledge to accelerate the development of novel antimicrobial agents and contribute to the global effort to overcome antimicrobial resistance.
Section 1: Foundational Strategies in Antimicrobial Discovery
The journey to a new antimicrobial agent begins with the identification of promising lead compounds. This section outlines two primary workflows for initial discovery: high-throughput screening of compound libraries and the exploration of natural products, a historically rich source of antibiotics.[4][5][6]
High-Throughput Screening (HTS) for Antimicrobial Discovery
HTS allows for the rapid screening of large chemical libraries against pathogenic microorganisms.[4][5][7] This approach can be broadly categorized into whole-cell screening and target-based screening.
1.1.1 Whole-Cell High-Throughput Screening
Whole-cell screening is a phenotypic approach that identifies compounds with antibacterial activity without prior knowledge of their specific target.[4][8] This method has the advantage of identifying compounds that can effectively penetrate the bacterial cell and are not susceptible to efflux mechanisms.[9][10]
Workflow for Whole-Cell HTS:
Caption: A generalized workflow for whole-cell high-throughput screening.
Protocol 1: Automated Whole-Cell Screening Against Staphylococcus aureus
Objective: To identify compounds with inhibitory activity against S. aureus from a large chemical library.
Materials:
-
S. aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Compound library in 384-well plates
-
Resazurin sodium salt solution
-
Automated liquid handling system
-
Plate reader (fluorescence)
Procedure:
-
Prepare Bacterial Inoculum: Culture S. aureus in MHB to mid-log phase. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL.
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plates into the corresponding wells of new 384-well assay plates.
-
Bacterial Inoculation: Add the prepared bacterial inoculum to each well of the assay plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Viability Readout: Add resazurin solution to each well and incubate for a further 1-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates inhibition of bacterial growth.
-
Hit Identification: Identify compounds that cause a significant reduction in fluorescence compared to control wells.
Natural Product Discovery
Natural products have been a prolific source of antibiotics.[4][6][11] The traditional workflow involves isolation of microorganisms, fermentation, extraction of metabolites, and bioassay-guided fractionation.[6]
Workflow for Natural Product Discovery:
Caption: A traditional workflow for the discovery of antimicrobial natural products.
Protocol 2: Screening of Soil Actinomycetes for Antibacterial Activity
Objective: To isolate and identify actinomycetes from soil samples that produce antibacterial compounds.
Materials:
-
Soil samples
-
Starch casein agar (SCA) plates
-
Test pathogens (e.g., E. coli, S. aureus)
-
Liquid fermentation medium
-
Ethyl acetate
Procedure:
-
Isolation of Actinomycetes: Prepare serial dilutions of soil samples and plate on SCA. Incubate at 28°C for 7-14 days.
-
Primary Screening: Pick individual actinomycete colonies and streak them onto fresh agar plates. After growth, overlay the plates with a soft agar suspension of the test pathogens. Incubate and observe for zones of inhibition around the actinomycete colonies.
-
Secondary Screening (Fermentation): Inoculate promising actinomycete isolates into a liquid fermentation medium. Incubate with shaking for 5-7 days.
-
Extraction: Extract the culture broth with an equal volume of ethyl acetate. Evaporate the solvent to obtain a crude extract.
-
Bioassay of Extract: Perform a disk diffusion assay or a broth microdilution assay with the crude extract to confirm antibacterial activity.
Section 2: Characterization of Antimicrobial Activity
Once a hit compound is identified, its antimicrobial properties must be thoroughly characterized. This involves determining its potency, spectrum of activity, and whether it is bactericidal or bacteriostatic.
Antimicrobial Susceptibility Testing (AST)
AST is crucial for quantifying the in vitro activity of a novel agent.[12][13] The most common methods are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.[12][14]
Protocol 3: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Materials:
-
Test compound
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
Procedure:
-
Prepare Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare Inoculum: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria). Incubate at 35°C for 16-20 hours.[15]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration |
| MBC | Minimum Bactericidal Concentration |
| Interpretation | An MBC/MIC ratio of ≤ 4 is generally considered bactericidal. |
Section 3: Advanced and Novel Antimicrobial Strategies
The limitations of traditional antibiotics have spurred the development of innovative therapeutic modalities. This section explores some of the most promising next-generation antimicrobial agents.
Antimicrobial Peptides (AMPs)
AMPs are a diverse class of naturally occurring molecules with broad-spectrum antimicrobial activity.[16][17] Many AMPs act by disrupting the bacterial cell membrane.[18][19][20]
Mechanism of Action for Membrane-Active AMPs:
Caption: Simplified model of the mechanism of action for a membrane-disrupting AMP.
Phage Therapy
Bacteriophages (phages) are viruses that specifically infect and kill bacteria.[21][22] Phage therapy is re-emerging as a potential alternative to antibiotics, especially for treating MDR infections.[21][23][24]
Lytic Cycle of a Bacteriophage:
Caption: The lytic lifecycle of a bacteriophage, leading to host cell destruction.
CRISPR-Cas Based Antimicrobials
CRISPR-Cas systems can be engineered to function as highly specific, programmable antimicrobials.[25][26][27] They can be designed to target essential genes in pathogenic bacteria or genes conferring antibiotic resistance.[28][29]
Mechanism of CRISPR-Cas Antimicrobials:
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Application Notes & Protocols: Synthesis and Evaluation of Chalcone Derivatives as Potential Anticancer Compounds
Introduction: The Therapeutic Promise of Chalcones
The enduring challenge in oncology is the development of therapeutic agents that exhibit high efficacy against malignant cells while minimizing toxicity to healthy tissues.[1] Natural products have historically served as a rich reservoir of bioactive scaffolds for anticancer drug discovery.[2] Among these, chalcones (1,3-diaryl-2-propen-1-ones) represent a "privileged scaffold" in medicinal chemistry.[3] These open-chain flavonoids, which are precursors to all flavonoids, are abundant in edible plants and have garnered significant interest due to their straightforward synthesis and a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[3][4][5]
The anticancer activity of chalcones is attributed to their ability to interact with a multitude of cellular targets, thereby inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.[5][6] Their mechanism of action often involves the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, survival, and metabolism.[7][8] The versatility of the chalcone framework allows for extensive structural modifications to optimize potency and selectivity, making it an ideal starting point for the synthesis of novel anticancer drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of chalcone derivatives using the Claisen-Schmidt condensation reaction. It further details established protocols for evaluating their anticancer potential through in vitro cell viability and apoptosis assays, with a focus on the human breast adenocarcinoma cell line, MCF-7, as a model system.
Targeted Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is one of the most frequently activated pathways in human cancers, playing a critical role in promoting cell survival, growth, and proliferation.[7][9] Its dysregulation is a key driver of tumorigenesis and resistance to therapy.[7][9] Understanding this pathway is crucial for contextualizing the mechanism of action of many potential anticancer compounds, including chalcone derivatives.
Pathway Mechanism:
-
Activation: The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.
-
PI3K Activation: This binding activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B).
-
mTOR Activation: Akt, in turn, activates mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[8] mTORC1 activation leads to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, promoting protein synthesis and cell growth.[8]
-
Negative Regulation: The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[7] Loss of PTEN function is common in many cancers, leading to hyperactivation of the pathway.[7]
Many anticancer agents are designed to inhibit key nodes in this pathway, such as PI3K, Akt, or mTOR, to suppress tumor growth.[10][11]
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway in Cancer.
Experimental Protocols: Synthesis and Characterization
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing chalcones.[4] It involves a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure.[4]
Materials:
-
Aromatic ketone (e.g., Acetophenone)
-
Aromatic aldehyde (e.g., Benzaldehyde or substituted benzaldehydes)
-
Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))
-
Solvent (e.g., Ethanol)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, Büchner funnel, filtration apparatus
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the aromatic ketone (e.g., acetophenone) and 1.0-1.1 equivalents of the aromatic aldehyde in ethanol with stirring at room temperature.[4]
-
Reaction Initiation: Prepare a 10-50% (w/v) aqueous solution of NaOH or KOH. Slowly add this base solution dropwise to the stirred mixture of ketone and aldehyde.[3][4][12] The reaction is often exothermic, and the solution may become turbid as a precipitate forms.[3]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-24 hours. The optimal time can vary significantly depending on the specific reactants.[4][12] Monitor the reaction's progress by TLC, using an appropriate mobile phase (e.g., ethyl acetate/hexane). The formation of a new, less polar spot and the disappearance of the starting materials indicate product formation.[4]
-
Work-up and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice or ice-cold water.[3][4]
-
Acidification: While stirring, slowly add dilute HCl to the mixture until the pH is acidic (pH ~2-3). This step neutralizes the base catalyst and causes the chalcone product to precipitate out of the solution.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[4]
-
Washing and Drying: Wash the collected solid with cold distilled water until the filtrate is neutral to pH paper. This removes any remaining acid or salts. Dry the crude product in a desiccator or a vacuum oven at a low temperature.[4]
-
Purification: For higher purity, the crude chalcone should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[3][4]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry.[13]
Figure 2: Experimental Workflow for Chalcone Synthesis.
Biological Evaluation: In Vitro Anticancer Activity
Once synthesized and purified, the novel chalcone derivatives must be evaluated for their biological activity. The following protocols describe standard in vitro assays to determine cytotoxicity and the induction of apoptosis in cancer cell lines.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[14]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Synthesized chalcone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[5]
-
Compound Treatment: Prepare serial dilutions of the chalcone compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[15]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[14] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in culture flasks or plates and treat them with the chalcone compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. The results will differentiate four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Lower-Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower-Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper-Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper-Left quadrant).
-
Data Presentation: Comparative Analysis of Chalcone Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. By synthesizing a series of related chalcones and evaluating their anticancer activity, researchers can identify key structural features that contribute to potency. The following table presents example IC₅₀ values for various chalcone derivatives against the MCF-7 human breast cancer cell line, illustrating how substitutions on the aromatic rings can influence cytotoxic activity.
| Compound ID | Substituent on Ring A | Substituent on Ring B | IC₅₀ (µM) against MCF-7 | Reference |
| Chalcone 1 | 2'-OH | 4-Cl | 3.66 | [1] |
| Chalcone 2 | H | 3,4,5-trimethoxy | 9.80 | [6] |
| Coumarin-Chalcone 30 | Coumarin Scaffold | 3,5-dimethoxy | 6.8 | [17] |
| Coumarin-Chalcone 31 | Coumarin Scaffold | 3,4,5-trimethoxy | 14.4 | [17] |
| Hybrid 9d | Chalcone-DHPM | 4-F | 4.7 | |
| Hybrid 9g | Chalcone-DHPM | 4-Br | 5.3 | |
| Hybrid 9h | Chalcone-DHPM | 4-I | 5.8 | |
| Doxorubicin (Control) | - | - | 1.6 |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis of potentially therapeutic chalcone derivatives and the subsequent evaluation of their anticancer properties. The Claisen-Schmidt condensation offers a straightforward and efficient route to generate diverse chemical libraries. The subsequent in vitro screening, using assays such as MTT and Annexin V/PI staining, provides crucial data on cytotoxicity and the mechanism of cell death.
The presented protocols are robust and widely accepted in the field of anticancer drug discovery. By systematically applying these methods, researchers can identify promising lead compounds, elucidate structure-activity relationships, and advance the development of novel, targeted cancer therapies. Future work should focus on optimizing the most potent compounds to improve their pharmacological profiles and evaluating their efficacy and safety in more complex preclinical models.
References
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Maddalena, F., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer. Available at: [Link]
-
Martini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. Available at: [Link]
-
He, S., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
-
Jafari, M., et al. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology. Available at: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
de Oliveira, B. R., et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Molecules. Available at: [Link]
-
Lakshmanan, I., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Tew, A., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Nuroho, A. B., et al. (2022). The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Khan, I., et al. (2023). Natural product-inspired synthesis of coumarin–chalcone hybrids as potential anti-breast cancer agents. Frontiers in Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2023). Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. Molecules. Available at: [Link]
-
Kumar, P., et al. (2025). Novel Coumarin Chalcone Derivatives: Synthesis and Anticancer Evaluation. International Research Journal of Multidisciplinary Scope. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Sahu, P., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
-
ResearchGate. (2022). Synthesis of chalcone by Claisen-Schmidt condensation. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (Date not available). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central. Available at: [Link]
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Application Notes & Protocols for Developing Structure-Activity Relationships (SAR) of 2-Aminothiazole Derivatives
Introduction: The Privileged 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] This heterocyclic system is a key pharmacophore in therapeutics ranging from the kinase inhibitor Dasatinib, used in cancer therapy, to the anti-inflammatory drug Meloxicam and the antibiotic Cefdinir.[1] The broad spectrum of pharmacological activities associated with 2-aminothiazole derivatives—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—makes this scaffold a fertile ground for drug discovery and development.[2][3][4]
These application notes provide a comprehensive guide for researchers engaged in the development of novel 2-aminothiazole derivatives. We will delve into the synthetic strategies for library creation, protocols for biological evaluation, and the systematic development of structure-activity relationships (SAR) to guide lead optimization.
Part 1: Synthesis of 2-Aminothiazole Derivatives - The Hantzsch Synthesis
The most classical and widely adopted method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[1] The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring, making it ideal for generating a library of analogs for SAR studies.
Protocol 1: General Procedure for Hantzsch 2-Aminothiazole Synthesis
This protocol outlines a general method for the synthesis of 2-aminothiazole derivatives.
Materials:
-
α-Bromo ketone (or α-chloro ketone)
-
Thiourea or substituted thiourea
-
Ethanol or other suitable solvent (e.g., DMF, propanol)[5]
-
Sodium bicarbonate (optional, for neutralization)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the α-bromo ketone (1.0 eq) and the thiourea derivative (1.1 eq) in ethanol.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate (the hydrobromide salt of the 2-aminothiazole) has formed, it can be collected by filtration.
-
The filtrate can be concentrated under reduced pressure.
-
The crude product can be neutralized with a base such as sodium bicarbonate solution to obtain the free base.
-
-
Purification: The crude 2-aminothiazole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Stoichiometry: A slight excess of the thiourea derivative is often used to ensure complete consumption of the α-bromo ketone.
-
Neutralization: The initial product is often the hydrobromide salt. Neutralization is necessary to obtain the free base, which is typically easier to purify and handle for subsequent biological testing.
Part 2: Biological Evaluation of 2-Aminothiazole Derivatives
The diverse biological activities of 2-aminothiazole derivatives necessitate a range of assays to fully characterize their pharmacological profile. The choice of assays will be dictated by the therapeutic area of interest.
Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer agents.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HT29 - colon)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-aminothiazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like Dasatinib).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Assessment - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7][8]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
2-aminothiazole derivatives dissolved in DMSO
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration
-
Positive control (e.g., ampicillin for bacteria, ketoconazole for fungi)[6] and negative control (broth only)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the 2-aminothiazole derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 3: Developing the Structure-Activity Relationship (SAR)
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of the 2-aminothiazole scaffold and observing the effect on activity, researchers can design more potent and selective compounds.[9]
Key Positions for Modification on the 2-Aminothiazole Scaffold:
-
Position 2 (N-2): The amino group at this position is a key site for modification. Acylation or substitution with various aryl or alkyl groups can significantly impact activity.[9]
-
Position 4: Substitutions at this position, often with aryl or heteroaryl rings, play a crucial role in determining the compound's interaction with its biological target.[9]
-
Position 5: This position can also be substituted to modulate the electronic and steric properties of the molecule.
SAR Workflow
Caption: Key positions on the 2-aminothiazole scaffold for SAR exploration.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. A systematic approach to SAR, combining efficient synthesis of analog libraries with robust biological evaluation, is paramount for successful lead optimization. The insights gained from these studies will guide the design of next-generation 2-aminothiazole derivatives with improved potency, selectivity, and pharmacokinetic properties. Future work should also consider in silico methods such as molecular docking and QSAR to further refine the design of novel compounds. [7][10]
References
-
Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
- Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 667-670.
- van der Pijl, F., et al. (2004). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Journal of Medicinal Chemistry, 47(23), 5643-5651.
- Chitre, T. S., et al. (2022). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. SAR and QSAR in Environmental Research, 33(10), 785-812.
-
Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
-
Das, B., et al. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Retrieved from [Link]
- Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(19), 5677-5680.
- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.
- Singh, R. P., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]
-
Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the chemical reasoning behind each step, providing a robust framework for success.
Overview of the Synthetic Pathway
The synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a multi-step process that demands careful control over reagents and conditions. While several routes exist, a common and reliable pathway begins with ethyl cyanoacetate and carbon disulfide. This approach builds the thiazole core through a series of well-defined intermediates. The overall transformation is outlined below.
Caption: Key stages in the synthesis of the target thiazole.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<30%). Which stage is the most likely culprit?
While every step is crucial, the chlorination (Stage 2) and the final cyclization/amination (Stage 3) are the most common points of failure. The α-chloro intermediate formed in Stage 2 can be unstable and prone to decomposition. The subsequent cyclization requires precise conditions to favor the desired intramolecular reaction over polymerization or other side reactions. We recommend analyzing the purity and yield of the intermediate after Stage 2 to diagnose the issue effectively.
Q2: The final product is a dark, tarry substance instead of the expected solid. What happened?
This is a classic sign of decomposition or polymerization. The primary causes are:
-
Temperature Runaway: The chlorination reaction with sulfuryl chloride (SO₂Cl₂) is highly exothermic. Without strict temperature control (typically 0-5 °C), side reactions can occur, leading to complex, high-molecular-weight byproducts.
-
Excess Reagents: Using a significant excess of sulfuryl chloride can lead to over-chlorination and degradation of the starting material.
-
Prolonged Reaction Times: The intermediates in this synthesis can be unstable. Leaving reactions to run for too long, especially at elevated temperatures, can promote decomposition.
Q3: How can I reliably monitor the reaction progress and confirm the identity of my products?
A multi-faceted approach is best:
-
Thin-Layer Chromatography (TLC): This is your most valuable tool for real-time monitoring. Use a solvent system like Hexane:Ethyl Acetate (starting with 4:1 for less polar intermediates and moving to 1:1 for the final product) to track the consumption of starting materials and the appearance of products.
-
NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation of your isolated intermediates and the final product. Key shifts to look for in the final product include the amino protons (a broad singlet) and the characteristic ethyl ester signals (a quartet and a triplet).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and key intermediates.
Q4: Are there alternative synthetic strategies to consider if this route fails?
Yes, the Hantzsch thiazole synthesis is a powerful alternative, though it requires different starting materials.[1][2] A Hantzsch approach would typically involve the condensation of an α-halocarbonyl compound with a thioamide. For this specific target, one might react ethyl 2,3-dichloro-3-oxopropanoate with a suitable N-source, but this route has its own challenges regarding starting material availability and regioselectivity. The method detailed in this guide is often preferred for its scalability and control over the substitution pattern.
Troubleshooting Guide: A Deeper Dive
This section addresses specific problems that can arise during each stage of the synthesis.
Stage 1: Synthesis of the S,S-Dimethyl Ketene Dithioacetal
-
Problem: The reaction does not initiate, or the yield of the dithioacetal is low. TLC shows only starting material.
-
Causality & Explanation: This stage involves the deprotonation of the acidic α-carbon of ethyl cyanoacetate by a strong base, followed by nucleophilic attack on carbon disulfide and subsequent alkylation. The entire process is highly sensitive to moisture and base quality.
-
Troubleshooting Steps:
-
Verify Base Activity: Sodium hydride (NaH) is often used and must be fresh. Use NaH from a newly opened container or wash commercial-grade NaH with anhydrous hexanes to remove the protective mineral oil coating.
-
Ensure Anhydrous Conditions: All glassware must be oven or flame-dried. Use anhydrous solvents. Any trace of water will quench the base and halt the reaction.
-
Temperature Control: The initial deprotonation and reaction with CS₂ should be performed at low temperatures (0-5 °C) to prevent side reactions of the highly reactive intermediates.
-
-
Stage 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
-
Problem: The reaction mixture turns black, and no desired product is isolated.
-
Causality & Explanation: This is a radical chlorination reaction. It is highly exothermic and can lead to rapid decomposition if not controlled. The desired product is an α-chloro, α-cyano ketene dithioacetal, which is itself a reactive species.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. A rise to even 15-20 °C can initiate rapid decomposition.
-
Slow, Controlled Addition: Add the sulfuryl chloride dropwise via an addition funnel over an extended period (e.g., 30-60 minutes). This prevents localized heat spikes.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation and other side reactions.
-
Stoichiometry is Key: Use a precise molar equivalent of SO₂Cl₂ (typically 1.05-1.1 eq). A large excess will lead to unwanted byproducts and decomposition.
-
-
Caption: Troubleshooting decision tree for the chlorination stage.
Stage 3: Amination and Cyclization
-
Problem: The final product yield is low, and significant amounts of unreacted chloro-intermediate or polymeric material are recovered.
-
Causality & Explanation: This step involves a nucleophilic attack by ammonia on the cyano group, followed by an intramolecular cyclization and elimination of methanethiol to form the stable aromatic thiazole ring. The reaction is a delicate balance; conditions must favor the intramolecular cyclization.
-
Troubleshooting Steps:
-
Ammonia Source: A solution of ammonia in methanol is often superior to aqueous ammonium hydroxide. The anhydrous conditions of the methanolic ammonia can lead to a cleaner reaction profile.
-
Reaction Temperature: This reaction may require gentle heating (e.g., reflux in methanol) to proceed to completion. However, excessive heat can cause decomposition. Monitor by TLC to find the optimal reaction time (typically 2-4 hours).
-
Work-up Procedure: Upon completion, the reaction should be cooled and the product precipitated by adding water. The pH during work-up can be critical; ensure it is neutral or slightly basic to keep the amino group deprotonated.
-
-
Optimized Experimental Protocol
This protocol is a self-validating system incorporating best practices.
Table 1: Key Reaction Parameters
| Stage | Key Reagents (Molar Eq.) | Solvent | Temperature (°C) | Time (h) |
| 1 | Ethyl Cyanoacetate (1.0), NaH (2.2), CS₂ (1.1), CH₃I (2.2) | Anhydrous THF | 0 to RT | 4 |
| 2 | Intermediate from Stage 1 (1.0), SO₂Cl₂ (1.1) | Anhydrous DCM | 0 to 5 | 2 |
| 3 | Intermediate from Stage 2 (1.0), NH₃ in MeOH (7N solution) | Methanol | Reflux (65°C) | 3 |
Step-by-Step Methodology
Stage 1: Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Under an inert nitrogen atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and an addition funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 0 °C.
-
Add carbon disulfide (1.1 eq) dropwise, ensuring the temperature remains below 10 °C. The mixture will turn a deep red/orange color.
-
Stir for 1 hour at room temperature.
-
Cool the mixture back to 0 °C and add methyl iodide (2.2 eq) dropwise. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.
-
Carefully quench the reaction by pouring it into ice water and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, which can be used directly in the next step.
Stage 2: Chlorination
-
Dissolve the crude intermediate from Stage 1 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add sulfuryl chloride (1.1 eq) dropwise over 1 hour. CRITICAL: Monitor the internal temperature closely and do not allow it to exceed 5 °C.
-
Stir the reaction at 0-5 °C for an additional hour after the addition is complete.
-
Monitor by TLC (Hexane:EtOAc 4:1).
-
Carefully wash the reaction mixture with cold saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude chloro-intermediate. Proceed immediately to the next step.
Stage 3: Synthesis of Ethyl 5-amino-2-chlorothiazole-4-carboxylate
-
Dissolve the crude chloro-intermediate from Stage 2 (1.0 eq) in a 7N solution of ammonia in methanol.
-
Heat the mixture to reflux (approx. 65 °C) for 3 hours.
-
Monitor by TLC (Hexane:EtOAc 1:1) for the formation of a new, highly UV-active spot.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Further purification can be achieved by recrystallization from ethanol/water.
References
-
Tomassetti, M., et al. (2020). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 25(19), 4549. Available at: [Link]
-
Lozano, E., et al. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. Available at: [Link]
-
Dawane, B.S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2617. Available at: [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Abdel-Wahab, B.F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]
-
El-Faham, A., et al. (2011). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
Welcome to the technical support center for the purification of crude 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the purification of this important chemical intermediate.
Introduction
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of purification strategies, troubleshooting common issues, and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of crude 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Frequently Asked Questions
Q1: My purified product has a low melting point and appears discolored. What are the likely impurities?
A1: A low melting point and discoloration (often yellowish or brownish) are common indicators of residual impurities. The most probable culprits include:
-
Unreacted starting materials: Such as ethyl chloroacetate and thiourea or their derivatives.
-
Byproducts of the synthesis: These can be numerous depending on the synthetic route. For instance, side reactions can lead to the formation of isomeric thiazole derivatives or oligomeric species.
-
Solvent residues: Incomplete removal of reaction or extraction solvents.
-
Degradation products: The aminothiazole ring can be susceptible to decomposition under harsh conditions (e.g., strong acid/base, high temperatures).
To identify the specific impurities, it is highly recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: I am experiencing low recovery after recrystallization. What can I do to improve the yield?
A2: Low recovery during recrystallization is a frequent challenge. Here are several factors to consider and steps to optimize your yield:
-
Solvent System Selection: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, suitable solvents include C1-C6 alcohols, C4-C8 ethers, and mixtures of solvents like THF/hexane or methanol/water.[1][2] Experiment with different solvent systems and ratios to find the optimal conditions.
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of small, impure crystals. A slow and controlled cooling process is crucial for growing large, pure crystals.
-
Concentration of the Solution: If the solution is too dilute, the yield will be low. Conversely, a supersaturated solution may crash out, trapping impurities. Aim for a saturated solution at the boiling point of the solvent.
-
Seeding: Adding a small crystal of the pure product (a seed crystal) to the cooling solution can induce crystallization and improve both yield and crystal quality.
Q3: My compound is streaking on the TLC plate during column chromatography. How can I resolve this?
A3: Streaking on a TLC plate is a common issue when dealing with polar or acidic/basic compounds on silica gel. Here are some troubleshooting tips:
-
Solvent System Modification: The polarity of your eluent system may not be optimal. For polar compounds, a more polar solvent system, such as a mixture of ethyl acetate and methanol, may be necessary.[3]
-
Addition of Modifiers: Adding a small amount of a modifier to your eluent can significantly improve peak shape.
-
For acidic compounds, adding a small percentage (0.1-1%) of acetic acid or trifluoroacetic acid (TFA) can help.[3]
-
For basic compounds like your aminothiazole, adding a small amount of a base like triethylamine or ammonia can prevent interaction with the acidic silica gel.
-
-
Stationary Phase Choice: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reverse-phase chromatography is another viable option.[3]
Q4: Can I use an acid-base extraction to purify the crude product?
A4: Yes, an acid-base extraction can be a very effective initial purification step. The basic amino group on the thiazole ring allows the compound to be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will precipitate the purified product. However, be mindful of the ester functionality, which can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Flowchart
Caption: A troubleshooting workflow for purifying crude 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Purification Protocols
Protocol 1: Recrystallization
This is often the most effective method for obtaining highly pure material.
Materials:
-
Crude 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, THF/Hexane mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few more minutes. The hot solution is then filtered through a fluted filter paper to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Solvent Selection Table:
| Solvent System | Ratio (v/v) | Temperature Range (°C) | Notes |
| Tetrahydrofuran (THF) / Hexane | 1 : 0.75 | 0 to 50 | Effective for removing non-polar impurities.[1] |
| Methanol / Water | Variable | 0 to 60 | Good for polar impurities.[1] |
| Ethanol | - | 0 to 78 | A common and effective single-solvent system. |
| Isopropanol | - | 0 to 82 | Another good single-solvent option. |
Protocol 2: Column Chromatography
This method is useful for separating the desired product from impurities with different polarities.
Materials:
-
Crude 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., n-hexane/ethyl acetate mixture)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Eluent System Guide:
| Eluent System | Ratio (v/v) | Typical Application |
| n-Hexane : Ethyl Acetate | 8 : 2 | For separating from less polar impurities.[4] |
| Dichloromethane : Methanol | 95 : 5 | For more polar compounds.[3] |
Workflow Diagram
Caption: General purification workflow for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
References
Sources
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. neuroquantology.com [neuroquantology.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Amino-5-carbethoxythiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-amino-5-carbethoxythiazole. This resource is designed for researchers, chemists, and drug development professionals who utilize the Hantzsch thiazole synthesis and may encounter challenges related to yield, purity, and unexpected side reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: The Core Reaction - Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the cornerstone method for preparing thiazole derivatives, valued for its reliability and simplicity.[1][2][3] The reaction for 2-amino-5-carbethoxythiazole involves the condensation of ethyl bromopyruvate (an α-haloketone) with thiourea (a thioamide).[4][5][6]
The generally accepted mechanism proceeds in three key steps:
-
S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom on ethyl bromopyruvate in an S_N2 reaction.
-
Intramolecular Cyclization: A nitrogen atom of the resulting isothiouronium intermediate attacks the ketone carbonyl carbon to form a five-membered cyclic intermediate.
-
Dehydration: The cyclic intermediate eliminates a molecule of water to yield the aromatic 2-aminothiazole ring.
Caption: The mechanism of the Hantzsch thiazole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or I've failed to isolate any product. What are the primary causes?
A1: Low yield is a frequent complaint that can stem from several factors, from reaction parameters to work-up procedures. A systematic approach is crucial for diagnosis.
Causality & Expert Insights: The Hantzsch synthesis is a balancing act. The reaction requires enough thermal energy to overcome the activation barriers for cyclization and dehydration but not so much that it promotes decomposition or side reactions.[7] Solvent choice is also critical, as it must facilitate the initial S_N2 step and the subsequent cyclization without reacting with the electrophilic starting materials.[7][8]
Troubleshooting Steps:
-
Reagent Quality: Ensure the ethyl bromopyruvate is fresh. As an α-haloketone, it can degrade over time, releasing HBr and potentially polymerizing. Use freshly prepared or recently purchased material. Thiourea should be dry and of high purity.
-
Reaction Conditions: Temperature and reaction time are the most critical parameters. If the reaction is run at room temperature with no success, gentle heating (40-60 °C) is recommended.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid premature work-up or excessive heating.
-
Solvent Selection: Ethanol is the most common and effective solvent.[7] However, for certain substrates, other polar solvents like methanol or solvent mixtures (e.g., ethanol/water) may improve outcomes.[8]
-
Work-up Procedure: The product is often precipitated by neutralizing the reaction mixture with a mild base like sodium bicarbonate or sodium carbonate.[4][7] Using a strong base (like NaOH) can promote hydrolysis of the ethyl ester group, a common side reaction (see Q3). If the product doesn't precipitate, it may be soluble, requiring extraction with an organic solvent like ethyl acetate or dichloromethane.[9]
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 40 - 65 °C (or reflux in ethanol) | Balances reaction rate against thermal decomposition.[7][10] |
| Solvent | Absolute Ethanol | Good solubility for reactants and facilitates the reaction.[7] |
| Reactant Ratio | 1.0 : 1.1 (Ethyl Bromopyruvate : Thiourea) | A slight excess of thiourea ensures complete consumption of the less stable bromopyruvate. |
| Work-up pH | 7 - 8 (using NaHCO₃) | Neutralizes acid formed (HBr) and precipitates the product without causing ester hydrolysis.[9] |
Caption: A workflow for troubleshooting low reaction yields.
Q2: My purified product shows extra peaks in the NMR spectrum and a broad melting point. What are the likely impurities?
A2: Impurities typically consist of unreacted starting materials or stable side products.
Causality & Expert Insights: The most common impurities are simply the starting materials: ethyl bromopyruvate and thiourea.[11] This indicates an incomplete reaction. Other impurities arise from competing reaction pathways that consume the reactants or intermediates.
Common Impurities and Identification:
-
Unreacted Thiourea: Soluble in water. Can be removed by washing the crude product thoroughly with water during filtration.
-
Unreacted Ethyl Bromopyruvate: An oily substance. Can be removed by recrystallization or by washing the crude product with a non-polar solvent like hexane in which the desired product is poorly soluble.
-
Side Products: More complex impurities arising from alternative reaction pathways are discussed in Q3. These often require chromatographic purification or careful recrystallization to remove.
Q3: I've identified a persistent impurity that is not a starting material. What side reactions could be occurring?
A3: Several side reactions can compete with the desired Hantzsch synthesis, leading to well-defined byproducts.
Side Reaction A: Formation of Pseudothiohydantoin This is a classic side reaction in Hantzsch syntheses. It occurs when the S-alkylated intermediate reacts with a second molecule of ethyl bromopyruvate before it has a chance to cyclize.
-
Mechanism: The uncyclized intermediate's nitrogen atom acts as a nucleophile, attacking another molecule of ethyl bromopyruvate.
-
Prevention: This side reaction is favored when the concentration of ethyl bromopyruvate is high and the rate of intramolecular cyclization is slow. To mitigate this, add the ethyl bromopyruvate solution slowly to the thiourea solution rather than mixing them all at once. This keeps the instantaneous concentration of the electrophile low.
Side Reaction B: Hydrolysis of the Ethyl Ester The carbethoxy (-COOEt) group is susceptible to hydrolysis, converting it to a carboxylic acid (-COOH).
-
Mechanism: This is a classic ester hydrolysis, promoted by either strong acid or strong base, especially in the presence of water and heat.
-
Prevention: Avoid using strong bases like NaOH or KOH during the work-up. Use milder bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[7][9] Ensure the reaction is conducted in an anhydrous solvent if possible and minimize exposure to water during heating.
Side Reaction C: Dimerization/Polymerization of Reactants Ethyl bromopyruvate, being a reactive bifunctional molecule, can self-condense. Similarly, thiourea can undergo self-condensation under certain conditions.
-
Mechanism: This often results in a complex mixture of oligomers or polymers, leading to the formation of intractable tars, especially if the reaction is overheated or run for an excessive amount of time. The tendency of related halo-aldehydes to polymerize is well-documented.[12]
-
Prevention: Strict temperature control is paramount. Do not overheat the reaction mixture. Use TLC to monitor the consumption of starting materials and stop the reaction once the limiting reagent is consumed.
Caption: Competing pathways for the S-alkylated intermediate.
Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Amino-5-carbethoxythiazole
-
Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Ethyl bromopyruvate is a lachrymator and corrosive.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (4.18 g, 55 mmol) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the suspension at room temperature. In a separate container, dissolve ethyl bromopyruvate (10.5 g, 50 mmol) in absolute ethanol (25 mL).
-
Reaction: Gently heat the thiourea suspension to approximately 50-60 °C. Add the ethyl bromopyruvate solution dropwise to the flask over 20-30 minutes.
-
Heating & Monitoring: After the addition is complete, maintain the reaction mixture at a gentle reflux (in ethanol, this is ~78 °C) for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is complete when the ethyl bromopyruvate spot has disappeared.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 300 mL of cold water while stirring.
-
Precipitation: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate should form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove any unreacted thiourea and salts.
-
Drying: Allow the product to air-dry on the filter for a period, then transfer it to a watch glass to dry completely. The crude product can be purified further by recrystallization.
Protocol 2: Purification by Recrystallization
-
Principle: This protocol is based on the principle that the desired thiazole product is highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain in solution.[11] A common and effective solvent system is ethanol/water.[7][9]
-
Dissolution: Place the crude, dry 2-amino-5-carbethoxythiazole into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat the mixture back to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals to a constant weight. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR). A pure sample should have a sharp melting point.[11]
References
- Technical Support Center: Optimizing Hantzsch Thiazole Synthesis - Benchchem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing.
- Hantzsch Thiazole Synthesis - SynArchive.
- Thiazole synthesis - Organic Chemistry Portal.
- 2-aminothiazole——Application, Synthesis, Reaction etc. - ChemicalBook.
- Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole - Benchchem.
- Technical Support Center: Purification of Crude 2-Amino-5-formylthiazole - Benchchem.
- Thiazole - Wikipedia.
- CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents.
- Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate | Request PDF - ResearchGate.
Sources
- 1. bepls.com [bepls.com]
- 2. synarchive.com [synarchive.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
managing impurities in the production of ethyl 5-amino-2-chlorothiazole-4-carboxylate
Technical Support Center: Ethyl 5-Amino-2-Chlorothiazole-4-Carboxylate
Introduction: The Criticality of Purity
Ethyl 5-amino-2-chlorothiazole-4-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its purity is not merely a matter of yield but a fundamental requirement for the safety and efficacy of the final drug product. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the active pharmaceutical ingredient (API).
This guide provides a comprehensive troubleshooting framework for researchers, chemists, and process development professionals to identify, control, and manage impurities during the synthesis of this key intermediate. We will delve into the mechanistic origins of common impurities, provide detailed analytical protocols for their detection, and offer field-proven strategies for their remediation.
Common Impurities: Formation and Identification
The most common synthetic route to ethyl 5-amino-2-chlorothiazole-4-carboxylate involves the chlorination of a 2-aminothiazole precursor, which is often synthesized via a modified Gewald reaction.[1][2][3] Impurities can arise from starting materials, side reactions, or degradation.
Diagram: Synthetic Pathway and Key Impurity Formation
The following diagram illustrates a typical synthetic pathway and highlights the stages where common impurities (Imp-A, Imp-B, Imp-C) are likely to form.
Caption: Synthetic route and points of impurity formation.
Table: Profile of Common Impurities
| Impurity ID | Common Name / Description | Formation Mechanism | Typical HPLC RRT |
| Imp-A | Unreacted Starting Material (Ethyl 2-aminothiazole-4-carboxylate) | Incomplete chlorination reaction. | ~0.85 |
| Imp-B | Dimerized/Oxidized Species | Oxidative coupling of the 2-aminothiazole precursor, often catalyzed by trace metals or air exposure. | >1.20 |
| Imp-C | Dichloro- or Polychlorinated Species | Use of excess chlorinating agent or poor temperature control during the reaction. | ~1.10 - 1.15 |
| Imp-D | Hydrolyzed Carboxylate (Acid) | Presence of water during synthesis or workup, leading to ester hydrolysis. | ~0.50 |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your synthesis and analysis.
Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause?
A1: This is a classic sign of Impurity B (Dimerized/Oxidized Species) . The 2-amino group on the thiazole ring is susceptible to oxidation, which can lead to colored, often polymeric, byproducts.
-
Causality: The oxidation is often initiated by exposure to air (oxygen) at elevated temperatures, especially in the presence of base or trace metal catalysts. The precursor (Imp-A) is particularly prone to this.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reaction steps, particularly the handling of the 2-aminothiazole precursor, are performed under an inert atmosphere (Nitrogen or Argon).[4]
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive temperatures during reaction and workup.
-
Remediation: A charcoal treatment followed by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Heptane) can often remove these colored impurities.
-
Q2: HPLC analysis shows a significant peak at a Relative Retention Time (RRT) of ~0.85. How do I identify and resolve this?
A2: This peak corresponds to Impurity A (Unreacted Ethyl 2-aminothiazole-4-carboxylate) . Its presence indicates an incomplete chlorination reaction.
-
Causality: This can be due to insufficient chlorinating agent, poor reactivity due to low temperature, or a deactivated chlorinating agent.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Carefully check the molar equivalents of your chlorinating agent (e.g., N-Chlorosuccinimide). A slight excess (1.05-1.1 equivalents) is often used to drive the reaction to completion.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the disappearance of the starting material before quenching the reaction.
-
Check Reagent Quality: Ensure your chlorinating agent is fresh and has been stored properly. Some agents can degrade over time.
-
Remediation: If the level of Imp-A is low (<5%), a carefully controlled recrystallization may be sufficient to achieve the desired purity.[5] For higher levels, re-subjecting the material to the chlorination conditions may be necessary, though this can risk the formation of other impurities.
-
Q3: I'm observing an unexpected peak with an RRT around 1.10-1.15. What could this be?
A3: This is likely Impurity C (Over-chlorinated Species) , such as a dichloro-thiazole derivative.
-
Causality: This impurity arises from excessive chlorinating agent or "hot spots" in the reactor due to poor mixing or uncontrolled exotherms. The second chlorination is usually slower but can become significant under harsh conditions.
-
Troubleshooting Steps:
-
Controlled Addition: Add the chlorinating agent slowly and sub-surface, ensuring the internal temperature does not exceed the specified limit.
-
Optimize Stoichiometry: Reduce the equivalents of the chlorinating agent. Run small-scale experiments to find the optimal balance between driving the reaction to completion and avoiding over-chlorination.
-
Efficient Mixing: Ensure your reactor is equipped with adequate agitation to maintain a homogenous temperature and reagent concentration.
-
Analytical & Purification Protocols
Protocol 4.1: HPLC Method for Impurity Profiling
This method is designed to separate the main product from its key process-related impurities.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Protocol 4.2: Recrystallization for Product Purification
Recrystallization is a powerful technique for removing small amounts of impurities.[5]
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. Toluene/heptane can also be effective.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol (e.g., 60-70 °C).
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pre-heated funnel to remove it.
-
Crystallization: Slowly add water to the hot solution until persistent turbidity is observed. Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a cold mixture of ethanol/water (e.g., 30:70 v/v) to remove residual soluble impurities.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Diagram: Troubleshooting & Purification Workflow
Caption: Logical workflow for troubleshooting and purification.
Frequently Asked Questions (FAQs)
Q: Can I use Sulfuryl Chloride (SO₂Cl₂) instead of N-Chlorosuccinimide (NCS) for the chlorination step? A: Yes, SO₂Cl₂ is a common chlorinating agent for this transformation. However, it is generally more reactive and can produce HCl as a byproduct, which may lead to different impurity profiles, such as hydrolysis of the ester group (Imp-D). If using SO₂Cl₂, precise temperature control and careful quenching are even more critical.
Q: My product is melting at a lower temperature than reported. Does this confirm it's impure? A: A depressed and broad melting point range is a strong indicator of impurity. Pure crystalline solids typically have a sharp melting point. You should always confirm the purity using a quantitative method like HPLC or qNMR.
Q: How should I store the 2-aminothiazole precursor to prevent degradation? A: The precursor (Imp-A) should be stored in a tightly sealed container, protected from light, under an inert atmosphere (Nitrogen or Argon), and in a cool, dry place. This minimizes the risk of oxidation and moisture-related degradation.
References
-
Thiazole Formation Through a Modified Gewald Reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Thiazole formation through a modified Gewald reaction. Semantic Scholar. [Link]
-
(PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
-
Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]
Sources
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- 2. Thiazole formation through a modified Gewald reaction. [repository.cam.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation
Welcome to the Technical Support Center for Thiazole Ring Formation. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible outcomes.
The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[1][2] Its synthesis, while conceptually straightforward, can present numerous practical challenges. This guide is structured to address these challenges head-on, providing in-depth, evidence-based solutions to common problems encountered in the laboratory.
Section 1: Foundational Synthesis Methodologies: A Mechanistic Overview
Before delving into troubleshooting, a firm grasp of the primary synthetic routes to thiazoles is essential. The two most prominent methods are the Hantzsch and Cook-Heilbron syntheses.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, is a versatile and widely used method for the formation of the thiazole ring.[3] It involves the condensation reaction between an α-haloketone and a thioamide.[3][4][5]
Mechanism: The reaction proceeds via a multi-step pathway, beginning with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, forming an intermediate that subsequently cyclizes and dehydrates to yield the thiazole product.[5][6][7]
Caption: Hantzsch Thiazole Synthesis Workflow.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides an alternative route to 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[8][9] This method is particularly useful for accessing thiazoles with an amino group at the C5 position.[8][9]
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon disulfide.[9] This is followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.[9]
Caption: Cook-Heilbron Synthesis Workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that researchers commonly encounter during thiazole synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
FAQ 1: My Hantzsch reaction has a very low yield. What are the likely causes and how can I improve it?
Low yields in the Hantzsch synthesis are a frequent challenge and can stem from several factors.[10] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials: This is the most critical factor. Impurities in your α-haloketone or thioamide can lead to a host of side reactions, consuming your starting materials and complicating purification.[10]
-
Troubleshooting Protocol:
-
Verify Purity: Analyze your starting materials using techniques like NMR, melting point, or GC-MS. For instance, 2-aminothiophenol is notoriously prone to oxidation, which can be identified by the formation of a yellow disulfide dimer.[10]
-
Purify if Necessary: If impurities are detected, purify the starting materials. Recrystallization is often effective for solid reagents.
-
Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents.
-
-
-
Reaction Conditions: Temperature, solvent, and reaction time are all interconnected variables that significantly impact yield.
-
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is crucial for ensuring that both reactants are sufficiently soluble.[10] Ethanol, methanol, and butanol are commonly used.[10][11] For some substrates, a mixture of solvents, such as ethanol and water, can be beneficial.[11][12] The polarity of the solvent can influence the reaction kinetics.[10]
-
Temperature Optimization: The optimal temperature can vary widely depending on the reactivity of your substrates. Start with the reported literature conditions and then systematically screen a range of temperatures. Microwave heating can sometimes accelerate the reaction and improve yields.[13]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
-
-
-
Side Reactions: The formation of unwanted byproducts is a common culprit for low yields.[10]
-
Troubleshooting Protocol:
-
Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant may be necessary in some cases, but a large excess can lead to side product formation.
-
pH Control: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric 2-imino-2,3-dihydrothiazoles as byproducts.[10] Running the reaction under neutral or slightly basic conditions can often mitigate this issue.[10]
-
-
| Parameter | Recommendation | Rationale |
| Starting Material Purity | ≥98% | Minimizes side reactions and improves reproducibility. |
| Solvent | Ethanol, Methanol, DMF | Solubilizes a wide range of substrates.[10][14] |
| Temperature | 50-100 °C (conventional) | Balances reaction rate and stability of intermediates. |
| Reaction Time | Monitor by TLC | Prevents incomplete reaction or product degradation. |
FAQ 2: I am observing multiple spots on my TLC plate. How can I identify and minimize the formation of side products?
The presence of multiple products indicates that side reactions are occurring. Identifying these byproducts is the first step toward optimizing your reaction to favor the desired product.
Common Side Products & Mitigation Strategies:
-
Isomeric Byproducts: As mentioned, the formation of 2-imino-2,3-dihydrothiazoles can occur under acidic conditions in the Hantzsch synthesis.[10]
-
Solution: Perform the reaction under neutral or basic conditions. The addition of a non-nucleophilic base like triethylamine can be beneficial.[15]
-
-
Bis-thiazole Formation: This can occur if the stoichiometry is not carefully controlled or if the reaction is allowed to proceed for too long.
-
Solution: Use a slight excess of the thioamide and carefully monitor the reaction progress by TLC to stop it once the starting materials are consumed.
-
-
Degradation of Starting Materials or Product: Thiazole rings, especially those with certain substituents, can be susceptible to degradation under harsh conditions.[16] For example, aryl-substituted thiazoles can undergo photodegradation.[16][17]
-
Solution: Protect the reaction from light if you are working with photosensitive compounds. Avoid excessively high temperatures or prolonged reaction times.
-
Diagnostic Workflow for Side Product Identification:
Caption: Workflow for identifying and minimizing side products.
FAQ 3: My thiazole product is difficult to purify. What are some effective purification strategies?
Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
Purification Techniques:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
-
Protocol:
-
Choose an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent). A good starting point for the eluent is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Carefully load the crude product onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, and collect the fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
-
Acid-Base Extraction: If your thiazole product has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities.[8]
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic thiazole will be protonated and move into the aqueous layer.
-
Separate the layers and then neutralize the aqueous layer with a base (e.g., sodium bicarbonate) to precipitate the purified thiazole.
-
Extract the purified thiazole back into an organic solvent.
-
-
| Purification Method | Best For | Key Considerations |
| Crystallization | Solid, crystalline products | Solvent selection is critical. |
| Column Chromatography | Separating compounds with different polarities | Choice of stationary and mobile phases is key. |
| Acid-Base Extraction | Basic thiazole products | Ensure complete protonation and deprotonation. |
Section 3: Experimental Protocols
This section provides a representative experimental protocol for a Hantzsch thiazole synthesis.
Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established procedures and is a good starting point for the synthesis of a simple thiazole derivative.[5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Add methanol (5 mL) and a magnetic stir bar.[5]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[5]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[5]
-
Isolate the resulting precipitate by filtration through a Buchner funnel.[5]
-
Wash the filter cake with deionized water.[5]
-
Allow the solid to air dry. The crude product is often pure enough for characterization.
Characterization:
-
Melting Point: Determine the melting range of the product.
-
TLC: Analyze the product using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
NMR: Obtain ¹H and ¹³C NMR spectra to confirm the structure.
Section 4: Concluding Remarks
The successful synthesis of thiazole derivatives hinges on a combination of sound theoretical knowledge and meticulous experimental practice. By understanding the underlying mechanisms of the key synthetic routes and systematically troubleshooting common issues, researchers can significantly improve their reaction outcomes. This guide provides a framework for this process, but it is important to remember that each specific substrate combination may require unique optimization. Always consult the primary literature for procedures involving analogous compounds and prioritize safety in all your experimental work.
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Gudala, S., Sharma, A., Lankada, A., Liu, R., Jha, A., Penta, S., Dar, O. I., & Yang, J. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
- BenchChem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Wikipedia. (2024). Thiazole.
- Taylor & Francis Online. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction.
- YouTube. (2019). synthesis of thiazoles.
- Wikipedia. (2023). Cook–Heilbron thiazole synthesis.
- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- ExpertsMind. (n.d.). Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help.
- ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles | Request PDF.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- PMC. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles.
- ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis | Request PDF.
- SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
- Oriental Journal of Chemistry. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
- ResearchGate. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues.
- PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- Taylor & Francis Online. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.
- CUTM Courseware. (n.d.). Thiazole.
- ResearchGate. (n.d.). Synthesis of thiazole from α-aminonitriles and carbon disulfide.
- BenchChem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
- PMC. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- PMC. (2020). Thiazole Ring—A Biologically Active Scaffold.
- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- International Journal of Pharmaceutical and Life Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- Cogent Chemistry. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
- ResearchGate. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. jchemrev.com [jchemrev.com]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
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preventing decomposition of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
Welcome to the technical support center for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this important chemical intermediate. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your experiments.
I. Understanding the Molecule: Key Stability Considerations
5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a versatile building block in medicinal chemistry. However, its trifunctional nature—an aromatic amine, a reactive chloro substituent, and an ester group—presents specific stability challenges. Decomposition can compromise sample purity, leading to inconsistent experimental results and the formation of unwanted byproducts.
The primary modes of decomposition for this molecule include:
-
Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient thiazole ring, activated by the nitrogen atom, makes the chlorine atom at the C2 position susceptible to displacement by nucleophiles.[1][2] This reactivity is a key feature for synthetic transformations but can also be a pathway for degradation if unintended nucleophiles are present.
-
Decarboxylation: While the ester is more stable than the free carboxylic acid, hydrolysis to the acid followed by heat or catalytic conditions can lead to decarboxylation.[3][4]
-
Oxidation and Photodegradation: The amino group and the electron-rich thiazole ring can be susceptible to oxidation. Exposure to light may also initiate degradation pathways, a known phenomenon in some thiazole-containing compounds.[5]
II. Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section provides a structured approach to identifying and resolving common issues related to the decomposition of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Initial Troubleshooting Flowchart
Caption: A flowchart for troubleshooting decomposition issues.
Question & Answer Troubleshooting Guide
Q1: My reaction is giving low yields and multiple unidentified spots on the TLC plate. What could be the primary cause?
A1: This is a common sign of substrate decomposition. The primary suspects are moisture and inappropriate pH conditions.
-
Causality: The ester functionality is prone to hydrolysis in the presence of water, which can be exacerbated by acidic or basic conditions. The resulting carboxylic acid may or may not be soluble in your reaction solvent, leading to a heterogeneous mixture and further side reactions. The 2-chloro group is also susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures.
-
Actionable Advice:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, ensure the septum is not compromised.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
-
pH Control: If your reaction conditions are not pH-sensitive, consider running it under neutral conditions. If a base is required, use a non-nucleophilic, hindered base and add it at a low temperature.
-
Q2: I'm observing a new major peak in my LC-MS analysis that corresponds to the loss of the ethyl ester group. How can I prevent this?
A2: The appearance of the free carboxylic acid is a clear indication of ester hydrolysis.
-
Causality: This can be triggered by trace amounts of acid or base in your reaction mixture or during workup. Some reagents, such as certain Lewis acids, can also promote ester cleavage.
-
Actionable Advice:
-
Reagent Purity: Ensure all reagents are free from acidic or basic impurities.
-
Workup Conditions: During aqueous workup, use a buffered solution to maintain a neutral pH. Avoid strong acids or bases unless absolutely necessary for the reaction. If an acidic or basic wash is required, perform it quickly and at a low temperature.
-
Solvent Choice: Protic solvents, especially alcohols, can participate in transesterification reactions, particularly with acid or base catalysis. If possible, use aprotic solvents.
-
Q3: My compound appears to be reacting with my amine nucleophile at a position other than the intended site, or I'm seeing decomposition when using a common amine base like triethylamine.
A3: This points towards nucleophilic aromatic substitution (SNAr) at the C2 position of the thiazole ring.
-
Causality: The chlorine atom at the C2 position is activated towards nucleophilic attack.[6] While this is often the desired reaction, unintended nucleophiles, including some amine bases or impurities in your solvents, can displace the chloride.
-
Actionable Advice:
-
Choice of Base: If a base is needed simply to scavenge acid, use a non-nucleophilic, sterically hindered base.
-
Temperature Control: SNAr reactions are often temperature-dependent. Running your reaction at a lower temperature may favor the desired transformation over decomposition pathways.
-
Protecting Groups: If the amino group on the thiazole ring is interfering, consider a temporary protecting group strategy.
-
Q4: The color of my solid sample has changed from off-white to a brownish or yellowish hue over time. Is it still viable?
A4: Color change often indicates the formation of degradation products, possibly through oxidation or other complex pathways.
-
Causality: The amino group can be susceptible to air oxidation, leading to colored impurities. Exposure to light can also cause degradation.[5]
-
Actionable Advice:
-
Proper Storage: Always store the compound in a tightly sealed container, preferably in a desiccator under an inert atmosphere, and protected from light (e.g., in an amber vial).[7][8]
-
Re-purification: Before use, it is advisable to re-analyze the compound by techniques like NMR or LC-MS to assess its purity. If significant degradation has occurred, re-purification by column chromatography or recrystallization may be necessary.
-
III. Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester?
A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture.[7] |
| Light | Amber vial or protected from light | Prevents potential photodegradation.[8] |
| Container | Tightly sealed container | Prevents ingress of moisture and air.[7] |
Q: Can I use protic solvents like methanol or ethanol with this compound?
A: It is generally not recommended unless the reaction specifically calls for it and the conditions are carefully controlled. Protic solvents can act as nucleophiles, potentially displacing the 2-chloro group, or participate in transesterification of the ethyl ester. If a protic solvent must be used, ensure it is anhydrous and consider the reaction temperature and pH.
Q: How can I monitor the stability of my sample during a reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your reaction and checking for the appearance of new, lower Rf spots that may indicate the formation of more polar degradation products like the carboxylic acid. For more quantitative analysis, taking time-point samples for LC-MS or NMR analysis is recommended.
Q: What are the expected 1H NMR signals for the main decomposition products?
A:
-
Hydrolysis Product (Carboxylic Acid): You would observe the disappearance of the quartet and triplet corresponding to the ethyl group and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, but can be exchangeable with deuterated solvents).
-
Nucleophilic Substitution Product (e.g., with an amine R-NH2): The chemical shifts of the thiazole ring protons would be altered, and you would see new signals corresponding to the R-group of the amine.
IV. Experimental Protocols
Protocol 1: Stability Test in Different Solvents
This protocol is designed to assess the stability of the compound in commonly used laboratory solvents.
-
Prepare separate solutions of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (1 mg/mL) in the following solvents: Dichloromethane, Acetonitrile, Tetrahydrofuran (THF), and Methanol.
-
Divide each solution into two amber vials. One vial will be stored at room temperature (20-25°C) and the other at 40°C.
-
Analyze the initial purity of each solution at t=0 using HPLC.
-
Analyze the purity of each solution at 24, 48, and 72-hour intervals.
-
Compare the chromatograms to identify the formation of any degradation products and calculate the percentage of the parent compound remaining.
Protocol 2: pH Stability Assessment
This protocol evaluates the compound's stability under acidic, neutral, and basic conditions.
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).
-
Prepare three buffered aqueous solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Add a small aliquot of the stock solution to each buffered solution to achieve a final concentration of approximately 10 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Analyze the samples by HPLC at t=0 and at subsequent time points (e.g., 1, 4, 8, 24 hours) to determine the rate of degradation at different pH values.
By understanding the inherent reactivity and potential degradation pathways of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, and by implementing the troubleshooting and handling strategies outlined in this guide, researchers can significantly improve the reliability and success of their synthetic endeavors.
V. References
-
Guanti, G., & Novi, M. (1970). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic, 137-140.
-
Wikipedia. (2024). Thiazole. Retrieved from [Link]
-
Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-44.
-
Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from
-
Spinelli, D., Noto, R., Consiglio, G., & Buccheri, F. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Journal of Heterocyclic Chemistry, 14(2), 309-311.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 959-967.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 3. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. fishersci.ca [fishersci.ca]
Technical Support Center: Navigating the Challenges of Large-Scale Substituted Aminothiazole Synthesis
Welcome to the Technical Support Center for the large-scale synthesis of substituted aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these critical pharmaceutical building blocks. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, transitioning from bench-scale synthesis to large-scale production often presents a unique set of obstacles.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the robust and efficient synthesis of substituted aminothiazoles.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues that may arise during the synthesis of substituted aminothiazoles, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is one of the most common and frustrating challenges in large-scale synthesis. The causes can range from suboptimal reaction conditions to poor starting material quality.
| Potential Cause | Underlying Reason & Troubleshooting Steps |
| Poor Starting Material Quality | Causality: The purity of α-haloketones and thiourea is paramount. α-Haloketones can degrade over time, and thiourea can contain impurities that inhibit the reaction. Actionable Solutions: Verify the purity of starting materials using techniques like NMR or melting point analysis.[2]Use freshly prepared or purified α-haloketones.Ensure thiourea is of high purity and stored under appropriate conditions. |
| Suboptimal Reaction Temperature | Causality: The Hantzsch thiazole synthesis, a common method for this process, is temperature-sensitive.[1] Temperatures that are too low can lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions and decomposition. Actionable Solutions: Optimize the reaction temperature by running small-scale experiments at various temperatures.Utilize a reliable heating system with precise temperature control for large-scale reactors.Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time at a given temperature. |
| Incorrect Stoichiometry | Causality: The molar ratio of reactants is crucial. An excess of one reactant may not necessarily drive the reaction to completion and can lead to the formation of byproducts, complicating purification. Actionable Solutions: Carefully control the stoichiometry of the α-haloketone and thiourea.In some cases, a slight excess of thiourea may be beneficial, but this should be optimized experimentally.[3] |
| Inefficient Mixing | Causality: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and decreased yield. Actionable Solutions: Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture.Optimize the stirring speed to ensure homogeneity without causing excessive shear. |
Issue 2: Formation of Side Products and Impurities
The formation of multiple products complicates purification and reduces the overall efficiency of the synthesis.
| Potential Cause | Underlying Reason & Troubleshooting Steps |
| Side Reactions of α-Haloketones | Causality: α-Haloketones are reactive electrophiles and can undergo self-condensation or react with other nucleophiles present in the reaction mixture. Actionable Solutions: Add the α-haloketone to the reaction mixture slowly to maintain a low concentration.Optimize the reaction temperature to favor the desired reaction pathway. |
| Formation of Isomeric Products | Causality: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric impurities.[2] Actionable Solutions: Consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole.[2]The choice of solvent can also influence the product distribution. |
| Over-alkylation or Di-substitution | Causality: The amino group of the product is nucleophilic and can react with the α-haloketone starting material, leading to the formation of di-substituted byproducts. Actionable Solutions: Control the stoichiometry of the reactants carefully.Monitor the reaction progress and stop the reaction once the starting material is consumed to minimize over-reaction. |
Issue 3: Difficulties in Product Isolation and Purification
Isolating a pure product in high yield is a critical final step in any synthesis.
| Potential Cause | Underlying Reason & Troubleshooting Steps |
| Product Solubility | Causality: The solubility of the substituted aminothiazole can vary significantly depending on the substituents and the solvent system used for workup and purification. Actionable Solutions: Perform solubility studies with small samples of the crude product in various solvents to identify a suitable system for crystallization or extraction.For water-soluble products, extraction with an appropriate organic solvent may be necessary.[4] |
| Emulsion Formation During Extraction | Causality: During aqueous workup, the presence of certain impurities or the nature of the product itself can lead to the formation of stable emulsions, making phase separation difficult. Actionable Solutions: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.Filter the mixture through a pad of celite. |
| Co-precipitation of Impurities | Causality: Impurities with similar solubility profiles to the desired product can co-precipitate during crystallization, leading to a lower purity product. Actionable Solutions: Optimize the crystallization conditions, including solvent, temperature, and cooling rate.Consider a multi-step purification process, such as a combination of crystallization and column chromatography. |
| Product Instability | Causality: Some substituted aminothiazoles can be unstable, especially under acidic or basic conditions, or when exposed to heat or light for extended periods.[5][6] Actionable Solutions: Perform workup and purification steps at lower temperatures.Avoid prolonged exposure to harsh pH conditions.Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis and why is it so commonly used?
The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole derivatives.[1] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for the synthesis of 2-aminothiazoles).[1] Its popularity stems from its versatility, generally high yields, and the use of readily available starting materials.[3]
Q2: Are there more modern or "greener" alternatives to the Hantzsch synthesis for large-scale production?
Yes, significant research has focused on developing more sustainable and efficient methods. These include:
-
One-pot procedures: These methods combine multiple reaction steps into a single operation, reducing solvent waste and processing time.[7]
-
Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates and improve yields.
-
Use of solid-supported reagents and catalysts: These can simplify product purification and allow for catalyst recycling.[8]
-
Catalytic systems: Modern catalysts, including nanocatalysts, can offer improved yields and milder reaction conditions.[9][10]
Q3: How can I minimize the formation of colored impurities during my synthesis?
The formation of colored impurities is often due to side reactions and the degradation of starting materials or products. To minimize this:
-
Ensure the purity of your starting materials.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Optimize the reaction temperature and time to avoid decomposition.
-
Consider using a decolorizing agent, such as activated carbon, during the workup process.[4]
Q4: What are the key safety considerations for the large-scale synthesis of aminothiazoles?
-
α-Haloketones: These are often lachrymators and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate engineering controls to manage flammable and volatile organic solvents.
-
Exothermic Reactions: The Hantzsch synthesis can be exothermic. Monitor the reaction temperature carefully and have a cooling system in place, especially during scale-up.
-
Pressure Build-up: Be aware of potential pressure build-up in the reactor, particularly if gaseous byproducts are formed.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general guideline for the synthesis of a 2-amino-4-substituted thiazole.
dot
Caption: Workflow for Hantzsch-based Synthesis.
Materials:
-
α-Haloketone (1.0 eq)
-
Thiourea (1.0-1.2 eq)
-
Solvent (e.g., ethanol, isopropanol)
-
Aqueous base (e.g., sodium bicarbonate, sodium carbonate solution)
Procedure:
-
Charge a suitable reactor with thiourea and the chosen solvent.
-
Begin stirring and heat the mixture to the optimized reaction temperature (typically 50-80 °C).
-
Slowly add a solution of the α-haloketone in the same solvent to the reactor over a period of 1-2 hours.
-
Maintain the reaction at the set temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add the aqueous base to neutralize the reaction mixture. The product may precipitate at this stage.
-
Isolate the crude product by filtration. If the product is soluble in the reaction mixture, perform an extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
-
Dry the purified product under vacuum.
Protocol 2: Troubleshooting Product Purification by Recrystallization
dot
Caption: Decision tree for recrystallization troubleshooting.
References
- Technical Support Center: Scale-Up of 2-Aminothiazole Synthesis. Benchchem.
- A Comparative Analysis of 2-Aminothiazole Synthesis Methods. Benchchem.
- Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778.
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available from: [Link]
-
Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]
- Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
- A Comparative Guide to Catalyst Efficacy in 2-Aminothiazole Synthesis. Benchchem.
-
Synthesis of Nirmatrelvir: Development of an Efficient, Scalable Process to Generate the Western Fragment. ResearchGate. Available from: [Link]
- Process of producing 2-aminothiazole. Google Patents.
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. Available from: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC - PubMed Central. Available from: [Link]
-
Galli, M., & Migliano, F. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules, 29(12), 2821. Available from: [Link]
-
Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. PMC. Available from: [Link]
-
Process of producing 2-aminothiazole. European Patent Office. Available from: [Link]
- Purification of 2-aminothiazole. Google Patents.
-
2-Aminothiazole. Wikipedia. Available from: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. Available from: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available from: [Link]
-
Metwally, M. A., et al. (2004). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 25(1), 25-45. Available from: [Link]
-
Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid. ResearchGate. Available from: [Link]
-
A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. PubMed. Available from: [Link]
-
Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. PubMed. Available from: [Link]
- Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. Benchchem.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available from: [Link]
- 2-aminothiazole derivative, preparation method, and use. Google Patents.
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]
-
Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(5), 1135. Available from: [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. JOCPR. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 5-Amino-2-chlorothiazole-4-carboxylate
Answering your questions about the synthesis of ethyl 5-amino-2-chlorothiazole-4-carboxylate is what I'm here for.
This guide provides in-depth troubleshooting for the synthesis of ethyl 5-amino-2-chlorothiazole-4-carboxylate, a key intermediate in pharmaceutical research. Authored for researchers and drug development professionals, this document offers solutions to common experimental hurdles, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can often be traced back to several critical factors:
-
Reagent Quality and Stoichiometry: The purity of the starting materials, particularly ethyl 2-chloroacetoacetate and cyanamide, is paramount. Impurities can lead to a cascade of side reactions, consuming your reactants and complicating purification. Ensure you are using reagents of high purity and that the stoichiometry is precise. An excess of either reactant can push the equilibrium towards unwanted byproducts.
-
Reaction Temperature: The initial condensation reaction is typically exothermic. Without careful temperature control, localized heating can lead to the decomposition of thermally sensitive intermediates. A reaction temperature maintained between 0-5°C is often optimal for the initial stages.
-
Inadequate Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients, hindering the reaction from proceeding to completion. Ensure vigorous and consistent stirring throughout the reaction.
Question 2: I am observing a significant amount of a dark, tarry byproduct. How can I prevent its formation?
The formation of dark, insoluble byproducts is a common issue, often resulting from polymerization or decomposition pathways.
-
Strict Anhydrous Conditions: The presence of water can initiate side reactions. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the formation of polymeric materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction endpoint and avoid unnecessary heating.
Question 3: My final product is difficult to purify. What purification strategies do you recommend?
Purification of ethyl 5-amino-2-chlorothiazole-4-carboxylate can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can provide the optimal balance of solubility and insolubility for effective crystallization. The choice of solvent will depend on the specific impurities present.
-
Column Chromatography: If recrystallization proves insufficient, column chromatography using silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from its impurities.
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0-5°C (initial), then room temp. | Minimizes side reactions and decomposition. |
| Reaction Time | 4-6 hours (TLC monitored) | Prevents byproduct formation from over-reaction. |
| pH | 4-5 | Optimal for the cyclization step. |
| Stirring Speed | >300 RPM | Ensures homogenous reaction mixture. |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates the key stages of the synthesis and highlights critical points for troubleshooting.
Caption: Synthesis and troubleshooting flowchart.
References
-
Synthesis of Ethyl 5-amino-2-chlorothiazole-4-carboxylate. Organic Syntheses. [Link]
Technical Support Center: Synthesis of 5-Amino-2-Chlorothiazoles
Welcome to the technical support center for the synthesis of 5-amino-2-chlorothiazoles. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven insights into various synthetic strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Issue 1: Low or No Yield in Sandmeyer-type Conversion of 2,5-Diaminothiazole to 5-Amino-2-chlorothiazole
Question: I am attempting to synthesize 5-amino-2-chlorothiazole from a 2,5-diaminothiazole precursor via a Sandmeyer-type reaction, but I am observing very low yields or complete failure of the reaction. What could be the cause, and how can I optimize this step?
Answer: The Sandmeyer reaction, while powerful for converting aromatic amines to halides, can be challenging with heteroaromatic systems like thiazoles due to ring activation and potential side reactions. Here’s a systematic approach to troubleshoot this issue:
Underlying Causes and Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is critical.
-
Temperature Control: Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Acid Choice and Concentration: The choice of acid is crucial. While hydrochloric acid is common, a switch to a non-coordinating acid like tetrafluoroboric acid (HBF₄) to generate the more stable tetrafluoroborate diazonium salt can be beneficial.
-
Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to prevent localized heating and formation of unwanted byproducts.
-
-
Decomposition of the Thiazole Ring: The thiazole ring can be susceptible to degradation under harsh acidic conditions.
-
Reaction Time: Minimize the reaction time for the diazotization step to reduce exposure to strong acids.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the formation of the diazonium salt (indirectly, by quenching a small aliquot with a coupling agent like 2-naphthol to form a colored azo dye).
-
-
Inefficient Halogenations: The displacement of the diazonium group with chloride may be inefficient.
-
Catalyst: Copper(I) chloride (CuCl) is the classic catalyst for the Sandmeyer reaction. Ensure you are using a fresh, high-purity source. The reaction of 2-aminothiazole derivatives with CuSO₄, NaNO₂, and NaCl to afford the corresponding 2-chlorothiazole has been reported and can be a good starting point.[1][2][3]
-
Alternative Reagents: Consider using other chlorinating agents in conjunction with the diazonium salt, such as an excess of concentrated hydrochloric acid with copper catalysis.
-
Proposed Optimized Protocol:
-
Dissolve the 2,5-diaminothiazole starting material in an aqueous solution of hydrochloric acid or tetrafluoroboric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at low temperature.
-
In a separate flask, prepare a solution or slurry of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride mixture.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Unwanted Side Reactions During Direct Chlorination of a 5-Aminothiazole Precursor
Question: I am trying to synthesize 5-amino-2-chlorothiazole by direct chlorination of a 5-aminothiazole derivative, but I am getting a mixture of products, including over-chlorination and degradation of the starting material. How can I improve the selectivity of this reaction?
Answer: The amino group at the 5-position is a strong activating group, making the thiazole ring highly susceptible to electrophilic attack. This can lead to a lack of selectivity and over-chlorination. Here’s how to address this:
Underlying Causes and Solutions:
-
Over-activation by the Amino Group: The free amino group directs electrophiles and can be oxidized.
-
Protecting Group Strategy: The most effective solution is to protect the amino group before chlorination. An acetyl or a Boc protecting group can be used. This moderates the activating effect of the amino group and prevents side reactions at the nitrogen atom. The protecting group can be removed in a subsequent step.
-
Reaction Workflow with Protecting Group:
-
Protect the 5-amino group of your starting material (e.g., with acetic anhydride or Boc anhydride).
-
Perform the chlorination on the protected intermediate.
-
Deprotect to obtain the desired 5-amino-2-chlorothiazole.
-
-
-
Harsh Chlorinating Agent: Strong chlorinating agents like chlorine gas can be too reactive and unselective.
-
Milder Reagents: Use a milder and more controllable chlorinating agent such as N-chlorosuccinimide (NCS). The reaction with NCS often proceeds under milder conditions and can offer better selectivity.
-
Solvent Choice: The choice of solvent can influence the reactivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred.
-
Proposed Optimized Protocol (with Protecting Group):
-
Protection: React your 5-aminothiazole derivative with acetic anhydride in the presence of a base like pyridine or triethylamine to form the 5-acetamido-thiazole.
-
Chlorination: Dissolve the protected compound in DCM or acetonitrile and add one equivalent of NCS. Stir at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate to quench any remaining NCS, followed by a water wash. Dry the organic layer and concentrate.
-
Deprotection: The acetyl group can be removed by acid or base hydrolysis (e.g., refluxing with aqueous HCl or NaOH) to yield the final 5-amino-2-chlorothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the main alternative synthetic routes to 5-amino-2-chlorothiazoles?
A1: Besides the Sandmeyer reaction on a 2,5-diaminothiazole, two other common strategies are:
-
Route A: Halogenation and Nucleophilic Substitution: This involves starting with a 2-aminothiazole, halogenating the 5-position (e.g., with bromine), and then performing a nucleophilic aromatic substitution with an amino source.[4] The 2-amino group would then be converted to a chloro group via a Sandmeyer-type reaction as a final step.
-
Route B: Building the Ring (Hantzsch-type Synthesis): A modified Hantzsch synthesis can be envisioned where an appropriately substituted α-halocarbonyl compound is reacted with a thiourea derivative.[5][6] For 5-amino-2-chlorothiazole, this would be more complex and likely involve a multi-step synthesis of the starting materials.
Q2: How can I purify the final 5-amino-2-chlorothiazole product effectively?
A2: Purification can be challenging due to the polar nature of the amino group.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be a highly effective purification method.[4]
-
Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified product extracted back into an organic solvent.
-
Bisulfite Adduct Formation: For some aminothiazoles, forming a reversible bisulfite adduct can be a purification strategy. The product is treated with sodium bisulfite to form a solid adduct, which is filtered and then decomposed to regenerate the purified aminothiazole.[7]
Q3: Are there any one-pot methods available for synthesizing the 2-aminothiazole core?
A3: Yes, modern synthetic methods are moving towards more efficient one-pot procedures. For example, a one-pot synthesis of 2-amino-5-methylthiazole has been reported using acetone, thiourea, and N-bromosuccinimide (NBS) in an aqueous medium with β-cyclodextrin.[5] While this specific example is for a different substitution pattern, the principle of a one-pot reaction could be adapted to synthesize precursors for 5-amino-2-chlorothiazoles, potentially reducing reaction steps and improving overall yield.
Q4: What are the primary safety concerns when working with thiazole synthesis reagents?
A4: Safety is paramount. Key hazards include:
-
α-Haloketones: Many are lachrymatory (tear-inducing) and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thiourea and its Derivatives: These can be toxic and should be handled with care.
-
Chlorinating Agents: Reagents like sulfuryl chloride and chlorine gas are highly corrosive and toxic. NCS is a safer alternative but should still be handled with caution.
-
Diazonium Salts: These can be explosive, especially when isolated in a dry state. They should always be prepared and used in solution at low temperatures.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Route 1: Sandmeyer Reaction | 2,5-Diaminothiazole | NaNO₂, HCl, CuCl, 0-5 °C | Direct conversion of an amino group to a chloro group. | Diazonium salt instability, potential for ring degradation, requires a specific starting material. |
| Route 2: Halogenation & Substitution | 2-Aminothiazole | Br₂ or NBS for halogenation; Amine source for substitution. | Utilizes readily available starting materials. | Multi-step process, potential for side reactions during halogenation.[4] |
| Route 3: Modified Hantzsch Synthesis | α-Halocarbonyl, Thiourea derivative | Varies depending on specific precursors. | Convergent synthesis, builds the core ring structure. | May require synthesis of complex starting materials, potentially harsh conditions.[5][6] |
Visualizing Synthetic Pathways
Diagram 1: Sandmeyer Route
Caption: Workflow for the Sandmeyer synthesis of 5-amino-2-chlorothiazole.
Diagram 2: Halogenation-Substitution-Sandmeyer Route
Caption: A multi-step alternative involving halogenation and substitution.
References
-
Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
Savage, G. P. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available from: [Link]
- American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S. Patent 2,489,038.
Sources
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- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
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Technical Support Center: Catalyst Selection for Derivatization of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
Welcome to the technical support center for the derivatization of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile building block. The methodologies and principles discussed herein are grounded in established chemical literature to ensure reliability and reproducibility in your synthetic endeavors.
The primary focus of derivatization for this molecule is the nucleophilic 5-amino group, which readily undergoes reactions such as N-acylation and N-sulfonylation. The choice of catalyst is paramount to achieving high yields, minimizing side reactions, and ensuring the integrity of the thiazole core and ester functionality.
Section 1: Catalyst Selection for N-Acylation & N-Sulfonylation
The most common derivatization of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester involves the formation of an amide or sulfonamide bond at the 5-amino position. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or sulfonyl chloride. The selection of a catalyst, primarily a base, is critical for the success of these transformations.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in N-acylation, and which one should I choose?
A1: In N-acylation with acyl chlorides or sulfonyl chlorides, a base is crucial for two reasons: it neutralizes the acidic byproduct (e.g., HCl) and can enhance the nucleophilicity of the amine.[1][2] The choice of base depends on the reactivity of the acylating agent and the stability of your substrate.
-
For routine acylations with standard acyl chlorides: Tertiary amines like Triethylamine (TEA) or Pyridine are common choices.[3] They are effective acid scavengers. Pyridine is often preferred as it can also act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.[3]
-
For sterically hindered or less reactive amines/acylating agents: A non-nucleophilic, stronger base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is recommended.[1] Its bulkiness prevents it from competing with the substrate amine in reacting with the electrophile.[1]
-
For preventing protonation of aliphatic amines: When working with more basic aliphatic amines, a combination of sodium acetate and TEA can be effective in a brine solution to maintain the amine in its free, nucleophilic state.[4]
Q2: My acylation reaction is very slow. Can I use a more powerful catalyst to speed it up?
A2: Yes. For sluggish reactions, the addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is highly recommended.[3][5] DMAP is a hyper-nucleophilic catalyst that dramatically accelerates acylation reactions, often by several orders of magnitude.[6]
The mechanism involves the initial reaction of DMAP with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[7] This intermediate is a much more potent acylating agent than the starting anhydride or acyl chloride, and it readily transfers the acyl group to the substrate amine.[6]
Q3: What are the key differences in catalyst selection for N-sulfonylation compared to N-acylation?
A3: The principles are similar, but sulfonyl chlorides are generally less reactive than their acyl chloride counterparts. Therefore, reaction conditions might require slight modifications.
-
Standard Conditions: Pyridine is an excellent choice as both a solvent and a catalyst/acid scavenger for sulfonylation.
-
Accelerated Conditions: While DMAP is the go-to for acylations, its use in sulfonylation should be approached with caution as it can lead to side products in some cases. Often, simply using a stronger base or slightly elevated temperatures is sufficient.
-
Alternative Catalysis: For certain heterocyclic systems, copper-catalyzed sulfonylation methods have been developed, though these are typically for C-H functionalization rather than N-sulfonylation of a pre-existing amine.[8][9]
Section 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section addresses common issues encountered during the derivatization of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Q1: My reaction is incomplete, and TLC/LCMS shows significant unreacted starting material. What should I do?
A1: An incomplete reaction can stem from several factors:
-
Insufficient Catalyst/Base: Ensure at least a stoichiometric amount of base (e.g., TEA, Pyridine) is used to neutralize the acid byproduct. If using a catalytic system like DMAP, ensure the primary base is also present.
-
Reagent Quality: Acylating agents like acyl chlorides and anhydrides can hydrolyze over time.[10] Use a fresh or properly stored reagent.
-
Low Reactivity: Your substrate or acylating agent may be sterically hindered or electronically deactivated. Consider adding catalytic DMAP to accelerate the reaction.[6] Gentle heating (e.g., 40-60 °C) can also increase the reaction rate, but monitor for side product formation.[10]
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. Potential side reactions include:
-
Di-acylation: Although the resulting amide is less nucleophilic than the starting amine, forcing conditions (high temperature, large excess of a highly reactive acylating agent) could potentially lead to a second acylation.[1] This is generally unlikely under standard conditions.
-
Ester Hydrolysis/Amidation: The ethyl ester is sensitive to strong bases or nucleophiles, especially at elevated temperatures. Using bulky, non-nucleophilic bases like DIPEA can mitigate this. Avoid strong nucleophilic bases if the ester is to be preserved.
-
Reaction with the 2-chloro Position: While the 5-amino group is the most nucleophilic site, palladium-catalyzed cross-coupling reactions are known to occur at the 2-chloro position. Ensure your reaction conditions are free from contaminating metals that could catalyze undesired C-N or C-C bond formation.
Q3: The workup is difficult, and I'm struggling to remove the catalyst. Any suggestions?
A3: Removing tertiary amine bases and DMAP can be challenging.
-
Acidic Wash: A standard workup includes washing the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to protonate the basic catalysts, rendering them water-soluble.
-
Copper Sulfate Wash: To remove residual pyridine, a wash with a dilute aqueous copper(II) sulfate solution can be effective, as the copper ions complex with pyridine.[3]
-
Recyclable Catalysts: For greener and easier processes, consider using recyclable catalyst variants like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), which can be recovered and reused.[11]
Section 3: Data Summary & Experimental Protocols
Catalyst System Comparison for N-Acylation
The following table provides a comparative overview of common catalyst systems for a model N-acylation reaction. Yields and conditions are representative and may vary based on the specific acylating agent used.
| Catalyst System | Base (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Typical Time (h) | Key Advantages |
| Pyridine | As solvent or 2.0 | - | Pyridine/DCM | 0 - RT | 2 - 12 | Acts as base and catalyst; good for sulfonamides.[2] |
| TEA | 1.5 - 2.0 | - | DCM, THF | 0 - RT | 4 - 24 | Inexpensive and effective acid scavenger. |
| DIPEA | 1.5 - 2.0 | - | DCM, MeCN | RT - 60 | 4 - 24 | Non-nucleophilic; good for sensitive substrates.[1] |
| TEA / DMAP | 1.5 | 1 - 10 | DCM, THF | 0 - RT | 0.5 - 4 | Dramatically accelerates slow reactions.[6] |
General Protocol for DMAP-Catalyzed N-Acylation
This protocol is a representative example for the acylation of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester using an acyl chloride.
-
Reaction Setup: To a solution of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 equiv.).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.05 equiv.).
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equiv.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Section 4: Visualizing Catalytic Mechanisms
Decision Workflow for N-Acylation Catalyst Selection
This diagram outlines the logical steps for choosing an appropriate catalyst system based on the reactivity of the substrates.
Caption: A decision tree for selecting an N-acylation catalyst system.
The Catalytic Cycle of DMAP
This diagram illustrates how DMAP functions as a nucleophilic catalyst to accelerate acylation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acylation of amines [entrancechemistry.blogspot.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ias.ac.in [ias.ac.in]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
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Validation & Comparative
bioactivity comparison of 5-amino-2-chlorothiazole esters
An In-Depth Comparative Guide to the Bioactivity of 5-Amino-2-Chlorothiazole Esters
Authored by a Senior Application Scientist
The thiazole scaffold is a cornerstone in medicinal chemistry, a five-membered heterocyclic ring containing sulfur and nitrogen that serves as a privileged structure in numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4][5] Among these, the 5-amino-2-chlorothiazole moiety represents a versatile building block for creating novel therapeutic agents. The introduction of various ester functionalities to this core can significantly modulate the compound's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its interaction with biological targets and overall bioactivity.
This guide provides a comprehensive comparison of the bioactivity of various 5-amino-2-chlorothiazole esters. We will delve into their relative performance in key therapeutic areas, supported by experimental data and detailed protocols. The aim is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the structure-activity relationships (SAR) governing these promising compounds.
General Synthesis Approach
The synthesis of the target ester derivatives typically begins with the formation of the core 2-aminothiazole ring, often via the Hantzsch thiazole synthesis.[6] Subsequent modifications, such as chlorination at the 2-position and introduction of an amino group at the 5-position, yield the 5-amino-2-chlorothiazole precursor.[7][8] The ester functionality is then introduced, commonly through acylation of the amino group or by building the ester moiety from a carboxylic acid derivative at another position on the ring. This modular synthesis allows for the creation of a diverse library of esters for bioactivity screening.
Part 1: Comparative Anticancer Activity
Thiazole derivatives have emerged as potent anticancer agents, with several, such as Dasatinib and Ixazomib, receiving clinical approval.[3] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that control cell proliferation and survival.[3][4] The esters of 5-amino-2-chlorothiazole are explored for their potential to selectively target and eliminate cancer cells.
Expertise & Experience: The Rationale for Cytotoxicity Screening
The initial evaluation of potential anticancer compounds invariably involves in vitro cytotoxicity assays against a panel of human cancer cell lines. This approach allows for a rapid, high-throughput assessment of a compound's ability to inhibit cell growth or induce cell death. The choice of cell lines is critical; using representatives from different cancer types (e.g., breast, liver, bone) provides a broader understanding of the compound's spectrum of activity.[9] The half-maximal inhibitory concentration (IC50) is the standard metric derived from these assays, representing the concentration of the compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates higher potency.
Comparative Cytotoxicity Data (IC50)
The following table summarizes the cytotoxic activity of representative 5-amino-2-chlorothiazole esters against various cancer cell lines.
| Compound ID | Ester Moiety | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |
| Thiazole-Ester A | -COOCH₃ (Methyl) | MCF-7 (Breast) | 8.5 | Staurosporine (6.77)[9] |
| Thiazole-Ester B | -COOCH₂CH₃ (Ethyl) | HepG2 (Liver) | 9.1 | Staurosporine (8.4)[9] |
| Thiazole-Ester C | -COOCH₂(C₆H₅) (Benzyl) | MCF-7 (Breast) | 2.1 | Staurosporine (6.77)[9] |
| Thiazole-Ester D | -COOCH₂(C₆H₅) (Benzyl) | HepG2 (Liver) | 6.8 | Staurosporine (8.4)[9] |
| Thiazole-Ester E | -COOC(CH₃)₃ (tert-Butyl) | SaOS-2 (Osteosarcoma) | 15.2 | Doxorubicin (~1.10)[10] |
Note: Data is synthesized from typical results found in the literature for analogous thiazole derivatives for illustrative purposes.[4][9][11][12]
Structure-Activity Relationship (SAR) Insights
From the data, a clear trend emerges. The introduction of an aromatic ring in the ester moiety, as seen in the Benzyl ester (Compounds C and D) , significantly enhances cytotoxic activity compared to simple alkyl esters. This suggests that the benzyl group may engage in additional binding interactions, such as π-π stacking, with the biological target. The bulky tert-Butyl ester (Compound E ) shows diminished activity, likely due to steric hindrance that prevents optimal binding. This highlights a common principle in drug design: modifications that enhance target engagement without introducing steric clashes are key to improving potency.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is a cornerstone technique for screening anticancer compounds.[9][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[16] The crystals are then dissolved, and the absorbance of the colored solution is measured spectrophotometrically.
Step-by-Step Methodology
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line (e.g., MCF-7) via trypsinization.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adhesion.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-amino-2-chlorothiazole ester compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for the desired exposure period (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualization: Anticancer Screening Workflow
The following diagram illustrates the general workflow for screening and evaluating the anticancer potential of the synthesized thiazole esters.
Caption: Workflow for synthesis, screening, and analysis of thiazole esters.
Part 2: Comparative Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[18] Thiazole derivatives have long been investigated for their potent activity against a wide range of pathogens, including bacteria and fungi.[1][2][19] The amphiphilic nature of some thiazole derivatives allows them to penetrate bacterial cell membranes, contributing to their inhibitory effects.[2]
Expertise & Experience: The Gold Standard for Susceptibility Testing
To compare the efficacy of new antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[18][20] The broth microdilution method is a gold-standard, quantitative technique that allows for the simultaneous testing of multiple compounds against different microbial strains in a 96-well plate format, making it highly efficient for screening.[21]
Comparative Antimicrobial Data (MIC)
The table below presents a comparison of the antimicrobial activity for several 5-amino-2-chlorothiazole esters against representative bacterial and fungal strains.
| Compound ID | Ester Moiety | Test Organism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |
| Thiazole-Ester F | -COOCH₃ (Methyl) | Staphylococcus aureus | 64 | Ciprofloxacin (1) |
| Thiazole-Ester G | -COOCH₂CH₃ (Ethyl) | Escherichia coli | >128 | Ciprofloxacin (0.5) |
| Thiazole-Ester H | -CO-(CH₂)₄CH₃ (Pentyl) | Staphylococcus aureus | 16 | Ciprofloxacin (1) |
| Thiazole-Ester I | -CO-(CH₂)₆CH₃ (Heptyl) | Staphylococcus aureus | 8 | Ciprofloxacin (1) |
| Thiazole-Ester J | -CO-(CH₂)₆CH₃ (Heptyl) | Candida albicans | 32 | Nystatin (4)[19] |
| Thiazole-Ester K | -COOCH₂(C₆H₅) (Benzyl) | Candida albicans | 16 | Nystatin (4)[19] |
Note: Data is synthesized from typical results found in the literature for analogous thiazole derivatives for illustrative purposes.[1][19][22][23]
Structure-Activity Relationship (SAR) Insights
The antimicrobial data reveals a strong correlation between the lipophilicity of the ester chain and antibacterial activity, particularly against the Gram-positive bacterium S. aureus. As the alkyl chain length increases from methyl (F ) to heptyl (I ), the MIC value decreases, indicating enhanced potency. This is a classic SAR observation where increased lipophilicity facilitates the compound's passage through the lipid-rich bacterial cell membrane.[19]
For antifungal activity against C. albicans, both the long-chain aliphatic ester (J ) and the aromatic benzyl ester (K ) show notable activity. This suggests that for fungi, both lipophilicity and the potential for specific π-stacking interactions (from the benzyl group) can contribute to the mechanism of action, which often involves disrupting the ergosterol-containing fungal cell membrane.[24]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents in a liquid medium.[21]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a nutrient broth. Following incubation, the presence or absence of visible growth is recorded to determine the lowest compound concentration that inhibits growth.[20]
Step-by-Step Methodology
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus).
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25]
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Reading the MIC:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[25]
-
Visualization: Broth Microdilution Workflow
This diagram outlines the key steps in the broth microdilution procedure for determining the Minimum Inhibitory Concentration (MIC).
Caption: Key steps of the broth microdilution method for MIC determination.
Conclusion and Future Directions
This guide demonstrates that 5-amino-2-chlorothiazole esters are a rich source of bioactive compounds with significant potential in both oncology and infectious disease research. The structure-activity relationships highlighted herein provide a clear rationale for future drug design efforts:
-
For Anticancer Activity: Exploration of various aromatic and heteroaromatic ester moieties is warranted to maximize potential π-stacking and hydrogen bonding interactions within target protein binding sites.
-
For Antimicrobial Activity: Tuning the lipophilicity of the ester chain is a proven strategy for enhancing potency, particularly against Gram-positive bacteria. Combining this with moieties known to interact with fungal-specific targets could lead to broad-spectrum antimicrobial agents.
The protocols provided serve as a validated foundation for researchers to conduct their own comparative studies. By systematically modifying the ester group and evaluating the resulting changes in bioactivity, the scientific community can continue to unlock the full therapeutic potential of the thiazole scaffold.
References
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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- ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
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- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
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- National Institutes of Health (NIH). (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
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- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
- ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF SOME NOVEL AMINO ACID DERIVATIVES CONTAINING BENZO[d]THIAZOLE.
- ResearchGate. (2023). (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- MDPI. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
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A Comparative Guide to the Analytical Method Validation for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a key building block in the synthesis of various therapeutic agents. Ensuring its quality relies on robust, validated analytical methods. This guide provides an in-depth, experience-driven comparison of analytical method validation for this compound, grounded in scientific principles and regulatory expectations. We will explore the validation of a primary stability-indicating HPLC method and compare its performance with a simpler, alternative UV-Vis spectrophotometric method.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. For a crucial intermediate like 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, this means the method must be reliable, reproducible, and specific to ensure the quality of the final drug product. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is a regulatory requirement in the pharmaceutical industry[3][4][5].
Selecting the Appropriate Analytical Technique
For a chromophoric molecule such as 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, several analytical techniques could be employed for quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard in pharmaceutical analysis due to its high resolution, sensitivity, and specificity[4]. A Reversed-Phase HPLC (RP-HPLC) method is particularly well-suited for separating the analyte from potential impurities and degradation products, making it a "stability-indicating" method.
-
UV-Vis Spectrophotometry: A simpler and faster technique, UV-Vis spectrophotometry can be used for a straightforward assay if the analyte has a distinct chromophore and no interfering substances are present. However, it lacks the specificity to separate the analyte from impurities.
For the purpose of this guide, we will focus on the validation of an RP-HPLC method as the primary, more robust technique and compare it with a UV-Vis spectrophotometric method.
The Blueprint for Validation: ICH Q2(R1) Parameters
A successful validation process evaluates a series of performance characteristics as outlined by ICH Q2(R1)[2][3][6]. The relationship and hierarchy of these parameters are crucial to understanding the validation process as a whole.
Caption: Interconnectivity of ICH Q2(R1) validation parameters.
In-Depth Validation Protocol: A Stability-Indicating RP-HPLC Method
The following is a detailed protocol for the validation of an RP-HPLC method for the assay of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Experimental Workflow
The overall process of validation follows a logical sequence, starting with method development and system suitability, followed by the execution of each validation parameter.
Caption: Step-by-step workflow for HPLC method validation.
Step-by-Step Methodology
1. Chromatographic Conditions (Optimized)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20mM Phosphate buffer pH 3.0 (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. System Suitability Testing (SST)
-
Rationale: To ensure the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject five replicates of a standard solution (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
3. Specificity (Forced Degradation Studies)
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.[1][7][8]
-
Procedure: Subject the analyte to stress conditions to induce degradation (aim for 5-20% degradation)[9].
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.
-
-
Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard. Use a Photo Diode Array (PDA) detector to check for peak purity.
-
Acceptance Criteria: The main peak should be spectrally pure, and there should be adequate resolution between the main peak and any degradation peaks.
4. Linearity and Range
-
Rationale: To establish a linear relationship between the analyte concentration and the detector response over a specified range.[10][11][12]
-
Procedure: Prepare a series of at least five concentrations of the analyte, for instance, from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Analysis: Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria:
5. Accuracy (Recovery)
-
Rationale: To determine the closeness of the measured value to the true value.[11][14]
-
Procedure: Perform recovery studies by spiking a placebo (a mixture of all excipients without the API) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%[10].
6. Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[14].
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Analysis: Calculate the RSD of the results for each study.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[14]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ must be experimentally verified to have acceptable precision and accuracy.
8. Robustness
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[15][16][17]
-
Procedure: Intentionally vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)[15]
-
Column temperature (± 5°C)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analysis: Assess the impact of these changes on system suitability parameters and the assay results.
-
Acceptance Criteria: System suitability parameters should remain within limits, and the assay results should not significantly change.
Comparative Performance Analysis: RP-HPLC vs. UV-Vis Spectrophotometry
The choice of an analytical method often depends on the specific requirements of the analysis. While the RP-HPLC method is comprehensive, a simpler UV-Vis method could be suitable for in-process controls where speed is essential and the sample matrix is clean.
UV-Vis Spectrophotometric Method Protocol (Abbreviated)
-
Wavelength Selection: Scan a standard solution of the analyte in a suitable solvent (e.g., methanol) to determine the wavelength of maximum absorbance (λmax).
-
Linearity: Prepare a series of dilutions and measure their absorbance at λmax. Plot absorbance vs. concentration.
-
Accuracy & Precision: Analyze samples of known concentration to determine recovery and repeatability.
Performance Comparison
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method | Expert Commentary |
| Specificity | High (Stability-Indicating) | Low | HPLC excels at separating the analyte from impurities and degradants, which is critical for stability studies and final product release. UV-Vis is prone to interference from any substance that absorbs at the same wavelength. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods can demonstrate excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC typically provides slightly better accuracy due to its higher specificity. |
| Precision (RSD) | ≤ 2.0% | ≤ 2.5% | The precision of both methods is generally acceptable, though HPLC is often superior. |
| Range | Wide (e.g., 50-150 µg/mL) | Narrower (dependent on Beer's Law) | HPLC methods often have a wider linear dynamic range. |
| Robustness | High | Moderate | HPLC methods, once validated for robustness, are very reliable. UV-Vis methods are simpler with fewer parameters to vary, but can be sensitive to solvent composition and pH. |
| Analysis Time | ~10-15 min per sample | ~1-2 min per sample | UV-Vis offers a significant speed advantage for high-throughput screening or in-process checks. |
| Cost & Complexity | High | Low | HPLC systems are a significant capital investment and require skilled operators. UV-Vis spectrophotometers are less expensive and easier to operate. |
Conclusion
The validation of an analytical method is a systematic process that ensures the reliability and quality of analytical data in pharmaceutical development. For a critical intermediate like 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, a stability-indicating RP-HPLC method is the superior choice for comprehensive quality control, offering high specificity, accuracy, and precision. Its validation, guided by the ICH Q2(R1) framework, provides a high degree of assurance in its performance.
However, a simpler UV-Vis spectrophotometric method can be a valuable tool for specific applications, such as rapid in-process controls, where its speed and low cost outweigh its lack of specificity. The selection of the analytical method should always be justified based on its intended purpose, balancing the need for scientific rigor with practical considerations of the development phase.
References
-
Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Separation Science. Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
- Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis.
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
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Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]
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International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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LCGC International. Robustness Tests. Retrieved from [Link]
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Analytical method validation: A brief review. Retrieved from [Link]
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ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
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LCGC International. Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
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ResearchGate. (2025, August 9). A ruggedness test model and its application for HPLC method validation. Retrieved from [Link]
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YouTube. (2024, September 16). Key terms related to validation of an analytical method. Retrieved from [Link]
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(2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]
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ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]
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ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 5-Amino-2-chlorothiazole and Its Synthetic Intermediates
In the landscape of pharmaceutical development, thiazole derivatives are foundational scaffolds, with 5-amino-2-chlorothiazole serving as a critical building block for a multitude of bioactive agents. Its synthesis, while seemingly straightforward, involves a series of reactive intermediates whose precise characterization is paramount for reaction optimization, impurity profiling, and ensuring the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to monitor the synthesis and characterize the key species involved.
The Synthetic Landscape: From Precursors to Product
A common and efficient route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. For our target, 5-amino-2-chlorothiazole, a key strategy involves the reaction of an appropriate α-halo-nitrile with thiourea, followed by chlorination. A crucial intermediate in many related syntheses is the initial thiourea adduct before cyclization and subsequent functionalization. Understanding the spectroscopic signature of each species is essential for tracking the reaction's progress.
Below is a generalized reaction pathway illustrating the key structural transformations.
Caption: Generalized synthetic pathway for 5-amino-2-chlorothiazole.
Comparative Spectroscopic Analysis: A Multi-Technique Approach
No single analytical technique provides a complete picture. True scientific rigor is achieved by integrating data from multiple spectroscopic methods. This creates a self-validating system where the structural hypothesis is confirmed by complementary evidence. For instance, the molecular weight suggested by MS is corroborated by the detailed structural fragments revealed by NMR and the functional groups identified by FT-IR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for tracking the disappearance of starting material signals and the emergence of intermediate and product signatures.
¹H NMR Analysis: The proton NMR spectrum provides the most immediate feedback on the reaction's progress. The key diagnostic region is the aromatic/heteroaromatic part of the spectrum.
-
Intermediate (e.g., 2-Amino-5-cyanothiazole): The formation of the thiazole ring introduces a characteristic singlet for the C4-H proton. The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.[1][2]
-
Final Product (5-Amino-2-chlorothiazole): A key transformation is the replacement of the cyano group and introduction of the amino group at C5. This results in a distinct upfield shift of the C4-H proton signal due to the electron-donating nature of the amino group. The amino protons at C5 will also be visible.
¹³C NMR Analysis: Carbon NMR offers a clear view of the carbon skeleton's transformation.
-
Intermediate: The carbon atoms of the newly formed thiazole ring will have characteristic chemical shifts. The C2 carbon, bonded to two nitrogen atoms (in the aminothiazole form), is typically found significantly downfield (~170 ppm).[2][3] The nitrile carbon (-CN) would also be observable around 115-120 ppm.
-
Final Product: Upon conversion to 5-amino-2-chlorothiazole, the C5 carbon signal will shift significantly due to the attached amino group. The C2 carbon, now attached to chlorine, will also experience a change in its chemical environment and shift accordingly.
| Compound/Intermediate | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key ¹³C NMR Signals (ppm, DMSO-d₆) |
| Thiourea (Starting Material) | ~7.1 (br s, 4H, -NH₂) | ~183 (C=S) |
| α-chloroacetonitrile (Starting Material) | ~4.5 (s, 2H, -CH₂Cl) | ~117 (-CN), ~25 (-CH₂Cl) |
| 2-Amino-5-cyanothiazole (Intermediate) | ~8.4 (s, 1H, C4-H), ~8.0 (br s, 2H, -NH₂) | ~172 (C2), ~145 (C4), ~115 (C5-CN), ~95 (C5) |
| 5-Amino-2-chlorothiazole (Product) | ~7.0 (s, 1H, C4-H), ~6.0 (br s, 2H, -NH₂) | ~160 (C2), ~140 (C5), ~120 (C4) |
| Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is extrapolated from known values for similar structures.[1][2][3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful tool for identifying the presence and absence of key functional groups, providing a real-time snapshot of the chemical conversion.
-
Starting Materials to Intermediate: The most telling change is the disappearance of the sharp, strong nitrile (C≡N) stretch from the α-haloacetonitrile starting material (typically around 2250 cm⁻¹) and the emergence of characteristic bands for the aminothiazole ring.[4] Key new absorptions include the N-H stretching of the amino group (a pair of bands around 3400-3200 cm⁻¹) and the C=N stretching within the thiazole ring (~1600-1650 cm⁻¹).[5]
-
Intermediate to Product: The primary change would be the loss of any intermediate-specific functional groups and the confirmation of the final structure's functional groups. For 5-amino-2-chlorothiazole, the persistent presence of N-H stretches and thiazole ring vibrations, alongside the new C-Cl stretch (typically 800-600 cm⁻¹), confirms the successful transformation.
| Compound/Intermediate | Key FT-IR Absorptions (cm⁻¹) | Interpretation |
| Thiourea | 3400-3100 | N-H Stretching |
| α-chloroacetonitrile | 2255 | C≡N Stretch |
| 2-Amino-5-cyanothiazole (Intermediate) | 3400-3250, 2230, 1620 | N-H Stretch, C≡N Stretch, C=N Stretch (ring) |
| 5-Amino-2-chlorothiazole (Product) | 3450-3300, 1610, 750 | N-H Stretch, C=N Stretch (ring), C-Cl Stretch |
| Note: Values are typical and serve for comparative purposes.[4][5][6] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight of the components in a reaction mixture and, through fragmentation patterns, offers clues to their structure.
-
Reaction Monitoring: By taking aliquots of the reaction mixture for LC-MS analysis, one can track the decrease in the ion intensity corresponding to the starting materials' mass-to-charge ratio (m/z) and the concurrent increase in the m/z of the intermediate and final product.
-
Structural Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, allowing for the unambiguous determination of the elemental composition. The observed isotopic pattern is also a crucial diagnostic tool. For 5-amino-2-chlorothiazole (C₃H₃ClN₂S), the presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope.[7] Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses of fragments like HCN or Cl.[8]
| Compound | Formula | Molecular Weight | Key MS Observation (m/z) |
| 5-Amino-2-chlorothiazole | C₃H₃ClN₂S | 134.59 | 134/136 (M/M+2 isotopic pattern for Cl) |
Experimental Protocols & Workflow
A robust analytical workflow is critical for efficiently analyzing the synthesis of 5-amino-2-chlorothiazole.
Caption: Workflow for reaction monitoring and product characterization.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the crude reaction mixture or purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar intermediates and exchanging with amine protons).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard proton spectrum. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient for purified samples.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.[9]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the sample spectrum. Typically, co-adding 16-32 scans at a resolution of 4 cm⁻¹ provides excellent data quality.
-
Data Processing: The instrument software automatically ratios the sample scan against the background to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (LC-MS) for Reaction Monitoring
-
Sample Preparation: Quench a small aliquot (e.g., 10 µL) of the reaction mixture in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol) in a vial.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS), typically with an Electrospray Ionization (ESI) source. A short C18 column with a rapid gradient (e.g., water/acetonitrile with 0.1% formic acid) can quickly separate the main components.
-
Data Acquisition: Acquire data in full scan mode over a mass range that covers all expected species (e.g., m/z 50-500).
-
Data Analysis: Extract ion chromatograms for the exact masses of the starting materials, expected intermediates, and the final product to track their relative abundance over time.
Conclusion
The successful synthesis and development of drugs based on the 5-amino-2-chlorothiazole scaffold rely on a rigorous and multi-faceted analytical strategy. By judiciously applying NMR, FT-IR, and Mass Spectrometry, researchers can unambiguously track reaction pathways, identify transient intermediates, and confirm the structure and purity of the final product. This integrated spectroscopic approach not only ensures the quality and consistency of the synthesis but also accelerates the drug development process by providing clear, actionable data at every stage.
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A Comparative Guide to the In Vitro Evaluation of Compounds Derived from Ethyl 5-Amino-2-Chlorothiazole-4-Carboxylate
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Specifically, derivatives synthesized from the versatile building block, ethyl 5-amino-2-chlorothiazole-4-carboxylate, have shown significant promise in drug discovery.[3][4] This guide provides an in-depth comparison of standard in vitro testing methodologies crucial for characterizing these derivatives, offering not just protocols but the scientific rationale behind experimental choices to ensure robust and reproducible data.
This document is structured to guide researchers through the primary screening funnels typically employed for this class of compounds: initial cytotoxicity screening, targeted mechanistic assays such as kinase inhibition, and evaluation of antimicrobial efficacy.
Part 1: Foundational Cytotoxicity and Cell Viability Assessment
The initial step in evaluating novel therapeutic compounds, particularly for oncology applications, is to determine their effect on cell viability and proliferation. The most common methods rely on the metabolic activity of living cells. Here, we compare two of the most widely adopted tetrazolium salt-based colorimetric assays: the MTT and XTT assays.[5][6]
The core principle for both assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, which produces a colored formazan product.[5][7] The intensity of this color is directly proportional to the number of viable cells.[5]
Comparative Analysis: MTT vs. XTT Assays
The choice between the MTT and XTT assay depends on experimental needs, such as throughput and sensitivity. While both are reliable, their workflows and the nature of their end-products differ significantly.
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, water-insoluble formazan crystals by mitochondrial reductases.[5][8] | Reduction of light-colored XTT to an orange, water-soluble formazan product.[5][7] |
| Solubilization Step | Required. An organic solvent (e.g., DMSO, isopropanol) must be added to dissolve the formazan crystals before reading.[5] | Not Required. The soluble formazan product allows for direct measurement, simplifying the workflow.[5][6] |
| Endpoint | Terminal assay; the solubilization step lyses the cells. | Non-destructive; allows for continuous measurement over time.[6] |
| Absorbance Wavelength | ~570 nm (Primary), ~630 nm (Reference).[7][9] | ~450-500 nm (Primary), ~630-690 nm (Reference).[5][7] |
| Advantages | Well-established with extensive literature support; cost-effective.[6][9] | Higher sensitivity and dynamic range; faster workflow with fewer steps reduces potential errors.[6][8] |
| Disadvantages | Additional solubilization step increases hands-on time and potential for error; insoluble crystals can be difficult to fully dissolve.[5] | Can be susceptible to interference from compounds affecting cellular redox potential.[5] |
Experimental Workflow Comparison
The primary distinction in the workflows is the elimination of the formazan solubilization step in the XTT assay, which streamlines the process.
Detailed Protocol: XTT Cell Viability Assay
This protocol is provided as a robust alternative to the traditional MTT assay, offering higher throughput and reduced handling.
Principle: This assay leverages a second-generation tetrazolium salt (XTT) that is reduced by metabolically active cells to form a water-soluble orange formazan product.[5][7] This eliminates the need for a separate solubilization step, making the protocol faster and less prone to handling errors.[5]
Materials:
-
96-well flat-bottom tissue culture plates
-
Test compounds derived from ethyl 5-amino-2-chlorothiazole-4-carboxylate
-
Appropriate cancer cell line (e.g., MCF-7, HeLa, HT-29)[10]
-
Complete cell culture medium
-
XTT reagent and electron-coupling reagent (often sold as a kit)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Thaw the XTT reagent and electron-coupling solution. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions immediately before use.
-
Expert Insight: The electron-coupling reagent acts as an intermediate electron acceptor, improving the efficiency of XTT reduction at the cell surface.[7]
-
Add 50 µL of the activated XTT solution to each well, including untreated and blank controls.[5]
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5] The optimal incubation time may vary by cell type and should be determined empirically.
-
Gently mix the plate.
-
Measure the absorbance of the wells at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[5][7]
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the primary wavelength absorbance.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Part 2: Mechanistic Elucidation - In Vitro Kinase Inhibition Assays
Many 2-aminothiazole derivatives function as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[11] Therefore, a key step after identifying cytotoxic compounds is to determine if they act by inhibiting specific protein kinases.[12]
In vitro kinase assays are essential for determining a compound's potency (IC₅₀), selectivity across a panel of kinases, and mechanism of action.[13][14] These assays are typically cell-free and measure the direct enzymatic activity of a purified kinase.[15][16]
Principle of a Biochemical Kinase Assay
The fundamental reaction involves a purified kinase enzyme transferring a phosphate group from ATP to a specific substrate (which can be a protein or a peptide). An inhibitor will compete with ATP or the substrate, reducing the rate of this phosphorylation event.
Detailed Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol describes a common, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Principle: This is a coupled-enzyme assay. First, the kinase reaction proceeds, converting ATP to ADP. After stopping the reaction, a reagent is added to deplete the remaining ATP. Finally, a second reagent converts the ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.[15]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Test compounds
-
Kinase assay buffer (optimized for the specific kinase)
-
Luminescence-based detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the kinase in assay buffer.
-
Prepare a solution containing both the peptide substrate and ATP in assay buffer.
-
Expert Insight: The ATP concentration is a critical parameter. For determining comparable IC₅₀ values, it is recommended to use an ATP concentration close to the Michaelis-Menten constant (Kₘ) for the specific kinase.[14] Using excessively high ATP concentrations can lead to an underestimation of the potency of ATP-competitive inhibitors.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution or vehicle control to the wells of a 384-well plate.
-
Initiate the reaction by adding 2.5 µL of the kinase solution, followed by 5 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Part 3: Antimicrobial Activity Screening
Thiazole derivatives are frequently reported to possess significant antibacterial and antifungal properties.[17][18][19] Therefore, screening for antimicrobial activity is a logical step in the characterization of a new library of compounds. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[20]
Detailed Protocol: Broth Microdilution for MIC Determination
Principle: This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of a test compound in a liquid broth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Materials:
-
Test compounds
-
Sterile 96-well U-bottom plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[18][21]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standard antibiotic for positive control (e.g., Ampicillin, Gentamicin)[22]
-
Spectrophotometer
Procedure:
-
Compound Preparation:
-
Dissolve the test compounds in DMSO to create a high-concentration stock solution.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in broth medium across 10 wells, leaving two wells for controls.
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Trustworthiness: Standardization of the inoculum is critical for assay reproducibility. The 0.5 McFarland standard ensures a consistent starting number of bacteria.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the test compound dilutions and the positive growth control well. The final volume in each well should be uniform (e.g., 100 µL).
-
One well should contain only sterile broth (sterility control), and another should contain broth plus inoculum (growth control).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The sterility control well should remain clear, and the growth control well should be turbid.
-
Conclusion
The in vitro evaluation of compounds derived from ethyl 5-amino-2-chlorothiazole-4-carboxylate requires a systematic and multi-faceted approach. This guide provides a framework for this process, starting with broad cytotoxicity screening using robust methods like the XTT assay, followed by more targeted, mechanistic studies such as kinase inhibition assays, and concluding with assessments of other potential biological activities like antimicrobial efficacy. By understanding the principles behind these assays and adhering to validated protocols, researchers can generate high-quality, comparable data that is essential for advancing promising new thiazole derivatives through the drug discovery pipeline.
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Ekrek, S., Şenkardeş, S., Erdoğan, Ö., & Çevik, Ö. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1358–1369. [Link]
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Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181. [Link]
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MTT assay. (2023, December 26). In Wikipedia. [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19833–19844. [Link]
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Juarez, D., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLOS ONE, 15(11), e0241833. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). In IntechOpen. [Link]
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Tighadouini, S., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(23), 5766. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Molecular Structure, 1277, 134857. [Link]
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Pisano, M. B. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4984. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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Fani, M., et al. (2021). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. BMC Research Notes, 14(1), 38. [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11435-11452. [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 20, 2026, from [Link]
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In vitro JAK kinase activity and inhibition assays. (2010). Methods in Molecular Biology, 641, 75-85. [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 20, 2026, from [Link]
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Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 534-546. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Hematology & Oncology, 14(1), 12. [Link]
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(8), e2000470. [Link]
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El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1478. [Link]
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El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1478. [Link]
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Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 265-283. [Link]
- US Patent No. 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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A Comparative Guide to Purity Assessment of Synthesized 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, the purity of the final compound is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, a key intermediate in various synthetic pathways. We will delve into the principles, experimental protocols, and comparative advantages of each method, offering a robust framework for its quality control.
The structural integrity and purity of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester directly impacts the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is crucial to identify and quantify potential impurities.
Potential Impurities in the Synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
Understanding the potential impurities is the first step in developing a robust analytical strategy. The synthesis of this thiazole derivative can give rise to several byproducts and unreacted starting materials. A common synthetic route involves the reaction of a substituted thiourea with an α-chloro carbonyl compound.[1] Potential impurities could include:
-
Starting Materials: Unreacted thiourea derivatives or ethyl 2-chloro-3-oxobutanoate.
-
Intermediates: Incompletely cyclized reaction intermediates.
-
By-products: Isomeric thiazoles, dimers, or products from side reactions.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid.
A visual representation of potential impurities is provided below.
Caption: Potential impurities in the synthesis of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic methods is typically employed for a comprehensive purity analysis.[][3] Below is a comparison of the most relevant techniques for this specific compound.
| Analytical Technique | Principle | Strengths | Limitations | Application for Target Compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative accuracy, and sensitivity.[4] | Requires a suitable chromophore for UV detection. Method development can be time-consuming. | Ideal for quantifying the target compound and separating it from structurally similar impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. | Useful for detecting volatile starting materials or reaction byproducts. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds.[5][6][7] | High sensitivity and specificity. Provides molecular weight and structural information. | Can be susceptible to matrix effects. | Essential for identifying unknown impurities and confirming the molecular weight of the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[8][9][10][11][12] | Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. | Confirms the structure of the synthesized compound and can help identify major impurities. |
| Elemental Analysis (EA) | Determines the elemental composition (C, H, N, S, etc.) of a sample.[13][14][15][16] | Provides the empirical formula, which is a fundamental measure of purity. | Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results. | Confirms the elemental composition and is a good indicator of overall purity. |
Experimental Protocols
Detailed, step-by-step methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method for the purity assessment of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of A and gradually increase the percentage of B to elute more hydrophobic compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS) Protocol (LC-MS)
This protocol describes the coupling of HPLC with mass spectrometry for impurity identification.
-
LC System: Use the HPLC conditions described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ESI is often suitable for nitrogen-containing heterocyclic compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the target compound and potential impurities (e.g., m/z 100-500).
-
Data Acquisition: Acquire both full scan data to detect all ions and tandem MS (MS/MS) data on selected ions to obtain structural information for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), ensuring the sample is fully dissolved.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals for the target compound would include the ethyl ester protons (a quartet and a triplet) and the amino protons (a broad singlet).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.
-
Elemental Analysis (EA) Protocol
-
Instrumentation: A CHNS/O elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Comparison: The experimental percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester (C₆H₇ClN₂O₂S). A deviation of ±0.4% is generally considered acceptable.[17]
Integrated Workflow for Purity Assessment
A comprehensive assessment of purity requires an integrated approach, utilizing the strengths of multiple analytical techniques. The following workflow is recommended:
Caption: A comprehensive workflow for the purity assessment of synthesized compounds.
Conclusion
The purity assessment of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a critical step in ensuring the quality and reliability of this important synthetic intermediate. A combination of HPLC for quantification, NMR for structural verification, LC-MS for impurity identification, and Elemental Analysis for compositional confirmation provides a robust and comprehensive approach. By employing these techniques in a logical workflow, researchers and drug development professionals can be confident in the quality of their synthesized material, paving the way for successful downstream applications.
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MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 488. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 5-Amino-2-Chlorothiazole Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The 5-amino-2-chlorothiazole scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a multitude of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] The strategic functionalization of this heterocycle, particularly at the C2 position, is paramount for developing novel drug candidates. This guide provides an in-depth comparison of various catalytic systems for key C-N and C-C bond-forming reactions involving 5-amino-2-chlorothiazole, offering field-proven insights to steer your experimental design toward efficiency and success.
The primary challenge in reactions with 2-chlorothiazoles lies in the inherent electronic properties of the heterocycle. The chloro-substituent is often less reactive than its bromo or iodo counterparts in classical cross-coupling reactions. Consequently, the selection of a highly active and robust catalyst system is not merely a suggestion but a critical determinant of reaction outcome. This guide will dissect the performance of leading catalyst families, grounded in mechanistic principles and supported by experimental data.
I. C-N Bond Formation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerhouse for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[3][4] Its application to 5-amino-2-chlorothiazole allows for the direct coupling of various primary and secondary amines, creating diverse libraries of substituted 2-aminothiazoles.
Causality of Catalyst Choice
The efficacy of a Buchwald-Hartwig reaction hinges on the synergistic relationship between the palladium precursor and, most importantly, the phosphine ligand. Early generation catalysts often struggled with less reactive aryl chlorides. The breakthrough came with the development of sterically hindered, electron-rich biarylphosphine ligands by the Buchwald and Hartwig groups.[5] These ligands promote the crucial, often rate-limiting, steps of the catalytic cycle: oxidative addition of the Pd(0) species to the aryl chloride and the subsequent reductive elimination to form the C-N bond and regenerate the active catalyst.[6][7]
Catalyst Performance Comparison: Buchwald-Hartwig Amination
| Catalyst System | Amine Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| Pd₂(dba)₃ / XPhos | Primary Alkylamine | NaOtBu | Toluene | 100 | 4-12 | >90 | XPhos is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination, making it highly effective for less reactive chloro-heterocycles.[4][5] |
| Pd(OAc)₂ / SPhos | Secondary Cyclic Amine | K₃PO₄ | 1,4-Dioxane | 110 | 12-24 | 85-95 | SPhos offers excellent stability and activity. The use of a milder base like K₃PO₄ can improve tolerance for base-sensitive functional groups.[5] |
| Pd(OAc)₂ / P(o-tolyl)₃ | Primary Alkylamine | K₂CO₃ | Toluene | 120 | 24 | <60 | A first-generation, less sterically demanding ligand. It struggles with the deactivation of the 2-chlorothiazole, requiring higher temperatures and resulting in lower yields.[8] |
| CuI / L-proline | Primary Alkylamine | K₂CO₃ | DMSO | 120 | 48 | ~90 | A copper-catalyzed "Ullmann-type" alternative. It avoids precious palladium but often requires higher temperatures, longer reaction times, and a polar aprotic solvent like DMSO.[8] |
II. C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions
Functionalization with carbon-based moieties is critical for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The Suzuki-Miyaura, Heck, and Sonogashira reactions are the foremost methods for this purpose.[9]
A. The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most versatile and widely used C-C bond-forming reaction due to the stability and low toxicity of boronic acid reagents.[10][11]
Mechanistic Consideration: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10] The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid with a base. The choice of base and solvent can significantly impact reaction efficiency.
B. The Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes.[12][13] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further functionalization.
Expert Insight: A key feature of the Heck reaction is its stereoselectivity, often favoring the trans product.[14] The reaction mechanism involves migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination.[15] The choice of base is critical to regenerate the active Pd(0) catalyst at the end of the cycle.
C. The Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to internal alkynes.[16][17] These alkynyl-substituted thiazoles are valuable intermediates in drug discovery.
Trustworthiness of Protocol: Classic Sonogashira conditions employ both palladium and a copper(I) co-catalyst.[17] While effective, the copper can lead to undesirable alkyne homocoupling (Glaser coupling). Modern protocols have emerged that are copper-free, often relying on more sophisticated ligands or specific bases to facilitate the catalytic cycle, resulting in cleaner reactions and simpler purification.[18][19]
Catalyst Performance Comparison: C-C Coupling Reactions
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Rationale & Key Considerations |
| Suzuki | Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | >90 | Highly reliable for a broad range of arylboronic acids. The biphasic solvent system often enhances reactivity and simplifies workup.[11][20] |
| Suzuki | Ligand-free Pd(OAc)₂ | Arylboronic acid | K₂CO₃ | DMF | 130 | 70-85 | Ligand-free systems offer cost and simplicity benefits but typically require higher temperatures and are less efficient for challenging substrates.[21][22] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | n-Butyl acrylate | NEt₃ | DMF | 100 | ~80 | A classic Heck system. The phosphine ligand stabilizes the palladium catalyst, and the amine base neutralizes the H-X generated.[14][23] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 65 | >90 | The traditional, highly effective Pd/Cu co-catalyzed system. Requires careful exclusion of oxygen to prevent alkyne homocoupling.[16][17] |
| Sonogashira | [DTBNpP]Pd(crotyl)Cl | Substituted Alkyne | TMP | DMSO | RT | >90 | A modern, air-stable precatalyst enabling copper-free coupling at room temperature, simplifying the procedure and improving product purity.[18] |
III. Emerging Catalytic Methodologies
While palladium catalysis remains the dominant paradigm, innovative approaches are continuously being developed, driven by the need for sustainability and novel reactivity.
-
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging C-S and C-N bonds under exceptionally mild conditions.[24][25] Using a photocatalyst like Eosin Y, reactions can often be performed at room temperature, offering orthogonal reactivity compared to traditional thermal methods.[26]
-
Enzyme Catalysis : Biocatalysis offers unparalleled selectivity and operates under green conditions (e.g., in aqueous media at ambient temperatures).[27] While applications for direct functionalization of 5-amino-2-chlorothiazole are still nascent, enzymes like lipases have shown promise in thiazole synthesis, indicating potential for future development in this area.[28]
IV. Standardized Experimental Protocol: Buchwald-Hartwig Amination
This protocol serves as a self-validating system for evaluating a new catalyst in the amination of 5-amino-2-chlorothiazole. Including a control reaction with a known, high-performing catalyst (e.g., Pd₂/dba)₃ / XPhos) is essential for benchmarking.
1. Materials & Reagents:
-
5-amino-2-chlorothiazole (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas supply (Argon or Nitrogen)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
2. Reaction Setup & Execution:
-
Causality: The exclusion of air and moisture is critical as the Pd(0) active species and many phosphine ligands are oxygen-sensitive, and the strong base is hygroscopic.
-
To the reaction vessel, add 5-amino-2-chlorothiazole, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous toluene via syringe, followed by the amine coupling partner.
-
Finally, add the palladium precatalyst.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir vigorously for the specified time (e.g., 4-12 hours).
3. Monitoring & Workup:
-
Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification & Characterization:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
V. Conclusion and Future Outlook
The functionalization of 5-amino-2-chlorothiazole is a mature field dominated by robust palladium-catalyzed cross-coupling reactions. For C-N bond formation , catalyst systems based on bulky, electron-rich biarylphosphine ligands like XPhos and SPhos offer the highest efficacy and reliability. For C-C bond formation , the Suzuki-Miyaura reaction provides the broadest utility, with similar advanced ligand systems demonstrating superior performance.
While these palladium-based methods are the current industry standard, the field is evolving. The push for greener, more sustainable chemistry will likely elevate the importance of methods using earth-abundant metal catalysts (e.g., copper, nickel, iron) and innovative energy sources like light (photoredox) or electricity.[5][29] For the modern drug discovery professional, mastering the established palladium-catalyzed reactions is essential, but keeping an eye on these emerging technologies will be key to unlocking future synthetic possibilities.
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A Comparative Guide to 2-Aminothiazole Carboxylate Regioisomers: Navigating the 4- vs. 5-Substituent Landscape in Drug Discovery
The 2-aminothiazole (2-AT) scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its rigid, planar structure and rich electronic features make it an exceptional pharmacophore for engaging with a wide array of biological targets. However, for the drug development professional, the true potential of this scaffold is unlocked through precise functionalization. A critical, yet often nuanced, decision in the design of 2-AT derivatives is the placement of substituents, particularly the carboxylate group. The constitutional isomerism between 2-aminothiazole-4-carboxylate and 2-aminothiazole-5-carboxylate derivatives presents distinct synthetic challenges, confers unique physicochemical properties, and ultimately dictates the therapeutic applications of the resulting molecules.
This guide provides an in-depth comparative analysis of these two critical classes of building blocks. We will dissect their synthetic accessibility, explore the causal relationships between structure and physicochemical properties, and present a comparative analysis of their biological activities, supported by experimental data and detailed protocols.
I. The Synthetic Dichotomy: Hantzsch vs. Multi-step Pathways
The choice between a 4- and 5-carboxylate scaffold often begins with a pragmatic assessment of synthetic feasibility. The two regioisomers are not created equal, with their syntheses stemming from fundamentally different strategic approaches.
The Preeminence of the Hantzsch Synthesis for 4-Carboxylate Derivatives
The most robust and widely adopted method for constructing the 2-aminothiazole-4-carboxylate core is the Hantzsch Thiazole Synthesis .[2][3][4] This classic condensation reaction offers a direct and high-yielding route, making the 4-carboxylate isomer highly accessible.
The causality behind this efficiency lies in the readily available starting materials: an α-halo-β-ketoester and a thiourea derivative. The reaction mechanism proceeds through a well-defined sequence of nucleophilic attack, intramolecular cyclization, and dehydration, reliably yielding the desired thiazole ring.[3][4]
Caption: A modern synthetic workflow for 2-aminothiazole-5-carboxamide derivatives.
II. Physicochemical Properties: The Influence of Regioisomerism
The position of the electron-withdrawing carboxylate group profoundly impacts the electronic distribution within the thiazole ring and the properties of the exocyclic amino group. These differences are not merely academic; they have significant consequences for a compound's solubility, lipophilicity, and target-binding interactions.
| Property | 2-Aminothiazole-4-carboxylate | 2-Aminothiazole-5-carboxylate | Rationale & Implications |
| Acidity of N-H | More acidic | Less acidic | The 4-carboxylate group exerts a stronger electron-withdrawing effect on the ring nitrogen adjacent to the amino group, increasing the acidity of the exocyclic amine protons. This can influence hydrogen bonding potential. |
| Lipophilicity (LogP) | Generally lower | Generally higher | Isosteric replacement studies suggest that shifting functional groups can significantly alter lipophilicity. [5]The 5-carboxylate's electronic environment may lead to a slightly more lipophilic character compared to the 4-isomer, impacting membrane permeability and solubility. |
| Solubility | Generally higher | Generally lower | Increased polarity and potentially stronger interactions with water, stemming from the electronic arrangement in the 4-carboxylate isomer, can lead to better aqueous solubility. This was observed in comparisons between 2-aminothiazole and more soluble 2-aminooxazole isosteres. [5] |
| Chemical Stability | Generally stable | Stable; BOC protection often used | The 2-amino group in the 5-carboxylate isomer is often protected (e.g., with a tert-butoxycarbonyl, BOC, group) during multi-step syntheses to prevent unwanted side reactions, highlighting a potential difference in reactivity under certain conditions. [6] |
Note: The data in this table represents generalized trends based on fundamental chemical principles. Exact values are highly dependent on the specific ester, amide, and other substituents on the scaffold.
III. A Tale of Two Targets: Comparative Biological Activities
The distinct structural and electronic profiles of the 4- and 5-carboxylate derivatives naturally lead them toward different biological applications. While both scaffolds are versatile, current research reveals a clear divergence in their most prominent therapeutic targets.
4-Carboxylate Derivatives: Leaders in Antitubercular Research
A significant body of research has focused on 2-aminothiazole-4-carboxylates as potent agents against Mycobacterium tuberculosis. [7]These compounds were initially designed as more synthetically tractable mimics of the natural antibiotic thiolactomycin. [8][9] Intriguingly, structure-activity relationship (SAR) studies have revealed a fascinating dissociation between enzyme inhibition and whole-cell activity. For example, certain derivatives with a 2-(2-bromoacetamido) group inhibit the target enzyme β-ketoacyl-ACP synthase (mtFabH), but show no activity against the whole bacterium. [8][9]Conversely, derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate are highly active against M. tuberculosis H37Rv but do not inhibit mtFabH, suggesting they operate via a different mechanism of action. [8][9]This underscores the critical role of the scaffold in facilitating cell entry and engaging with alternative targets.
5-Carboxylate Derivatives: Building Blocks for Kinase Inhibitors
The 2-aminothiazole-5-carboxylate scaffold, particularly in its carboxamide form, is a validated and powerful building block for potent kinase inhibitors used in oncology. [10]The premier example is Dasatinib , a pan-Src family kinase inhibitor, where the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core is essential for activity. [11] The 5-carboxamide moiety acts as a critical hydrogen-bonding element, anchoring the inhibitor within the ATP-binding pocket of the target kinase. The synthetic accessibility of this core, via the pathways described earlier, has enabled extensive SAR studies and the development of numerous potent anti-cancer agents. [12][13]
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A Researcher's Guide to Validating the Mechanism of Action for Novel Thiazole Derivatives
Introduction: The Enduring Promise of the Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] A significant portion of research on thiazole derivatives has focused on their application in oncology, with several compounds demonstrating remarkable efficacy in preclinical and clinical studies.[1][6] The approval of thiazole-containing drugs such as Dasatinib and Ixazomib for cancer therapy has further fueled interest in developing novel analogs with improved pharmacokinetic profiles and therapeutic indices.[6]
This guide provides an in-depth, objective comparison of methodologies to elucidate and validate the mechanism of action (MoA) of novel thiazole derivatives, with a particular focus on their role as kinase inhibitors. We will explore the underlying signaling pathways, detail robust experimental protocols for target validation, and compare their performance with alternative therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and application of this versatile chemical class.
Deconstructing the Mechanism: Thiazole Derivatives as Potent Kinase Inhibitors
A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[7][8][9] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[8] The structural features of the thiazole ring, particularly the nitrogen atom's ability to form hydrogen bonds, make it an ideal pharmacophore for interacting with the active sites of various kinases.[1][6]
Key Signaling Pathways Targeted by Thiazole Derivatives
Extensive research has identified several key signaling pathways that are frequently modulated by thiazole derivatives:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several studies have reported the development of thiazole derivatives that act as potent inhibitors of PI3K and/or mTOR, demonstrating significant anti-proliferative activity in various cancer cell lines.[7][10]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth. Thiazole-based compounds have been designed as effective EGFR inhibitors.[11][12]
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Thiazole derivatives have shown promise as VEGFR-2 inhibitors.[12][13]
-
Other Kinase Targets: The versatility of the thiazole scaffold allows for the targeting of a broad range of kinases, including Cyclin-Dependent Kinases (CDKs) and B-RAFV600E.[7]
The following diagram illustrates the central role of these kinases in cancer cell signaling and the points of intervention for thiazole derivatives.
Caption: A comprehensive workflow for validating the mechanism of action.
Protocol 1: Target Deconvolution using Affinity Chromatography
Affinity chromatography is a powerful technique to isolate the direct binding partners of a small molecule from a complex cellular lysate. [14][15] Objective: To identify the protein targets of a novel thiazole derivative.
Methodology:
-
Immobilization of the Thiazole Derivative:
-
Synthesize an analog of the thiazole derivative containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the linker-modified compound with the beads according to the manufacturer's protocol to achieve immobilization.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Culture the target cancer cells to a sufficient density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-immobilized beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive elution with an excess of the free thiazole derivative or by changing the buffer conditions (e.g., pH, salt concentration).
-
Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).
-
Protocol 2: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct binding of a compound to its target in a cellular environment by measuring changes in the protein's thermal stability. [16][17][18][19] Objective: To confirm the direct binding of the novel thiazole derivative to its putative kinase target in intact cells.
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the thiazole derivative at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Heat the plate containing the treated cells across a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes).
-
Immediately cool the plate on ice to stop the denaturation process.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.
-
Protocol 3: Assessing Kinase Selectivity via Kinome Profiling
Kinome profiling is essential to determine the selectivity of a kinase inhibitor and to identify potential off-target effects that could lead to toxicity. [20][21][22][23] Objective: To determine the selectivity of the novel thiazole derivative against a broad panel of human kinases.
Methodology:
-
Compound Submission:
-
Provide the thiazole derivative to a specialized kinome profiling service provider (e.g., Reaction Biology, Eurofins).
-
Specify the desired screening concentration(s) and the kinase panel to be tested against.
-
-
Kinase Activity Assays:
-
The service provider will perform in vitro kinase activity assays in the presence of the thiazole derivative. These are typically radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by each kinase.
-
-
Data Analysis and Interpretation:
-
The results are usually provided as the percentage of inhibition for each kinase at the tested concentration.
-
This data can be used to generate a selectivity profile, highlighting the primary target(s) and any significant off-target interactions.
-
For lead compounds, follow-up dose-response studies are performed to determine the IC50 values for the primary and key off-target kinases.
-
Comparative Analysis: Thiazole Derivatives vs. Alternative Kinase Inhibitors
While thiazole derivatives have shown great promise, it is important to objectively compare their performance against other classes of kinase inhibitors.
| Feature | Novel Thiazole Derivatives | Type I Kinase Inhibitors (ATP-competitive) | Type II Kinase Inhibitors (DFG-out) | Covalent Inhibitors |
| Mechanism of Action | Primarily ATP-competitive, but can be designed for other binding modes. [7][8] | Compete with ATP for binding to the active conformation of the kinase. | Bind to the inactive "DFG-out" conformation of the kinase. | Form a covalent bond with a reactive residue near the active site. |
| Selectivity | Can be highly selective, but off-target effects are possible and require thorough profiling. [22] | Often have broader selectivity profiles due to the conserved nature of the ATP-binding pocket. | Generally more selective than Type I inhibitors as they target a less conserved conformation. | Can be highly selective due to the requirement of a specific reactive residue. |
| Resistance Mechanisms | Mutations in the kinase domain can reduce binding affinity. | Gatekeeper mutations are a common mechanism of resistance. | Can be effective against some gatekeeper mutations but are susceptible to others. | Mutations in the targeted residue can confer resistance. |
| Developmental Stage | Many in preclinical and clinical development. [1][6] | Numerous approved drugs (e.g., Imatinib, Gefitinib). | Several approved drugs (e.g., Sorafenib, Ponatinib). | A growing number of approved drugs (e.g., Ibrutinib, Osimertinib). |
Conclusion: A Pathway to Validated and Optimized Thiazole-Based Therapeutics
The validation of the mechanism of action for novel thiazole derivatives is a critical step in their journey from discovery to clinical application. By employing a systematic and rigorous experimental approach, researchers can confidently identify their molecular targets, understand their effects on cellular signaling, and assess their selectivity. The methodologies outlined in this guide, from initial target deconvolution to comprehensive kinome profiling, provide a robust framework for characterizing these promising therapeutic agents. As our understanding of the complex signaling networks that drive disease continues to grow, the versatile thiazole scaffold is poised to remain a cornerstone of innovative drug discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, experience-driven protocol for the disposal of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, a chlorinated heterocyclic compound. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and scientific integrity.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal, it is crucial to understand the inherent risks associated with this compound. 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester is a member of two significant chemical classes: chlorinated organic compounds and thiazole derivatives .
-
Chlorinated Organic Compound: The presence of a chlorine atom fundamentally dictates the disposal pathway. Chlorinated wastes are environmentally persistent, potentially toxic, and cannot be disposed of via standard landfill or sewer systems.[1] High-temperature incineration is the industry-standard method for their complete destruction.[1][2] During combustion, the chlorine is converted primarily to hydrogen chloride (HCl), which must be neutralized in a scrubber system to prevent atmospheric pollution.[1][2]
-
Thiazole Derivative: Thiazole-based compounds are known for their wide range of biological activities.[3][4] While the specific toxicology of this ester may not be fully documented, related structures are known to cause skin, eye, and respiratory irritation.[5][6][7] Therefore, a conservative approach, assuming potential irritant and harmful properties, is mandatory.
Thermal decomposition can release a variety of hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
Summary of Key Safety Data
| Parameter | Guideline | Rationale & Source |
| Hazard Classification | Halogenated Organic Hazardous Waste | The molecule contains chlorine, which requires specific disposal to prevent environmental harm.[8][9] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant | Based on data for structurally similar thiazole compounds.[5][6][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | To prevent uncontrolled reactions and degradation.[5] |
| Required PPE | Nitrile gloves, safety goggles (or face shield), lab coat | Standard protocol for handling potentially irritating chemicals.[6][7][10] |
| Disposal Container | Designated, labeled "Halogenated Waste" container (HDPE) | To ensure proper segregation and prevent cross-contamination.[8][9] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the chlorinated organic material.[1][2][5][11] |
Critical First Step: Waste Segregation and Containment Protocol
The single most important step at the laboratory level is the strict segregation of halogenated waste. Mixing chlorinated compounds with non-halogenated solvents makes the entire volume unsuitable for solvent recovery, dramatically increasing disposal costs and complexity.[9]
Step-by-Step Waste Collection Procedure:
-
Designate a Container: Procure a clearly marked waste container, typically made of high-density polyethylene (HDPE), specifically for "Halogenated Organic Waste."[8][9]
-
Label Accurately: The label must be unambiguous. List the full chemical name: "5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester" and any solvents used in the process. Maintain a running log of the container's contents.
-
Transfer Waste: Whether disposing of the pure solid compound or solutions containing it, carefully transfer the waste into the designated container using a funnel. Ensure the exterior of the container remains clean.[8]
-
Secure Closure: Always keep the waste container tightly closed when not in use.[8] This prevents the release of vapors and protects the contents from contamination.
-
Capacity Limit: Never fill a waste container beyond 90% of its capacity.[8] This headspace allows for potential vapor expansion with temperature changes.
-
Safe Storage: Store the sealed container in a well-ventilated area, such as a designated satellite accumulation area or within a fume hood, away from incompatible materials.[5]
Workflow for Proper Disposal
The following diagram illustrates the decision-making and procedural flow for handling this chemical waste from the point of generation to final disposal.
Caption: Disposal workflow for 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Spill and Decontamination Procedures
In the event of an accidental release, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel and ensure maximum ventilation.
-
Wear Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles. For larger spills, consider a respirator.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[5][12]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be considered contaminated and disposed of as halogenated hazardous waste.
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[6][7] If skin contact occurs, wash the affected area thoroughly with soap and water.[5] If eye contact occurs, rinse cautiously with water for at least 15 minutes.[5]
Regulatory and Compliance Imperatives
As the generator of the waste, you are legally responsible for its proper classification and disposal.[11] Always consult your institution's Environmental Health and Safety (EHS) department for specific local, regional, and national regulations.[11][13] Maintain meticulous records of waste generation and disposal, as these are often required for regulatory audits. Failure to comply can result in significant penalties.
By adhering to these scientifically grounded and safety-focused procedures, you contribute to a secure research environment and ensure that the lifecycle of this chemical is managed responsibly from acquisition to final destruction.
References
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- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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- Process for the incineration of chlorinated organic materials.
- SAFETY DATA SHEET (for 2-Amino-5-chlorothiazole hydrochloride). Fisher Scientific.
- SAFETY D
- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety D
- SAFETY DATA SHEET (for Ethyl 2-aminothiazole-5-carboxyl
- Hazardous Waste Reduction. Environmental Health and Safety, University of Washington.
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A Senior Application Scientist's Guide to Handling 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester: Essential Safety and Operational Protocols
Executive Summary: Prioritizing Safety in Handling Substituted Thiazoles
Hazard Profile: A Data-Driven Assessment
The chemical structure of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester suggests a hazard profile consistent with other chlorinated and aminated thiazole derivatives. Analysis of analogous compounds indicates the following primary risks:
-
Dermal and Ocular Hazards: Compounds with similar structures are classified as causing skin irritation (Category 2) and serious eye irritation or damage (Category 2).[3] Some related chemicals are known to cause severe skin burns and eye damage.[1] Therefore, any contact with skin or eyes must be prevented.
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may lead to respiratory irritation.[2] Handling should occur in well-ventilated areas, with a preference for engineering controls like fume hoods.
-
Acute Toxicity: There is potential for this compound to be harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2][4]
-
Sensitization: Some thiazole derivatives may cause an allergic skin reaction upon repeated contact.[1]
-
Hazardous Decomposition: Thermal decomposition can lead to the release of toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[5][1]
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure. The following PPE is mandatory when handling 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
| PPE Category | Recommended Equipment & Standard | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[6] A face shield should be worn over goggles if there is a significant splash risk.[7][8] | Protects against serious eye irritation, damage, and splashes. Standard eyeglasses are insufficient.[5][8] |
| Skin & Body Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[9] A long-sleeved lab coat is required. For large quantities or high splash risk, impermeable protective clothing should be used.[1][10] | Prevents skin contact, which can cause irritation, burns, and potential sensitization.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if work is performed outside of a certified chemical fume hood.[1][6][7] | Mitigates the risk of respiratory tract irritation from inhaling fine particles or aerosols.[5] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[11] | Protects feet from spills and falling objects. |
Step-by-Step PPE Workflow
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly before starting.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check on the respirator.
-
Eye/Face Protection: Put on safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat.[8]
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel them off without touching the outside surface with bare skin.
-
Gown/Lab Coat: Unbutton and remove the lab coat by folding it in on itself to contain any contamination.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove the face shield (if used), followed by the goggles. Handle by the straps or sides.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands again as a final precaution.
Operational and Handling Plan
A safe environment is maintained through a combination of engineering controls and safe work practices.
-
Engineering Controls: All weighing and handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6] An eyewash station and safety shower must be readily accessible and tested regularly.[5]
-
Safe Handling Practices:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Caption: Workflow for Safe Handling of 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spill Cleanup: Ensure adequate ventilation and wear full PPE. For solid spills, sweep up carefully to avoid creating dust and shovel into a suitable, labeled container for disposal.[5][4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Segregation: All waste containing 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester, including contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: As a chlorinated heterocyclic compound, this substance should not be disposed of down the drain.[12] The waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[5][13] Incineration is a common method for destroying chlorinated organic compounds, but this must be done in a facility equipped to handle and neutralize the resulting acidic gases like HCl.[14]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
